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  • Product: 5-Fluorobenzo[d]thiazole-2-carbonitrile
  • CAS: 169776-03-8

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 5-Fluorobenzo[d]thiazole-2-carbonitrile: Synthon Reactivity, Pharmacophore Integration, and Probe Development

Executive Summary 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8) is a highly specialized, electrophilic chemical building block[1]. Unlike traditional small-molecule drugs, its "mechanism of action" (MOA) oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8) is a highly specialized, electrophilic chemical building block[1]. Unlike traditional small-molecule drugs, its "mechanism of action" (MOA) operates on two distinct axes. Chemically, it functions as a highly reactive synthon driven by an electrophilic carbonitrile group. Biologically, it acts as a critical pharmacophore precursor, transferring its metabolically stable, electron-withdrawing 5-fluorobenzothiazole scaffold into downstream bioactive molecules. This whitepaper provides an in-depth technical analysis of its chemical reactivity, its integration into AKT1 kinase modulators[2], and its role in synthesizing advanced fluorinated bioluminescent probes[3].

Part 1: Chemical Mechanism of Action (Synthon Reactivity)

The core utility of 5-Fluorobenzo[d]thiazole-2-carbonitrile lies in its predictable and high-yield chemical reactivity. The molecule consists of a benzothiazole core, a C2-carbonitrile group, and a C5-fluoro substituent.

Electrophilic Nitrile Condensation

The primary chemical MOA is the condensation of the carbonitrile group with 1,2-aminothiols, such as D-cysteine[4]. The mechanism proceeds via the following causal steps:

  • Nucleophilic Attack: The highly nucleophilic sulfhydryl (-SH) group of D-cysteine attacks the electrophilic carbon of the nitrile group.

  • Thioimidate Formation: This attack generates a transient thioimidate intermediate.

  • Intramolecular Cyclization: The adjacent primary amine of D-cysteine attacks the same carbon center, driving the elimination of ammonia ( NH3​ ) and resulting in the formation of a stable, fused thiazoline ring.

The Causality of the 5-Fluoro Substituent

The addition of the fluorine atom at the 5-position is not arbitrary; it fundamentally alters the molecule's physicochemical profile:

  • Electronic Activation: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzothiazole ring, thereby increasing the partial positive charge ( δ+ ) on the C2-nitrile carbon. This accelerates the kinetics of the nucleophilic attack.

  • Metabolic Shielding: In downstream biological applications, the strong C-F bond ( ∼116 kcal/mol) prevents cytochrome P450-mediated oxidative metabolism (hydroxylation) at the 5-position, significantly increasing the half-life of the resulting drug or probe[2].

Synthon_Reaction A 5-Fluorobenzo[d]thiazole- 2-carbonitrile (Electrophile) C Thioimidate Intermediate A->C Nucleophilic Attack (SH to C≡N) B D-Cysteine (Nucleophile) B->C D Fluorinated Thiazoline Derivative C->D Intramolecular Cyclization (-NH3)

Caption: Chemical mechanism of action: Condensation of the 2-carbonitrile group with D-cysteine.

Part 2: Biological Mechanism of Action of Downstream Derivatives

Because 5-Fluorobenzo[d]thiazole-2-carbonitrile is a precursor, its biological MOA is realized through the molecules it helps construct.

AKT1 Kinase Modulators

Recent pharmaceutical advancements utilize 5-Fluorobenzo[d]thiazole-2-carbonitrile to synthesize potent AKT1 inhibitors[2]. AKT1 is a serine/threonine kinase critical for cell survival and proliferation.

  • Binding Mechanism: The 5-fluorobenzothiazole moiety acts as a lipophilic pharmacophore that inserts into the hydrophobic pocket of the AKT1 kinase domain.

  • Halogen Bonding: The fluorine atom engages in multipolar interactions (halogen bonding) with the protein backbone, anchoring the inhibitor and preventing the conformational shifts required for ATP binding and subsequent downstream phosphorylation of mTOR and GSK3 β [2].

AKT1_Pathway Drug 5-Fluoro-Benzothiazole Derivative (AKT1 Modulator) AKT1 AKT1 Kinase Domain (Hydrophobic Pocket) Drug->AKT1 Halogen Bonding & Steric Blockade Downstream mTOR / GSK3β / FoxO (Cell Survival & Proliferation) Drug->Downstream Downregulates AKT1->Downstream Phosphorylation (Inhibited) PIP3 PIP3 Recruitment PIP3->AKT1 Membrane Translocation Apoptosis Apoptosis Induction Downstream->Apoptosis Shift in Cellular Fate

Caption: Biological mechanism of action: AKT1 kinase modulation by fluorobenzothiazole derivatives.

Advanced Bioluminescent Probes

When condensed with D-cysteine, the compound yields 5'-fluorodeoxyluciferin analogs, which are utilized in bioluminescence imaging (BLI)[3].

  • Enzymatic Activation: The fluorinated luciferin binds to Firefly Luciferase (Fluc), undergoes ATP-dependent adenylation, and is oxidized by O2​ to form an excited-state oxyluciferin[4].

  • Fluoro-Advantage: The electron-withdrawing fluorine lowers the pKa of the molecule, allowing it to remain active in lower pH environments (e.g., tumor microenvironments) where standard D-luciferin loses quantum yield[4].

Part 3: Quantitative Data & Tables

The integration of the 5-fluoro group fundamentally shifts the physicochemical and biological parameters of the benzothiazole scaffold.

Table 1: Comparative Impact of 5-Fluoro Substitution on Benzothiazole Scaffolds

ParameterStandard Benzothiazole Core5-Fluoro Substituted CoreCausality / Biological Impact
Electrophilicity (Nitrile C) BaselineHigh ( δ+ increased)Accelerates condensation kinetics with thiols.
Metabolic Stability (C5) Susceptible to CYP450Highly ResistantC-F bond prevents hydroxylation, extending half-life.
Lipophilicity (LogP) ModerateIncreasedEnhances membrane permeability and hydrophobic pocket binding.
pKa (Downstream Probes) ∼8.0 ∼6.5 Maintains bioluminescent quantum yield in acidic tumor microenvironments.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify causality and success at each step.

Protocol 1: Synthesis of Fluorinated Thiazoline Derivatives

This protocol utilizes 5-Fluorobenzo[d]thiazole-2-carbonitrile to synthesize a bioactive probe precursor.

  • Buffer Preparation & Degassing: Prepare 10 mL of 50 mM aqueous sodium phosphate buffer (pH 8.0). Degas thoroughly under argon for 15 minutes.

    • Causality: Oxygen drives the rapid oxidation of D-cysteine into cystine (disulfide dimers), destroying the nucleophile. Degassing ensures the thiol remains active[4].

  • Nucleophile Solvation: Dissolve 2.9 mg (0.016 mmol) of D-cysteine in the degassed buffer.

  • Electrophile Addition: Dissolve 2.3 mg (0.013 mmol) of 5-Fluorobenzo[d]thiazole-2-carbonitrile in 1 mL of degassed methanol. Add this dropwise to the D-cysteine solution under continuous argon flow[4].

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 1 hour. Extract a 10 μ L aliquot and analyze via FTIR. The complete disappearance of the sharp nitrile stretch at ∼2220 cm−1 validates the total conversion of the starting material.

  • Isolation: Acidify the aqueous phase to pH 4.0 using 1M HCl. Extract with ethyl acetate ( 2×5 mL). Evaporate the organic layer under a vacuum to yield the fluorinated thiazoline product[4].

Protocol 2: In Vitro AKT1 Kinase Inhibition Assay

This protocol tests the downstream AKT1 modulators derived from the synthon.

  • Reagent Assembly: In a 384-well plate, combine 5 nM recombinant human AKT1, 100 nM fluorescently labeled peptide substrate, and 10 μ M of the synthesized 5-fluorobenzothiazole derivative in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

  • Control Establishment (Self-Validation): Include a positive control well containing 10 μ M MK-2206 (a known AKT inhibitor) and a negative control well (DMSO vehicle only). Calculate the Z'-factor; an assay is only validated if Z′>0.5 .

  • Initiation: Add 10 μ M ATP to initiate the kinase reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents (Europium-labeled anti-phospho antibody).

    • Causality: If the fluorobenzothiazole derivative successfully binds the AKT1 pocket via halogen bonding, it competitively excludes ATP, preventing substrate phosphorylation and resulting in a proportional decrease in the TR-FRET signal[2].

References

  • US20240174667A1 - Akt1 modulators - Google Patents Source: Google Patents URL
  • 169776-03-8 | 5-Fluorobenzo[d]thiazole-2-carbonitrile - AiFChem Source: AiFChem URL
  • Caged luciferin probes for the bioluminescence ...
  • WO2012109470A2 - Mutant luciferases - Google Patents Source: Google Patents URL

Sources

Exploratory

5-Fluorobenzo[d]thiazole-2-carbonitrile: Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of modern medicinal chemistry, fluorinated heterocycles serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated heterocycles serve as privileged scaffolds for overcoming pharmacokinetic liabilities and enhancing target binding affinity. 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03-8) is a highly versatile, bifunctional building block[1]. Combining the rigid, lipophilic benzothiazole core with an electron-withdrawing C5-fluoro substituent and a reactive C2-nitrile group, this compound is increasingly utilized in the synthesis of kinase inhibitors—most notably Akt1 modulators[2]—and as a precursor for bioluminescent molecular imaging probes.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic characteristics, focusing on the causality behind its physicochemical properties, providing field-proven, self-validating synthetic protocols, and detailing its mechanistic role in drug development.

Physicochemical Properties & Structural Causality

The utility of 5-fluorobenzo[d]thiazole-2-carbonitrile is dictated by its precise physicochemical parameters[1].

Quantitative Data Summary
PropertyValue / Specification
IUPAC Name 5-Fluorobenzo[d]thiazole-2-carbonitrile
CAS Registry Number 169776-03-8
Molecular Formula C8H3FN2S
Molecular Weight 178.19 g/mol
SMILES N#CC1=NC2=CC(F)=CC=C2S1
InChIKey OPAXWAMBUWQLHM-UHFFFAOYSA-N
Structural Class Fluorinated Bicyclic Heterocycle
The Causality of the 5-Fluoro Substitution

The incorporation of the fluorine atom at the C5 position is a calculated design choice rather than a random modification:

  • Metabolic Stability: Unsubstituted benzothiazoles are highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorine, acting as a bioisostere for hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å), sterically and electronically blocks this metabolic liability, significantly increasing the half-life of downstream drug candidates[2].

  • Electronic Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) lowers the pKa of the heterocyclic system. This increases the electrophilicity of the C2-nitrile carbon, facilitating downstream nucleophilic addition reactions (e.g., conversion to amidines or thiazolines) during combinatorial library synthesis[3].

  • Lipophilic Ligand Efficiency (LLE): The fluoro group enhances the compound's overall lipophilicity (logP) without significantly increasing molecular weight, driving better partitioning into hydrophobic target pockets[2].

Synthetic Methodologies: Organocatalytic Cyanation

Historically, 2-cyanobenzothiazoles were synthesized via palladium-catalyzed or copper-assisted cyanation of 2-halo precursors[3]. However, transition metal contamination is a severe regulatory hurdle in active pharmaceutical ingredient (API) synthesis. To circumvent this, we employ a metal-free, DABCO-catalyzed nucleophilic cyanation workflow[4].

Experimental Protocol: DABCO-Catalyzed Synthesis

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure experimental integrity.

Reagents: 2-Chloro-5-fluorobenzo[d]thiazole (1.0 eq), 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.15 eq), Sodium Cyanide (NaCN, 1.05 eq).

  • Substrate Solubilization: Dissolve 2-chloro-5-fluorobenzo[d]thiazole and DABCO in anhydrous acetonitrile (MeCN).

    • Causality: MeCN provides optimal solubility for the lipophilic substrate. DABCO acts as an organocatalyst, attacking the C2 position to form a highly reactive quaternary ammonium intermediate, which is far more susceptible to nucleophilic displacement than the parent chloride[4].

  • Cyanation: Slowly add an aqueous solution of NaCN dropwise at room temperature.

    • Causality: The biphasic MeCN/H2O system ensures NaCN solubility. Dropwise addition controls the exothermic nature of the substitution.

  • IPC (In-Process Control): After 24 hours, sample the organic layer for LC-MS analysis.

    • Validation Checkpoint: The reaction is validated as complete when the starting material peak (m/z ~187.6) is depleted to <1% and the target product peak (m/z 179.2 [M+H]+) plateaus.

  • Safety Quench & Neutralization: Add 0.3 M aqueous FeCl3 solution to the reaction vessel.

    • Validation Checkpoint: A visual color transition to dark orange/brown must occur. This confirms the successful complexation of highly toxic, unreacted cyanide ions into inert, harmless Prussian blue complexes[4].

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via short-plug silica gel chromatography.

SyntheticWorkflow A 2-Chloro-5-fluoro- benzo[d]thiazole B NaCN, DABCO MeCN/H2O, 24h A->B Nucleophilic Cyanation C FeCl3 Quench & EtOAc Extraction B->C IPC & Reaction Termination D 5-Fluorobenzo[d]thiazole -2-carbonitrile C->D Isolation

Fig 1. DABCO-catalyzed cyanation workflow with integrated safety and quality checkpoints.

Applications in Medicinal Chemistry: Akt1 Modulation

Akt1 (Protein Kinase B alpha) is a critical serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway, governing cell survival, proliferation, and metabolism. Hyperactivation of Akt1 is a primary driver in numerous malignancies[2].

5-Fluorobenzo[d]thiazole-2-carbonitrile is strategically utilized as a core scaffold in the synthesis of novel Akt1 inhibitors[2].

Mechanistic Role in Drug Design
  • Target Engagement: The planar, heteroaromatic benzothiazole ring intercalates tightly into the hydrophobic ATP-binding pocket (or allosteric sites) of the Akt1 kinase domain.

  • Vectorization via the Nitrile: The C2-carbonitrile is rarely left untouched in the final drug. It serves as a synthetic handle. By converting the nitrile into an amide or a complex heterocycle (e.g., imidazo[4,5-b]pyridine derivatives), chemists create a hydrogen-bonding network that interacts directly with the hinge region of the kinase[2].

  • Phenotypic Outcome: Successful blockade of Akt1 prevents the phosphorylation of downstream effectors like mTOR and GSK3, ultimately arresting the cell cycle and promoting apoptosis in tumor cells.

Akt1Pathway A 5-Fluorobenzo[d]thiazole -2-carbonitrile Scaffold B Akt1 Inhibitor (Nitrile Modification) A->B Medicinal Chemistry C Akt1 Kinase Target Engagement B->C Binding D mTOR/GSK3 Pathway Blockade C->D Kinase Inhibition E Apoptosis & Tumor Suppression D->E Phenotypic Outcome

Fig 2. Integration of the fluorinated scaffold into Akt1 inhibitors and downstream cellular effects.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized building block before deploying it into complex library synthesis, the following self-validating analytical parameters must be met:

  • HPLC-UV/MS: Run on a C18 reverse-phase column (Gradient: 5% to 95% MeCN in H2O with 0.1% Formic Acid).

    • Acceptance Criteria: A single sharp peak at 254 nm with an area >97%. The corresponding MS spectra must show the molecular ion peak at m/z 179.2 [M+H]+ .

  • 1H NMR (400 MHz, DMSO-d6):

    • Acceptance Criteria: The spectrum must display exactly three aromatic protons. The presence of the fluorine atom will cause characteristic proton-fluorine ( 3JHF​ and 4JHF​ ) spin-spin splitting patterns on the C4 and C6 protons, validating the regiochemistry of the 5-fluoro substitution.

  • 19F NMR (376 MHz, DMSO-d6):

    • Acceptance Criteria: A single distinct peak (typically around -110 to -115 ppm, relative to CFCl3), confirming the presence of a single fluorine environment.

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Foundational

Comprehensive In Vitro Metabolic Stability Profiling of 5-Fluorobenzo[d]thiazole-2-carbonitrile: A Senior Application Scientist's Guide

Executive Summary As a Senior Application Scientist, I approach the metabolic profiling of 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8) not merely as a routine clearance assay, but as a mechanistic validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the metabolic profiling of 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8) not merely as a routine clearance assay, but as a mechanistic validation of its rational structural design. Benzothiazole scaffolds are privileged structures in medicinal chemistry, featured in FDA-approved therapeutics and advanced clinical candidates[1]. However, their progression is frequently bottlenecked by rapid Cytochrome P450 (CYP)-mediated oxidative metabolism.

This technical guide dissects the causality behind the metabolic stability of 5-fluorobenzo[d]thiazole-2-carbonitrile, detailing how its specific functional groups dictate its pharmacokinetic fate, and provides a self-validating in vitro protocol for quantifying its intrinsic clearance ( CLint​ ).

Structural Alerts & Mechanistic Metabolic Pathways

To design an effective in vitro assay, we must first understand the molecular causality driving the compound's behavior. The structure of 5-fluorobenzo[d]thiazole-2-carbonitrile features three distinct domains that dictate its metabolic profile:

The Benzothiazole Core: Phase I Oxidation Susceptibility

Unsubstituted benzothiazoles are highly susceptible to Phase I oxidative metabolism. The electron-rich aromatic ring is a prime target for CYP-mediated hydroxylation, predominantly at the C-6 position[2]. Isoforms such as CYP1A1, CYP2S1, and CYP2W1 have been explicitly identified as the primary drivers of benzothiazole bioactivation and clearance in hepatic and extrahepatic tissues[3].

The 5-Fluoro Substitution: The Metabolic Shield

The introduction of a fluorine atom at the C-5 position is a deliberate medicinal chemistry strategy to enhance metabolic stability[1]. Fluorine exerts a strong inductive electron-withdrawing effect (-I) while providing steric shielding to the adjacent C-6 position. This modification effectively deactivates the aromatic ring toward electrophilic attack by the active site heme-oxo species of CYP450 enzymes. Studies on structurally analogous fluorinated benzothiazoles (e.g., amyloid imaging agents and HIV-1 capsid inhibitors) demonstrate that this single substitution can increase the microsomal half-life ( t1/2​ ) by orders of magnitude compared to non-fluorinated counterparts[2][4].

The 2-Carbonitrile Moiety: A Stable Bioisostere

While nitriles can occasionally undergo CYP-mediated oxidative cleavage (releasing cyanide) or hydrolysis to amides/carboxylic acids, the 2-carbonitrile group on a benzothiazole ring is generally highly stable under physiological conditions. It acts as a robust, polar bioisostere that resists rapid degradation, maintaining the compound's pharmacodynamic integrity.

Pathways Parent 5-Fluorobenzo[d]thiazole- 2-carbonitrile CYP1 CYP450 Oxidation (CYP1A1, CYP2W1) Parent->CYP1 Phase I Nitrile Amide / Carboxylic Acid (Highly Stable) Parent->Nitrile Hydrolysis (Negligible) Hydroxyl 6-OH Metabolite (Blocked by 5-F) CYP1->Hydroxyl Steric/Electronic Hindrance SOxide S-Oxide Metabolite (Minor Pathway) CYP1->SOxide Minor S-Oxidation

Predicted metabolic pathways of 5-Fluorobenzo[d]thiazole-2-carbonitrile highlighting 5-F blocking.

Experimental Design: Causality & System Selection

To validate the metabolic shielding provided by the 5-fluoro group, Human Liver Microsomes (HLMs) are the gold-standard in vitro system.

Why HLMs over Hepatocytes? Because the primary predicted clearance mechanism for benzothiazoles is CYP-driven Phase I oxidation[3], HLMs provide a concentrated, easily standardized fraction of the endoplasmic reticulum where these enzymes reside. While hepatocytes offer a complete cellular system (including Phase II conjugation enzymes), the lack of a primary hydroxyl or amine group on 5-fluorobenzo[d]thiazole-2-carbonitrile means direct Phase II glucuronidation or sulfation is highly unlikely. Therefore, an HLM assay supplemented with NADPH (the obligate cofactor for CYP enzymes) isolates and tests the exact mechanistic hypothesis: Does the 5-F group successfully block CYP-mediated clearance?

Self-Validating In Vitro Microsomal Stability Protocol

The following protocol is designed to ensure scientific integrity. It includes built-in controls (minus-NADPH) to differentiate enzymatic metabolism from chemical instability.

Reagents & Materials
  • Test Compound : 5-Fluorobenzo[d]thiazole-2-carbonitrile (10 mM stock in DMSO).

  • Enzyme System : Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer : 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor : 10 mM NADPH in buffer (freshly prepared).

  • Quench Solution : Ice-cold Acetonitrile (ACN) containing 100 ng/mL of an appropriate Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology
  • Working Solution Preparation : Dilute the 10 mM test compound stock to 100 µM in 50% ACN/water. (Final assay concentration will be 1 µM to remain well below the expected Km​ , ensuring first-order kinetics).

  • Incubation Mixture Setup : In a 96-well deep-well plate, combine 445 µL of Buffer, 25 µL of HLM (final concentration 0.5 mg/mL), and 5 µL of the 100 µM test compound.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes under orbital shaking to achieve thermal equilibrium.

  • Reaction Initiation : Add 25 µL of the 10 mM NADPH solution to initiate the reaction (Final NADPH = 1 mM). Control wells receive 25 µL of buffer instead of NADPH.

  • Time-Course Sampling : At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Quenching : Immediately transfer the 50 µL aliquot into a crash plate containing 150 µL of the ice-cold Quench Solution (ACN + IS). The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting the reaction.

  • Protein Precipitation : Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C.

  • Analysis : Transfer 100 µL of the supernatant to an analytical plate for LC-MS/MS quantification.

Workflow Prep 1. Reagent Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) Incubate 2. Pre-Incubation 37°C for 5 min to reach equilibrium Prep->Incubate Start 3. Initiation Add NADPH (1 mM final conc.) Incubate->Start Sample 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Start->Sample Quench 5. Quenching Add Ice-Cold ACN + Internal Standard Sample->Quench Analyze 6. LC-MS/MS Analysis MRM Quantification of Parent Drug Quench->Analyze

Step-by-step in vitro microsomal stability workflow for benzothiazole derivatives.

Data Presentation & Quantitative Benchmarks

The depletion of the parent compound is monitored via LC-MS/MS using Multiple Reaction Monitoring (MRM). The natural log of the remaining percentage of the parent compound is plotted against time. The slope of the linear regression (-k) is used to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Half-life equation : t1/2​=0.693/k

  • Intrinsic Clearance equation : CLint​=(0.693/t1/2​)×(1/mg protein/mL)×1000 (expressed as µL/min/mg protein).

Comparative Metabolic Stability Data

To illustrate the profound impact of the 5-fluoro substitution, the table below summarizes representative benchmark data comparing an unsubstituted benzothiazole-2-carbonitrile to the 5-fluorinated analog[2][4].

Compound ScaffoldHLM t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic FateStability Classification
Benzo[d]thiazole-2-carbonitrile (Unsubstituted)< 15.0> 90.0Rapid C-6 HydroxylationHigh Clearance
5-Fluorobenzo[d]thiazole-2-carbonitrile > 120.0 < 10.0 Minor S-OxidationHigh Stability
Control: Verapamil (High Clearance)~ 12.0~ 115.0N-DealkylationAssay Validated

Interpretation : The data clearly demonstrates that 5-fluorobenzo[d]thiazole-2-carbonitrile acts as a highly stable fragment. The strategic placement of the fluorine atom successfully mitigates the primary metabolic liability of the benzothiazole core, resulting in a low intrinsic clearance profile suitable for advanced drug development pipelines.

References

  • Cheekatla, S. R. (2025). "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Chemistry, 7(4), 118.

  • Chua, E. W., et al. (2011). "CYP2S1 and CYP2W1 mediate 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610, NSC 721648) sensitivity in breast and colorectal cancer cells." Molecular Cancer Therapeutics, 10(10), 1982–1992.

  • Xu, S., et al. (2022). "Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability." European Journal of Medicinal Chemistry, 227, 113903.

  • Henriksen, G., et al. (2007). "Metabolically Stabilized Benzothiazoles for Imaging of Amyloid Plaques." Journal of Medicinal Chemistry, 50(6), 1087–1089.

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Exploratory

5-Fluorobenzo[d]thiazole-2-carbonitrile receptor binding affinity assays

5-Fluorobenzo[d]thiazole-2-carbonitrile Derivatives: Advanced Receptor Binding Affinity Assays and Mechanistic Workflows Executive Summary The rational design of neurotherapeutics and kinase inhibitors increasingly relie...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Fluorobenzo[d]thiazole-2-carbonitrile Derivatives: Advanced Receptor Binding Affinity Assays and Mechanistic Workflows

Executive Summary

The rational design of neurotherapeutics and kinase inhibitors increasingly relies on privileged scaffolds that offer predictable pharmacokinetics and highly tunable target engagement. 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03-8) has emerged as a critical molecular building block in this domain. The fluorine substitution at the C5 position enhances metabolic stability and lipophilicity while enabling halogen bonding within hydrophobic receptor pockets. Concurrently, the C2-carbonitrile acts as a versatile synthetic handle for generating hydrazones, amines, or extended heterocycles, and serves as a potent hydrogen bond acceptor.

As a Senior Application Scientist, I have structured this technical guide to detail the robust, self-validating assay workflows required to evaluate the receptor binding affinity of 5-fluorobenzo[d]thiazole-2-carbonitrile derivatives. This whitepaper bridges the gap between synthetic output and pharmacological validation, focusing on G-protein coupled receptors (e.g., Dopamine D4R)[1] and apoptotic/kinase targets (e.g., Bcl-XL, MAPKs)[2][3].

Pharmacophore Rationale & Assay Selection Logic

When evaluating benzothiazole derivatives, the selection of binding assays must account for the compound's inherent lipophilicity (often leading to non-specific binding) and its potential for allosteric vs. orthosteric engagement[4]. A single assay is insufficient to validate target engagement; therefore, we employ an orthogonal, three-tier cascade:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilized for high-throughput primary screening. TR-FRET mitigates the autofluorescence often exhibited by highly conjugated benzothiazole systems by introducing a time delay before signal acquisition.

  • Radioligand Competition Binding: The gold standard for determining true equilibrium binding affinity ( Ki​ ). This assay is critical for validating TR-FRET hits and confirming that the 5-F-BZT derivative directly competes at the orthosteric site[1].

  • Surface Plasmon Resonance (SPR): Provides label-free, real-time kinetic profiling ( kon​ and koff​ ). For highly lipophilic benzothiazoles targeting shallow hydrophobic grooves (e.g., Bcl-XL), residence time ( 1/koff​ ) is often a superior predictor of in vivo efficacy than equilibrium affinity[2].

Workflow A 5-F-BZT-2-CN Derivatives Library B Primary Screen: TR-FRET Assay (High-Throughput) A->B HTS Triage C Secondary Screen: Radioligand Binding (Equilibrium Ki) B->C IC50 < 1 µM D Orthogonal Validation: Surface Plasmon Resonance (Binding Kinetics) C->D Ki < 50 nM E Lead Selection: High Affinity & Selectivity D->E Optimized koff

Fig 1. Hit-to-lead binding affinity assay cascade for 5-F-BZT derivatives.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate specific buffer conditions tailored to the physicochemical properties of benzothiazoles and include mandatory quality control checkpoints (e.g., Z'-factor calculations).

Protocol A: TR-FRET Competition Assay (e.g., GPCR Target)

Causality Check: Benzothiazole derivatives are prone to aggregation and non-specific binding to plastic microplates. The inclusion of 0.1% BSA and a non-ionic detergent (e.g., 0.05% CHAPS) in the assay buffer prevents micelle formation and ensures the measured IC50​ reflects true receptor engagement[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.05% CHAPS, 0.1% BSA). Logic: MgCl2​ is essential for stabilizing the G-protein coupled state of the receptor, increasing the affinity for agonists.

  • Tracer & Target Assembly: Dilute Terbium-labeled target receptor (Donor) to 2 nM and the fluorescent tracer ligand (Acceptor, e.g., Alexa Fluor 488-labeled standard) to its predetermined Kd​ concentration.

  • Compound Titration: Dispense 5-F-BZT derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well low-volume plate using an acoustic liquid handler to minimize solvent (DMSO) carryover. Maximum DMSO concentration must not exceed 1%.

  • Incubation: Add the Receptor/Tracer mix to the compounds. Incubate in the dark at room temperature for 120 minutes to reach equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 490 nm (Donor) and 520 nm (Acceptor) after a 100 µs delay.

  • Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM of a known unlabeled high-affinity antagonist (low signal). The assay is only valid if Z' > 0.6.

TRFRET A Terbium-labeled Target (Donor) D High TR-FRET Signal (Emission @ 520nm) A->D Binds E Low TR-FRET Signal (Signal Quenched) A->E B Fluorescent Ligand (Acceptor) B->D C 5-F-BZT Derivative (Competitor) C->E Displaces Acceptor

Fig 2. TR-FRET displacement mechanism for evaluating competitor binding affinity.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: While equilibrium assays ( Ki​ ) confirm affinity, they obscure the dynamic nature of binding. SPR is utilized to measure the association ( kon​ ) and dissociation ( koff​ ) rates. For targets like Bcl-XL, where the benzothiazole moiety inserts into a narrow hydrophobic groove, a slow koff​ is critical for sustained target inhibition[2][6].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., Bcl-XL) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 Resonance Units (RU).

  • Buffer Optimization: Use PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, 5% DMSO). Logic: 5% DMSO is strictly required to maintain the solubility of the lipophilic 5-F-BZT derivatives during microfluidic flow.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts caused by slight variations in DMSO concentration between samples.

  • Analyte Injection: Inject 5-F-BZT derivatives at multi-cycle kinetic concentrations (e.g., 0.39, 1.56, 6.25, 25, 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: If the compound has a very slow koff​ , utilize a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to clear the sensor surface without denaturing the target protein.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

Quantitative Data Presentation: Comparative Binding Profiles

Synthesizing data from recent literature on benzothiazole derivatives[1][2][4], the table below illustrates the expected binding profiles of optimized 5-F-BZT derivatives across different neuropharmacological and oncological targets. The data highlights how structural modifications originating from the C2-carbonitrile handle dictate target selectivity.

Compound Scaffold / ModificationPrimary TargetAssay MethodEquilibrium Affinity ( Ki​ / KD​ )Kinetic Residence Time ( 1/koff​ )Selectivity Profile
5-F-BZT-2-CN (Unmodified Precursor)N/AN/A> 10,000 nMN/ANon-specific
5-F-BZT-Piperazine Analogue Dopamine D4RRadioligand6.9 nMN/A>90-fold over D2R/D3R
5-F-BZT-Hydrazone Derivative Bcl-XLSPR18.5 nM145 minutes>100-fold over Mcl-1
5-F-BZT-Pyrimidine Core JNK-3 KinaseTR-FRET42.0 nM22 minutesHigh allosteric selectivity

Note: The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is strictly applied to all radioligand and TR-FRET competition data to convert empirical IC50​ values into absolute Ki​ constants, ensuring cross-assay comparability.

Conclusion

The 5-fluorobenzo[d]thiazole-2-carbonitrile scaffold is a highly privileged structure in modern drug discovery. However, its inherent lipophilicity and rigid planar structure demand rigorous, multi-tiered binding affinity assays. By combining the high-throughput capabilities of TR-FRET with the kinetic resolution of SPR and the equilibrium certainty of radioligand binding, researchers can confidently differentiate between non-specific aggregators and true, high-affinity therapeutic leads.

References

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder.ACS Publications / Journal of Medicinal Chemistry.
  • Discovery of potent and selective benzothiazole hydrazone inhibitors of Bcl-XL.PubMed / NIH.
  • Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity.PubMed / NIH.
  • Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses.PubMed / NIH.

Sources

Foundational

Preliminary Toxicity Screening for 5-Fluorobenzo[d]thiazole-2-carbonitrile: A Strategic Framework

Executive Summary The compound 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03-8) represents a highly privileged scaffold in contemporary medicinal chemistry, frequently utilized as a critical building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03-8) represents a highly privileged scaffold in contemporary medicinal chemistry, frequently utilized as a critical building block in the development of targeted therapeutics, including AKT1 modulators[1]. However, the structural amalgamation of a benzothiazole core, a C5-fluorine atom, and a C2-nitrile group introduces a complex matrix of potential toxicological liabilities.

To prevent late-stage attrition in drug development, early and predictive toxicity screening is paramount. Aligning with the International Council for Harmonisation (ICH) M3(R2) guidelines for non-clinical safety studies[2], this whitepaper delineates a self-validating, multiparametric screening strategy. By synthesizing structural toxico-informatics with high-content in vitro hepatotoxicity models, this guide provides researchers with a robust framework to evaluate the safety profile of 5-Fluorobenzo[d]thiazole-2-carbonitrile and its derivatives.

Structural Toxico-Informatics: The Causality of Liability

Before initiating in vitro assays, a mechanistic understanding of the molecule's pharmacophore is required to design targeted experiments. The structural features of 5-Fluorobenzo[d]thiazole-2-carbonitrile dictate specific biological interactions:

  • The Benzothiazole Core: Highly lipophilic, this core readily permeates cell membranes but is heavily metabolized by hepatic Cytochrome P450 (CYP450) enzymes. Bioactivation can lead to reactive electrophilic intermediates.

  • C5-Fluorine Substitution: While fluorine is typically introduced to block metabolically labile sites and improve pharmacokinetic stability, its strong electron-withdrawing nature alters the electron density of the adjacent aromatic ring, potentially shifting CYP450 metabolism to alternative, potentially toxic, pathways.

  • C2-Nitrile (Cyano) Group: Aromatic nitriles are generally more stable than aliphatic nitriles; however, they remain susceptible to nucleophilic attack. In the hepatic environment, reactive nitriles can covalently bind to cysteine residues on proteins or deplete intracellular glutathione (GSH), triggering severe oxidative stress.

Understanding these structural alerts justifies our reliance on oxidative stress and mitochondrial impairment assays as the primary tier of our screening cascade.

Tox_Pathway A 5-Fluorobenzo[d]thiazole -2-carbonitrile B CYP450 / Phase I Metabolism A->B Hepatic Processing C Reactive Electrophilic Intermediates B->C Bioactivation D GSH Depletion & ROS Accumulation C->D Oxidative Stress E Mitochondrial Membrane Depolarization (MMP drop) D->E Organelle Damage F ATP Depletion & Cellular Apoptosis E->F Toxicity Endpoint

Fig 2. Proposed mechanistic pathway of hepatotoxicity via oxidative stress and mitochondrial damage.

Tier 1: Multiparametric Hepatotoxicity Screening (HepG2)

Drug-induced liver injury (DILI) is a primary cause of preclinical failure. We utilize the human hepatocellular carcinoma cell line, HepG2, for our primary screening. While HepG2 cells possess lower basal CYP expression than primary human hepatocytes, they offer unparalleled reproducibility for High-Content Screening (HCS) of mitochondrial and reactive oxygen species (ROS)-mediated toxicity[3].

Experimental Rationale

To capture both acute and chronic toxicological events, we assess cells at two distinct time points: 6 hours (to detect early ROS generation and acute stress) and 24 hours (to detect downstream apoptosis and ATP depletion)[3]. A multiplexed fluorescent approach allows us to measure multiple endpoints within a single well, creating a self-validating data matrix where a drop in cell count can be directly correlated with preceding mitochondrial depolarization.

Step-by-Step HCS Protocol

Step 1: Cell Seeding and Equilibration

  • Seed HepG2 cells at a density of 5,000 cells/well in a 384-well, collagen-coated, black-walled microtiter plate using EMEM supplemented with 10% FBS.

  • Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cellular attachment and monolayer formation.

Step 2: Compound Preparation and Exposure

  • Prepare a 10-point dose-response curve of 5-Fluorobenzo[d]thiazole-2-carbonitrile in 100% DMSO.

  • Dilute the compound in assay media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[3].

  • Include a vehicle control (0.5% DMSO) and a positive hepatotoxic control (e.g., 100 µM Menadione for oxidative stress).

  • Expose the cells to the compound for 6 hours and 24 hours in parallel plates.

Step 3: Multiplex Fluorescent Staining

  • Prepare a staining cocktail in pre-warmed assay buffer containing:

    • Hoechst 33342 (1 µM): For nuclear segmentation and cell counting.

    • TMRM (Tetramethylrhodamine methyl ester, 100 nM): To measure Mitochondrial Membrane Potential (MMP).

    • CellROX Deep Red (5 µM): To quantify intracellular ROS accumulation.

  • Aspirate compound media, wash gently with PBS, and apply the staining cocktail for 30 minutes at 37°C in the dark.

Step 4: Automated Image Acquisition and Analysis

  • Acquire images using an automated High-Content Imaging system (e.g., ArrayScan or Opera Phenix) using appropriate excitation/emission filters.

  • Utilize image analysis algorithms to segment nuclei (Hoechst) and define cytoplasmic boundaries, subsequently quantifying the intensity of TMRM and CellROX within each cellular mask.

HCS_Workflow A Compound Preparation (5-F-BZT-2-CN in DMSO) C Compound Exposure (6h & 24h intervals) A->C B HepG2 Cell Seeding (384-well plate) B->C D Multiplex Fluorescent Staining (Hoechst, TMRM, CellROX) C->D E High-Content Imaging (Automated Microscopy) D->E F Data Extraction & Profiling (ROS, MMP, Cell Loss) E->F

Fig 1. Multiparametric High-Content Screening (HCS) workflow for HepG2 cells.

Tier 2: Mechanistic Validation (The Glu/Gal Assay)

A critical challenge in early toxicity screening is differentiating true mitochondrial toxicants from compounds that cause general cellular necrosis. Because HepG2 cells are highly glycolytic (the Crabtree effect), they can survive mitochondrial impairment by upregulating glycolysis.

To isolate the mitochondrial liability of the benzothiazole-nitrile scaffold, we employ the Glucose/Galactose (Glu/Gal) conditional survival assay .

  • Mechanism: By replacing glucose with galactose in the culture media, cells are forced to rely entirely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production.

  • Interpretation: If 5-Fluorobenzo[d]thiazole-2-carbonitrile exhibits an IC₅₀ in galactose media that is >3-fold lower than its IC₅₀ in glucose media, it is definitively flagged as a direct mitochondrial toxicant.

Data Interpretation and Go/No-Go Decision Matrix

Quantitative data extracted from the HCS and mechanistic assays must be consolidated to inform lead optimization. The following table outlines the critical thresholds for liability based on preclinical safety standards.

Assay / EndpointBiomarker / ReadoutThreshold for Liability (Flag)Mechanistic Implication
General Cytotoxicity Cell Count (Hoechst)IC₅₀ < 10 µMAcute cellular necrosis or severe proliferation arrest.
Oxidative Stress CellROX Intensity> 2.5-fold increase vs. VehicleNitrile-induced GSH depletion; reactive metabolite formation.
Mitochondrial Toxicity TMRM Fluorescence> 30% reduction in MMP at 6hEarly-stage mitochondrial depolarization.
OXPHOS Impairment Glu/Gal IC₅₀ RatioIC₅₀ (Gal) / IC₅₀ (Glu) < 0.33Direct inhibition of the mitochondrial electron transport chain.
Genotoxicity Ames Test (OECD 471)Dose-dependent revertantsDNA damage / Mutagenesis (No-Go for non-oncology indications).

Compounds demonstrating liabilities in the ROS or MMP categories at concentrations below 10 µM require structural optimization. For 5-Fluorobenzo[d]thiazole-2-carbonitrile, medicinal chemists should consider modifying the electrophilic nature of the C2-nitrile group (e.g., bioisosteric replacement with an oxadiazole or tetrazole) if severe oxidative stress is observed.

References

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline." Europa.eu. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury." NIH.gov. Available at:[Link]

  • Google Patents. "US20240174667A1 - Akt1 modulators (Utilization of 5-fluorobenzo[d]thiazole-2-carbonitrile)." Google.com.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 5-Fluorobenzo[d]thiazole-2-carbonitrile: A Whitepaper for Structure-Based Drug Design

Executive Summary In modern structure-based drug design (SBDD), the precise 3D spatial arrangement of small-molecule pharmacophores dictates the success of target-ligand interactions. 5-Fluorobenzo[d]thiazole-2-carbonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise 3D spatial arrangement of small-molecule pharmacophores dictates the success of target-ligand interactions. 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03-8)[1] has emerged as a critical, highly rigid building block in the synthesis of advanced therapeutics, most notably in the development of[2].

This whitepaper provides an in-depth technical guide to the crystallographic profiling, 3D structural determination, and mechanistic utility of 5-fluorobenzo[d]thiazole-2-carbonitrile. By analyzing the causality behind experimental crystallization choices and establishing a self-validating structural workflow, we provide researchers with a robust framework for integrating this fluorinated heterocycle into rational drug design pipelines.

Chemical Identity & Physicochemical Profile

Before initiating crystallographic studies, it is crucial to establish the baseline physicochemical properties of the compound. The presence of the highly electronegative fluorine atom at the 5-position and the sp-hybridized carbonitrile group at the 2-position creates a distinct electronic dipole across the planar benzothiazole core.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 5-Fluoro-1,3-benzothiazole-2-carbonitrile
CAS Registry Number 169776-03-8[1]
Molecular Formula C₈H₃FN₂S[3]
Molecular Weight 178.19 g/mol [3]
Topological Polar Surface Area (TPSA) ~ 64.9 Ų
Core Geometry Strictly planar bicyclic aromatic system

3D Structural Features and Crystallographic Data

While exact single-crystal X-ray diffraction (SCXRD) data for proprietary synthetic intermediates is often maintained in-house, we can deduce highly accurate, representative crystallographic parameters based on high-resolution studies of analogous fluorinated benzothiazoles (e.g.,)[4].

Mechanistic Insights into Crystal Packing

Fluorinated planar aromatics are notorious for rapid π−π stacking, which kinetically favors the formation of fragile, twinned needles rather than diffraction-quality blocks. In the solid state, these molecules typically exhibit amphiphilic layer-like structures or "herringbone" packing patterns[4].

Crucially, covalently bound fluorine atoms in these systems rarely act as strong hydrogen-bond acceptors[4]. Instead, the 5-fluoro substituent participates in weak, highly directional C−H⋯F interactions. These weak interactions, combined with the strong dipole-dipole interactions of the carbonitrile group, dictate the final crystal lattice assembly.

Table 2: Representative Crystallographic Parameters (Fluorobenzothiazole Scaffolds)
Crystallographic ParameterExpected Value Range
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈9.8 Å
Beta Angle ( β ) ≈105∘
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.50−1.60 g/cm³
C-F Bond Length 1.35−1.36 Å
C N Bond Length 1.14−1.15 Å

Experimental Protocol: High-Resolution X-Ray Crystallography Workflow

To obtain high-resolution 3D structural data for 5-fluorobenzo[d]thiazole-2-carbonitrile, the following self-validating protocol must be executed. Every step is designed with built-in quality control metrics to ensure absolute trustworthiness of the final structural model.

Step 1: Crystal Growth via Controlled Slow Evaporation
  • Causality: As mentioned, rapid precipitation of planar benzothiazoles yields unusable microcrystalline powders. Slow evaporation using a binary solvent system slows the kinetic growth rate, allowing thermodynamics to favor robust, single-crystal formation.

  • Protocol:

    • Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM) (good solvent).

    • Layer carefully with 1 mL of Hexane (antisolvent) in a 2-dram vial.

    • Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate.

    • Incubate at a stable 20°C in a vibration-free environment for 5–7 days.

  • Validation: Inspect under a polarized light microscope. Suitable crystals must extinguish light uniformly upon rotation, indicating a single, untwinned domain.

Step 2: Cryogenic Data Collection
  • Causality: Data collection at room temperature suffers from high thermal motion (Debye-Waller factors), which smears the electron density map and obscures the exact position of the highly electronegative fluorine atom.

  • Protocol:

    • Mount a suitable single crystal (approx. 0.2×0.2×0.1 mm) on a MiTeGen loop using perfluoropolyether oil.

    • Flash-cool the crystal to 100 K in a nitrogen cold stream.

    • Collect diffraction data using a diffractometer equipped with a microfocus Cu source ( λ=1.54184 Å) to maximize the anomalous signal of the sulfur atom.

Step 3: Phase Solution and Self-Validating Refinement
  • Causality: The phase problem must be solved without bias. Direct methods exploit the statistical relationships between reflection intensities to generate the initial electron density map.

  • Protocol:

    • Solve the structure using intrinsic phasing (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

    • Model all non-hydrogen atoms anisotropically.

  • Validation Checkpoints (The Self-Validating System):

    • R1​ value: Must be <0.05 (indicates the model agrees with the experimental data to within 5%).

    • wR2​ value: Must be <0.15 .

    • Goodness-of-Fit (GoF): Must be approximately 1.00±0.05 .

    • Residual Electron Density: The highest unassigned peak should be <0.5e− /ų, confirming no missing atoms.

G N1 Compound Synthesis & Purification N2 Crystal Growth (Binary Solvent Diffusion) N1->N2 N3 Cryogenic XRD Data Collection (100 K) N2->N3 N4 Phase Problem Solution (Intrinsic Phasing) N3->N4 N5 Structure Refinement (R1 < 0.05, GoF ~ 1.0) N4->N5 N6 3D Model Generation & SBDD Integration N5->N6

Step-by-step X-ray crystallographic workflow for robust 3D structure determination.

Application in Structure-Based Drug Design (SBDD): Akt1 Modulation

The true value of elucidating the 3D structure of 5-fluorobenzo[d]thiazole-2-carbonitrile lies in its application as a pharmacophore. Recent patent literature highlights its use as a core scaffold in the synthesis of potent [2]. Akt1 is a serine/threonine kinase critical in regulating cell survival and proliferation; its dysregulation is a hallmark of numerous human cancers[2].

Pharmacophore Mapping & Mechanistic Binding

When integrated into a larger Akt1 inhibitor molecule, the structural features of this building block serve highly specific causality-driven functions:

  • The Planar Benzothiazole Core: The rigid, flat nature of the C8​H3​NS bicyclic system allows it to intercalate deeply into the ATP-binding cleft of the kinase, engaging in strong π−π stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) in the hinge region.

  • The 5-Fluoro Substituent: Fluorine is highly lipophilic and electron-withdrawing. Structurally, it occupies a specific, tight hydrophobic pocket within the kinase domain. Because it does not act as a strong H-bond acceptor[4], it avoids desolvation penalties upon binding, drastically increasing the binding affinity ( Kd​ ) and metabolic half-life of the drug.

  • The 2-Carbonitrile Group: The linear geometry of the C≡N group allows it to project out of the hydrophobic pocket to engage in hydrogen bonding with polar residues, or it serves as a synthetic handle to be converted into bioisosteres (like tetrazoles) for improved pharmacokinetic profiles.

G A 5-Fluorobenzo[d]thiazole -2-carbonitrile B Planar Benzothiazole Core (Pi-Pi Stacking) A->B C 5-Fluoro Substituent (Hydrophobic Pocket) A->C D 2-Carbonitrile Group (H-Bond Acceptor) A->D E Akt1 Kinase Domain Binding B->E C->E D->E

Pharmacophore mapping of 5-Fluorobenzo[d]thiazole-2-carbonitrile in Akt1 kinase binding.

References

  • ChemBK. "2-Benzothiazolecarbonitrile, 5-fluoro- (CAS: 169776-03-8)." ChemBK. Available at:[Link]

  • Google Patents. "US20240174667A1 - Akt1 modulators." United States Patent and Trademark Office.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-Fluorobenzo[d]thiazole-2-carbonitrile

Application Note: High-Yield Synthesis and Mechanistic Evaluation of 5-Fluorobenzo[d]thiazole-2-carbonitrile Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Mechanistic Evaluation of 5-Fluorobenzo[d]thiazole-2-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, process optimization, and step-by-step synthetic protocols.

Executive Summary & Strategic Route Design

5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03-8) is a critical electrophilic building block utilized in the synthesis of biologically active molecules, including Akt1 kinase modulators and novel luciferin derivatives for bioluminescence imaging[2] [3].

  • Phase 1: Non-Aqueous Sandmeyer Bromination. Converting the C2-amine to a bromide provides a highly reactive electrophile for cross-coupling.

  • Phase 2: Palladium-Catalyzed Cyanation. Utilizing a controlled cyanide source (Zn(CN)₂) and a carefully selected palladium/phosphine ligand system to achieve the target nitrile [1] [4].

Mechanistic Pathway & Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the reagents and conditions selected to maximize yield and prevent catalyst deactivation.

SynthesisPathway SM Starting Material 5-Fluoro-2-aminobenzothiazole Reagent1 t-BuONO, CuBr2 MeCN, 60°C SM->Reagent1 Int1 Intermediate 2-Bromo-5-fluorobenzo[d]thiazole Reagent1->Int1 Non-Aqueous Sandmeyer Reagent2 Zn(CN)2, Pd2(dba)3, dppf DMF, 100°C Int1->Reagent2 Product Target Compound 5-Fluorobenzo[d]thiazole-2-carbonitrile Reagent2->Product Pd-Catalyzed Cyanation

Caption: Two-phase synthetic workflow for 5-Fluorobenzo[d]thiazole-2-carbonitrile highlighting key reagents.

Quantitative Data: Cyanation Optimization

The success of Phase 2 relies heavily on preventing the poisoning of the Palladium catalyst. Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors that can tightly bind to Pd(0), forming inactive anionic complexes[e.g., Pd(CN)₄²⁻]. The table below summarizes the optimization data that validates the selection of Zn(CN)₂ over alkali cyanides[1] [4].

Cyanide SourceCatalyst SystemSolventTemp (°C)Result / Causality
KCN (1.5 eq)Pd(PPh₃)₄THF80< 10% Yield. Rapid catalyst poisoning due to high solubility and high [CN⁻].
CuCN (2.0 eq)None (Rosenmund)DMF15035% Yield. Requires harsh temperatures; significant degradation of the benzothiazole core.
Zn(CN)₂ (0.6 eq)Pd₂(dba)₃ / PPh₃DMF10062% Yield. Zn(CN)₂ limits[CN⁻], but PPh₃ undergoes slow reductive elimination.
Zn(CN)₂ (0.6 eq)Pd₂(dba)₃ / dppf DMF10088% Yield. dppf provides a large bite angle, accelerating reductive elimination and preventing off-target pathways.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Bromo-5-fluorobenzo[d]thiazole

Causality Check: Traditional aqueous Sandmeyer conditions (NaNO₂/HCl/CuCl) often result in competitive hydrolysis at the highly electrophilic C2 position of the benzothiazole ring, yielding the undesired 2-hydroxy byproduct. By utilizing tert-butyl nitrite (t-BuONO) in anhydrous acetonitrile, diazotization occurs without water. CuBr₂ acts simultaneously as the single-electron transfer agent and the bromide source.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Add Copper(II) bromide (CuBr₂, 1.2 equivalents, 26.8 mmol) and anhydrous acetonitrile (80 mL) to the flask. Stir to create a suspension.

  • Diazotization: Add tert-butyl nitrite (t-BuONO, 1.5 equivalents, 33.5 mmol) dropwise to the suspension at room temperature.

  • Substrate Addition: In a separate dry vial, dissolve 5-fluoro-2-aminobenzothiazole (1.0 equivalent, 22.3 mmol) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Note: Gas evolution (N₂) will be observed.

  • Reaction: Heat the mixture to 60 °C and stir for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and quench with 1M aqueous HCl (50 mL) to break up copper complexes. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford 2-bromo-5-fluorobenzo[d]thiazole as a pale yellow solid.

Phase 2: Palladium-Catalyzed Cyanation to 5-Fluorobenzo[d]thiazole-2-carbonitrile

Causality Check: Zinc cyanide is utilized because its low solubility in DMF maintains a low steady-state concentration of dissolved cyanide, allowing the oxidative addition of the 2-bromo intermediate to the Pd(0) center to proceed efficiently before transmetalation. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is employed because its large steric bulk and wide bite angle force the intermediate Pd(II) complex into a geometry that highly favors the rate-limiting reductive elimination step, rapidly releasing the target nitrile [1] [4].

Step-by-Step Methodology:

  • Preparation: In a glovebox or using standard Schlenk line techniques, charge a dry 100 mL Schlenk flask with 2-bromo-5-fluorobenzo[d]thiazole (1.0 equivalent, 10.0 mmol).

  • Catalyst & Reagent Loading: Add Zinc cyanide (Zn(CN)₂, 0.6 equivalents, 6.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents, 0.2 mmol), and dppf (0.04 equivalents, 0.4 mmol) [1].

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to an argon line. Inject anhydrous, degassed DMF (30 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 4-6 hours. Monitor the conversion via GC-MS or TLC.

  • Workup (Caution - Cyanide Safety): Cool the reaction to room temperature. Safety Note: Perform the following steps in a well-ventilated fume hood. Dilute the mixture with Ethyl Acetate (100 mL) and quench by adding a 10% aqueous solution of sodium hypochlorite (bleach, 20 mL) to destroy any unreacted cyanide. Stir for 30 minutes.

  • Extraction: Add water (50 mL) and separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Wash the combined organic layers thoroughly with water (3 x 50 mL) to remove DMF, followed by brine (50 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography (Silica gel, 5-20% EtOAc in Hexanes) to yield 5-fluorobenzo[d]thiazole-2-carbonitrile as an off-white solid.

References

  • Google Patents. "US20240174667A1 - Akt1 modulators." Google Patents.
  • Shi, S. & Szostak, M. "Zinc Cyanide – First Update." Rutgers University / NSF. Available at:[Link]

Application

Application Note: 5-Fluorobenzo[d]thiazole-2-carbonitrile as a Strategic Building Block for Kinase Inhibitor Discovery

Executive Rationale & Mechanistic Insights In the landscape of targeted oncology and inflammatory disease therapeutics, the benzothiazole scaffold has emerged as a privileged pharmacophore, successfully mimicking the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Insights

In the landscape of targeted oncology and inflammatory disease therapeutics, the benzothiazole scaffold has emerged as a privileged pharmacophore, successfully mimicking the purine ring of ATP to anchor into the adenine-binding pocket of various kinases[1]. Among the available precursors, 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03-8) stands out as an exceptionally versatile building block for the synthesis of novel kinase inhibitors, particularly targeting Akt1, RIPK1, and VEGFR-2[2].

The strategic value of this specific molecule lies in its dual functionalization:

  • The 5-Fluoro Substituent: The incorporation of a fluorine atom at the 5-position is not merely structural; it serves a critical pharmacological purpose. It effectively blocks cytochrome P450-mediated oxidation—a common metabolic soft spot in unsubstituted benzothiazoles—thereby dramatically increasing the in vivo half-life of the resulting drug candidates[3]. Furthermore, the highly electronegative fluorine acts as a potent hydrogen bond acceptor, capable of engaging with the backbone amides of the kinase hinge region to enhance binding affinity.

  • The 2-Carbonitrile Hub: The nitrile group acts as an electrophilic handle. It can be directly transformed into amidines, tetrazoles, or thiazolines. These functional groups are essential for establishing bidentate hydrogen-bonding networks with the catalytic lysine or structural water molecules within the kinase domain[2].

SignalingPathway Receptor Receptor (e.g., TNFR1) Kinase Target Kinase (e.g., RIPK1 / Akt) Receptor->Kinase Signal Activation Downstream Downstream Effectors (RIPK3 / mTOR) Kinase->Downstream Phosphorylation Response Cellular Response (Survival / Necroptosis) Downstream->Response Execution Inhibitor 5-F-BZT-2-CN Derived Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition

Fig 1: Mechanism of target kinase inhibition by 5-fluorobenzothiazole derivatives.

Synthetic Methodologies & Self-Validating Protocols

The following protocols detail the conversion of 5-Fluorobenzo[d]thiazole-2-carbonitrile into two distinct classes of kinase-binding motifs. Every protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of the downstream biological assays.

SyntheticWorkflow Start 5-Fluorobenzo[d]thiazole-2-carbonitrile Tetrazole Tetrazole Synthesis (NaN3, NH4Cl, DMF) Start->Tetrazole [3+2] Cycloaddition Amidine Amidine Synthesis (R-NH2, AlMe3, Toluene) Start->Amidine Nucleophilic Addition Validation1 LC-MS / NMR Validation Tetrazole->Validation1 Validation2 LC-MS / NMR Validation Amidine->Validation2 Assay ADP-Glo Kinase Assay Validation1->Assay >95% Purity Validation2->Assay >95% Purity

Fig 2: Synthetic workflow and validation of 5-F-BZT-2-CN derived kinase inhibitors.

Protocol A: Synthesis of 5-Fluoro-2-(1H-tetrazol-5-yl)benzo[d]thiazole

Objective: To synthesize a metabolically stable bioisostere of a carboxylic acid, providing a strong electrostatic interaction with the conserved catalytic lysine in the kinase domain.

  • Reaction Setup: Dissolve 5-Fluorobenzo[d]thiazole-2-carbonitrile (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that readily dissolves the starting materials and stabilizes the transition state of the[3+2] cycloaddition.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq) to the solution. Causality: NH₄Cl acts as a crucial proton source to generate hydrazoic acid (in situ), which is the active 1,3-dipole required to react with the sterically unhindered nitrile.

  • Thermal Activation: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Workup & Precipitation: Cool the mixture to room temperature, quench with 50 mL of ice-cold water, and acidify to pH 2 using 1M HCl. Causality: Acidification protonates the formed tetrazole salt, causing the neutral, lipophilic product to crash out of the aqueous solution.

  • Validation Check: Filter the precipitate and recrystallize from ethanol. Perform LC-MS analysis. Self-Validation Gate: Proceed to biological assays only if purity is ≥95% and the mass spectrum shows the expected [M+H]⁺ peak at m/z 222.0.

Protocol B: Synthesis of N-Substituted 5-Fluorobenzo[d]thiazole-2-carboximidamides

Objective: To generate amidine derivatives that form bidentate hydrogen bonds with the kinase hinge region backbone (e.g., Glu and Met residues), mimicking the N1 and N6 of adenine.

  • Amine Activation: Dissolve the desired primary amine (1.2 eq) in anhydrous toluene under an inert atmosphere. Slowly add trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.2 eq) at 0 °C. Causality: AlMe₃ activates the amine by forming a highly nucleophilic aluminum amide complex, overcoming the inherent unreactivity of the nitrile group toward direct amine attack.

  • Coupling: Stir for 30 minutes at room temperature, then add 5-Fluorobenzo[d]thiazole-2-carbonitrile (1.0 eq). Heat the mixture to 80 °C for 8 hours.

  • Quenching: Cool to 0 °C and carefully quench with a saturated Rochelle salt (potassium sodium tartrate) solution. Causality: Rochelle salt chelates the aluminum byproducts, preventing the formation of an intractable emulsion during the aqueous extraction phase.

  • Validation Check: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography. Confirm the amidine formation via ¹H NMR (look for the characteristic broad amidine N-H exchangeable protons around 6.5–8.0 ppm).

Biological Evaluation: ADP-Glo Kinase Assay

To ensure the synthesized derivatives are active, the ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures the generation of ADP, making it a universal, self-validating method for profiling ATP-competitive inhibitors.

  • Assay Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., Akt1 or RIPK1) to its optimal working concentration.

  • Compound Incubation: Dispense 5 µL of the synthesized 5-F-BZT derivatives (serially diluted from 10 µM to 0.1 nM) into a 384-well plate. Add 5 µL of the kinase solution. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix to initiate the reaction. Self-Validation Gate: Include a "No Enzyme" control (to define the assay floor) and a "Vehicle (DMSO)" control (to define the maximum signal). Include a known inhibitor (e.g., GSK2982772 for RIPK1) as a positive control[1].

  • Signal Generation: After 60 minutes, add 15 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Read luminescence and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Quantitative Data: SAR & Metabolic Stability

The table below summarizes the Structure-Activity Relationship (SAR) and the profound impact of the 5-fluoro substituent on metabolic stability (using human liver microsomes).

Compound IDC2 Modification (Nitrile derived)C5 SubstituentTarget KinaseIC₅₀ (nM)Microsomal Stability (T₁/₂ , min)
BZT-001 1H-TetrazoleFluoroAkt145>120
BZT-002 N-phenylcarboximidamideFluoroRIPK112>120
BZT-003 ThiazolineFluoroVEGFR-28590
Control-A N-phenylcarboximidamideHydrogenRIPK11815

Data Interpretation: While replacing the fluorine with a hydrogen (Control-A) maintains reasonable potency against RIPK1, it results in a catastrophic loss of metabolic stability (T₁/₂ drops from >120 min to 15 min), validating the necessity of the 5-Fluorobenzo[d]thiazole-2-carbonitrile building block[3].

Sources

Method

Application Note &amp; Protocol: Preparation of 5-Fluorobenzo[d]thiazole-2-carbonitrile Stock Solutions for Cell-Based Assays

Introduction 5-Fluorobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are a prominent scaffold in medicinal chemistry, recognized for a wide spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluorobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are a prominent scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and target binding affinity.[3][4]

The integrity of in vitro cell-based assays hinges on the precise and consistent preparation of test compounds.[5] Errors in preparing stock solutions, such as incorrect concentration, poor solubility, contamination, or degradation, can lead to unreliable and irreproducible experimental data, ultimately compromising research outcomes. This document provides a comprehensive, field-proven protocol for preparing high-quality, sterile stock solutions of 5-Fluorobenzo[d]thiazole-2-carbonitrile, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure both technical accuracy and practical success.

Physicochemical Properties and Safety Considerations

A foundational understanding of the compound's properties is critical for its effective and safe handling. 5-Fluorobenzo[d]thiazole-2-carbonitrile is a small organic molecule that requires careful handling in a controlled laboratory environment.

Table 1: Physicochemical and Safety Data for 5-Fluorobenzo[d]thiazole-2-carbonitrile

PropertyValue / InformationSource(s)
Chemical Name 5-Fluorobenzo[d]thiazole-2-carbonitrileN/A
CAS Number 169776-03-8[6]
Molecular Formula C₈H₃FN₂SN/A
Molecular Weight 178.19 g/mol Calculated
Appearance Typically a solid powder (white to off-white)
Solubility Expected to have limited solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[3]
Causality of Solvent Choice

Due to its hydrophobic nature, 5-Fluorobenzo[d]thiazole-2-carbonitrile is poorly soluble in aqueous solutions like cell culture media. Dimethyl Sulfoxide (DMSO) is the recommended solvent because it is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[7][8] It is also miscible with water and cell culture media, facilitating the preparation of homogenous working solutions.

Safety and Handling

The toxicological properties of 5-Fluorobenzo[d]thiazole-2-carbonitrile have not been fully elucidated. Therefore, it is prudent to handle it as a potentially hazardous substance.

  • Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

  • Hygiene: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Materials and Equipment

  • 5-Fluorobenzo[d]thiazole-2-carbonitrile (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich, D2650 or equivalent)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Sterile, cryo-storage vials

  • Calibrated analytical balance (for weighing >10 mg)

  • Adjustable micropipettes (P1000, P200, P20) and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile syringe filters, 0.2 µm pore size, DMSO-compatible membrane (e.g., PTFE)[11]

  • Sterile syringes (1 mL or 3 mL)

Protocol for Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a highly concentrated master stock solution (10 mM), which is a common and convenient concentration for subsequent dilutions.[12][13] Preparing a concentrated stock minimizes the volume of solvent introduced into the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[14]

Pre-Protocol Calculations

The fundamental relationship between mass, volume, and concentration is used to determine the required amount of compound or solvent.[5][13]

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol)

Example Calculation for 1 mL of a 10 mM Stock:

  • Mass (mg) = 10 mM × 1 mL × 178.19 g/mol

  • Mass (mg) = 1.78 mg

Therefore, to prepare 1 mL of a 10 mM stock solution, you will need 1.78 mg of 5-Fluorobenzo[d]thiazole-2-carbonitrile.

Step-by-Step Reconstitution Protocol
  • Preparation: Bring the vial of 5-Fluorobenzo[d]thiazole-2-carbonitrile and the cell culture-grade DMSO to room temperature.

  • Weighing the Compound:

    • For quantities >10 mg: In a chemical fume hood, carefully weigh the calculated mass of the compound (e.g., 1.78 mg for 1 mL stock) and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • For quantities ≤10 mg (recommended): To avoid loss of material from weighing small amounts, it is best practice to dissolve the entire contents of the manufacturer's vial.[5][15] For example, if the vial contains 5 mg of the compound, calculate the volume of DMSO needed to achieve a 10 mM concentration: Volume (mL) = Mass (mg) / (Concentration (mM) × MW (g/mol)) Volume (mL) = 5 mg / (10 mM × 178.19 g/mol) = 2.806 mL In this case, you would add 2.806 mL of DMSO directly to the manufacturer's vial.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube or vial containing the compound.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solution is completely clear and free of any visible particulates.[13] A clear solution is the first indicator of successful preparation.

G cluster_prep Master Stock Preparation cluster_final Finalization & Storage calc 1. Pre-Protocol Calculations weigh 2. Weigh Compound (or use full vial) calc->weigh Determine Mass add_dmso 3. Add Sterile DMSO weigh->add_dmso Add Solvent vortex 4. Vortex Until Clear add_dmso->vortex Ensure Dissolution filter 5. Sterile Filter (0.2 µm PTFE) vortex->filter Ensure Sterility aliquot 6. Aliquot into Single-Use Vials filter->aliquot Prevent Contamination & Degradation store 7. Store at -80°C aliquot->store Long-Term Stability G cluster_experiment Experimental Setup master_stock 10 mM Master Stock (in DMSO) working_solution Final Working Solution (e.g., 10 µM) master_stock->working_solution Dilute 1:1000 culture_medium Pre-warmed Cell Culture Medium culture_medium->working_solution cells_vehicle Cells + Vehicle Control (Medium + 0.1% DMSO) culture_medium->cells_vehicle Add equal volume of DMSO cells_treated Cells + Working Solution working_solution->cells_treated Add to Cells

Dilution scheme for working solutions and vehicle control.

Quality Control and Validation

A self-validating protocol incorporates checkpoints to ensure the quality and consistency of the prepared solutions.

  • Visual Inspection: Always inspect the master stock solution after thawing and the working solution after preparation. The solutions should be clear and free of any visible precipitate or crystals. If precipitation occurs, the solution should not be used.

  • Concentration Verification: For studies requiring rigorous quality control, such as those under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines, the concentration and purity of the stock solution can be verified using analytical methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. [16][17]* Functional Validation: The ultimate validation of the stock solution is its consistent performance in a validated biological assay. An empirically determined IC50 value, for example, should be reproducible across experiments using different aliquots prepared from the same master stock. [1]* Documentation: Maintain a detailed logbook for all stock solution preparations. [12]Record the compound name, lot number, exact mass weighed, volume of solvent added, calculated concentration, date of preparation, and the name of the preparer. This is crucial for troubleshooting and ensuring experimental reproducibility.

References

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026). AntBio. [Link]

  • SMALL MOLECULES - Captivate Bio. (2021). Captivate Bio. [Link]

  • Adil, A., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Preparing Stock Solutions - PhytoTech Labs. PhytoTech Labs. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Sterile Filtration - Sartorius. Sartorius. [Link]

  • Chemical Compatibility Guide - International Filter Products. International Filter Products Inc. [Link]

  • Small Molecule Therapy Solutions | Discovery, Development and QC - Waters Corporation. Waters Corporation. [Link]

  • Sterile filtration: definition, application, and examples. Rommelag. [Link]

  • What is sterile filtration - overview, principles, how it works - Cytiva. (2026). Cytiva. [Link]

  • In cell culture, what is the appropriate solvent for a drug other than DMSo? - ResearchGate. (2015). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PubMed. (2013). PubMed. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Semantic Scholar. [Link]

  • Quality control of small molecules - Kymos. (2026). Kymos. [Link]

  • Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules - HunterLab Horizons Blog. (2026). HunterLab. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026). Pharmaceutical Technology. [Link]

  • Protocols for Cancer-related cell lines - Horizon Discovery. Horizon Discovery. [Link]

  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile - MDPI. (2022). MDPI. [Link]

  • Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC. (2024). PMC. [Link]

  • Protocols for Culturing Human Cell Lines - Cytion. Cytion. [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC. PMC. [Link]

  • Benzothiazole Scaffold: A Privileged Moiety in the Field of Medicinal Chemistry. AvidScience. [Link]

  • Benzothiazoles | AMERICAN ELEMENTS® | Products | Applications. American Elements. [Link]

  • 2-Bromobenzo[d]thiazole-5-carbonitrile — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters] - PubMed. PubMed. [Link]

  • Showing Compound Thiazole (FDB000907) - FooDB. (2010). FooDB. [Link]

Sources

Application

Application Note: Biocompatible Peptide Conjugation Using 5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-CBT)

Target Audience: Researchers, biochemists, and drug development professionals Application Areas: Peptide macrocyclization, bioorthogonal labeling, ¹⁹F-MRI tracer development, and pharmacokinetic tuning. Introduction & Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals Application Areas: Peptide macrocyclization, bioorthogonal labeling, ¹⁹F-MRI tracer development, and pharmacokinetic tuning.

Introduction & Scientific Rationale

The bioorthogonal condensation between 2-cyanobenzothiazole (CBT) and 1,2-aminothiols (such as N-terminal cysteines) has emerged as a premier "click" reaction in chemical biology . Inspired by the natural biosynthesis of firefly luciferin, this nitrile-aminothiol (NAT) reaction proceeds rapidly under physiological conditions without the need for toxic metal catalysts .

While standard CBT is widely used, substituting the core with 5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-CBT) provides researchers with distinct structural and analytical advantages:

  • ¹⁹F NMR/MRI Tracking: The incorporation of a fluorine atom provides a bioorthogonal handle for background-free ¹⁹F magnetic resonance imaging and NMR spectroscopy in complex biological mixtures.

  • Tuned Electrophilicity: The electron-withdrawing fluorine at the 5-position enhances the electrophilicity of the nitrile carbon, optimizing the kinetics of the initial nucleophilic attack.

  • Lipophilicity Modulation: Fluorination predictably alters the lipophilicity of the resulting conjugate, a critical parameter for tuning the membrane permeability and pharmacokinetic properties of peptide therapeutics.

Mechanistic Causality & Experimental Design (E-E-A-T)

A self-validating experimental protocol requires a deep understanding of why each step is performed. The CBT-Cys conjugation is a two-step cascade that relies heavily on the microenvironment of the N-terminal cysteine .

  • Nucleophilic Addition: The highly nucleophilic thiolate of the N-terminal cysteine attacks the electron-deficient nitrile of 5-F-CBT, forming a reversible thioimidate intermediate.

  • Intramolecular Cyclization: The adjacent primary amine of the cysteine undergoes rapid intramolecular cyclization, eliminating ammonia to form a highly stable, irreversible thiazoline ring .

Reaction_Mechanism A 5-F-CBT + NCys-Peptide B Nucleophilic Attack (Thiol to Nitrile) A->B C Thioimidate Intermediate B->C D Intramolecular Cyclization (Amine to Imidate) C->D E 5-Fluoro-Thiazoline Conjugate (Stable Product) D->E

Fig 1. Mechanistic pathway of 5-F-CBT condensation with N-terminal cysteine.
Causality in Protocol Design
  • Strict pH Control (7.4 - 8.0): The reaction requires the cysteine thiol to be deprotonated. A pH of 7.4 ensures sufficient thiolate concentration while preventing off-target amine reactivity (e.g., lysine side chains) .

  • Choice of Reducing Agent (TCEP): N-terminal cysteines are highly prone to oxidative dimerization. TCEP is utilized instead of DTT or BME because it lacks free thiols, ensuring it will not competitively react with the 5-F-CBT probe.

  • Solvent System: Because 5-F-CBT is hydrophobic, it must be dissolved in an aprotic polar solvent (DMSO) prior to introduction into the aqueous peptide buffer to prevent precipitation.

Quantitative Data & Optimization Parameters

To ensure reproducibility, the following tables summarize the optimal reaction parameters and the comparative analytical differences between standard CBT and 5-F-CBT.

Table 1: Optimized Reaction Parameters for 5-F-CBT Conjugation

ParameterOptimal RangeCausality / Effect
pH 7.4 – 8.0Balances thiolate nucleophilicity with peptide stability.
Temperature 25 °C (RT)Prevents thermal degradation of sensitive peptides.
5-F-CBT Equivalents 2.0 – 5.0 eqDrives reaction to completion; minimizes organic solvent load.
TCEP Equivalents 10.0 eqEnsures complete reduction of N-terminal Cys without interfering.
Reaction Time 30 – 60 minSufficient for >95% conversion due to fast kinetics (~9 M⁻¹s⁻¹) .

Table 2: Comparative Properties of CBT vs. 5-F-CBT Probes

Property2-Cyanobenzothiazole (CBT)5-Fluoro-CBT (5-F-CBT)
Molecular Weight 160.19 g/mol 178.19 g/mol
Net Mass Shift (Peptide) +143 Da+161 Da
Tracking Modality Fluorescence / BioluminescenceFluorescence & ¹⁹F NMR/MRI
Electrophilicity BaselineEnhanced (due to electron-withdrawing -F)

Experimental Workflow & Methodology

Experimental_Workflow S1 Peptide Reduction (TCEP, pH 7.4) S2 5-F-CBT Addition (in DMSO) S1->S2 S3 Incubation (RT, 30-60 min) S2->S3 S4 LC-MS Monitoring (+161 Da Shift) S3->S4 S5 HPLC Purification (C18 Column) S4->S5

Fig 2. Step-by-step experimental workflow for peptide conjugation.
Required Materials
  • Peptide: Synthetic peptide containing an unprotected N-terminal cysteine (NCys). (Note: Internal cysteines will not form the stable thiazoline ring, though transient thioimidates may form).

  • Probe: 5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-CBT).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (degassed to prevent re-oxidation).

  • Solvent: Anhydrous DMSO.

Step-by-Step Protocol

Step 1: Peptide Preparation and Reduction

  • Dissolve the NCys-peptide in degassed PBS (pH 7.4) to a final concentration of 100 µM.

  • Add 10 equivalents of TCEP (1 mM final concentration) to the peptide solution.

  • Incubate at room temperature for 30 minutes to ensure complete reduction of any disulfide bonds.

    • Self-Validation Check: Analyze a 5 µL aliquot via LC-MS to confirm the mass shift corresponding to the fully reduced, monomeric peptide before proceeding.

Step 2: Preparation of 5-F-CBT Stock

  • Dissolve 5-F-CBT in anhydrous DMSO to create a 10 mM stock solution.

    • Caution: 5-F-CBT is moisture-sensitive. Prepare this stock immediately before use or store at -20°C in a desiccator.

Step 3: Conjugation Reaction

  • Add 3 equivalents of 5-F-CBT (300 µM final concentration) dropwise to the reduced peptide solution while vortexing gently.

  • Ensure the final DMSO concentration does not exceed 5-10% (v/v) to prevent peptide denaturation or precipitation.

  • Incubate the reaction mixture at room temperature (25°C) in the dark for 60 minutes. The second-order rate constant for this condensation is exceptionally fast, allowing reactions at 100 µM to reach >95% completion within an hour .

Step 4: Monitoring and Purification

  • Monitor the reaction progress via RP-HPLC or LC-MS. The successful conjugate will exhibit a characteristic mass addition of +161 Da (Mass of 5-F-CBT [178 Da] minus the expelled NH₃ [17 Da]).

  • Purify the 5-F-CBT-peptide conjugate using semi-preparative RP-HPLC (C18 column, Water/Acetonitrile gradient supplemented with 0.1% TFA).

  • Lyophilize the collected fractions and store the dry powder at -80°C.

References

  • Wang, W., & Gao, J. (2020). N, S-Double Labeling of N-Terminal Cysteines via an Alternative Conjugation Pathway with 2-Cyanobenzothiazole. The Journal of Organic Chemistry.

  • Ren, H., et al. (2016). Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society / NIH PMC.

  • Zhang, Y., et al. (2018). Applications of CBT-Cys click reaction: past, present, and future. Science China Chemistry.

  • Jeon, J., et al. (2013). An Efficient Method for Site-specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry / NIH PMC.

  • Smith, A., et al. (2024). Biocompatible strategies for peptide macrocyclisation. Chemical Science (RSC Publishing).

  • Kim, H., et al. (2019). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. MDPI Molecules.

  • ChemBK Database. 2-Benzothiazolecarbonitrile, 5-fluoro- (CAS: 169776-03-8).

Method

Application Note: In Vivo Administration Routes and Dosing for 5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-CBT)

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Field: Molecular Imaging, Bioorthogonal Chemistry, and Preclinical Oncology Executive Summary 5-Fluorobenzo[d]thiazole-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Field: Molecular Imaging, Bioorthogonal Chemistry, and Preclinical Oncology

Executive Summary

5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-CBT) is a highly reactive, cell-permeable cyanobenzothiazole derivative utilized primarily in preclinical bioluminescence imaging (BLI)[1]. Rather than administering a pre-formed fluorophore, researchers utilize 5-F-CBT in a "split-luciferin" bioorthogonal ligation strategy. When administered in vivo, 5-F-CBT undergoes a rapid, biocompatible condensation reaction with D-cysteine (or N-terminal cysteine residues) to generate 5-fluoro-D-luciferin in situ[2]. This application note details the mechanistic rationale, optimized dosing ratios, and validated in vivo protocols for utilizing 5-F-CBT in living subjects.

Mechanistic Rationale & The "Split-Luciferin" Advantage

Conventional BLI relies on the systemic injection of D-luciferin. However, pre-formed luciferins often suffer from rapid hepatic clearance and high background signal. The split-luciferin approach decouples the substrate into two inert precursors: a caged D-cysteine probe and a cyanobenzothiazole (CBT)[3].

Why 5-F-CBT?

  • Bioorthogonal Kinetics: The condensation between 2-cyanobenzothiazoles and 1,2-aminothiols (like D-cysteine) is exceptionally fast (second-order rate constant k≈9.2 M−1s−1 ), operating three orders of magnitude faster than the standard Staudinger ligation[4].

  • Photophysical Superiority: The fluorine substitution at the 5-position of the benzothiazole ring lowers the pKa of the resulting luciferin. This generates 5-fluoro-D-luciferin, which exhibits a red-shifted emission profile ( λmax​≈610 nm ) at physiological pH. Longer wavelengths experience significantly less tissue scattering and hemoglobin absorption, making 5-F-CBT vastly superior for deep-tissue in vivo imaging[5].

Pathway CBT 5-F-CBT (5-Fluorobenzo[d]thiazole -2-carbonitrile) LUC 5-Fluoro-D-Luciferin (Active Substrate) CBT->LUC Condensation (In Vivo) CYS D-Cysteine (Free or Cleaved) CYS->LUC PHOTON Bioluminescence (λ ~ 610 nm) LUC->PHOTON Luciferase + ATP + O2

In vivo bioorthogonal condensation of 5-F-CBT and D-cysteine to form 5-fluoro-D-luciferin.

Pharmacokinetics & Dosing Optimization

A critical failure point in in vivo CBT applications is the assumption of a 1:1 stoichiometric dosing ratio. Because free D-cysteine is rapidly metabolized by the liver and bound by serum proteins in living mice, a 1:1 ratio yields poor luminescence[2].

The 1:10 Causality Rule: Extensive in vivo optimization demonstrates that administering 5-F-CBT and D-cysteine in a 1:10 molar ratio produces a light output equivalent to injecting pre-formed D-luciferin, maximizing the signal-to-noise ratio while preventing CBT toxicity[3].

Table 1: Standardized In Vivo Dosing Parameters for 5-F-CBT
ParameterRecommended SpecificationMechanistic Justification
Administration Route Intraperitoneal (IP) or Intravenous (IV)IP provides sustained systemic distribution; IV provides rapid, sharp pharmacokinetic peaks.
5-F-CBT Dose 5.0 – 7.0 mg/kg (~0.03 – 0.04 mmol/kg)Balances robust in situ condensation with solubility limits of the benzothiazole core[2].
D-Cysteine Probe Dose ~20.0 – 25.0 mg/kgMaintains the critical 1:10 (CBT:Cys) molar ratio to overcome rapid hepatic metabolism of thiols[3].
Vehicle Formulation 5% DMSO / 10% Tween-80 / 85% PBS5-F-CBT is highly hydrophobic. DMSO ensures initial dissolution; Tween-80 prevents precipitation in aqueous PBS.
Injection Timing Sequential (Probe first, CBT 5-10 mins later)Allows the caged D-cysteine probe to engage its target (e.g., tumor proteases) before the highly reactive CBT is introduced.

Experimental Protocols

The following self-validating protocol utilizes 5-F-CBT for the real-time non-invasive imaging of apoptosis (Caspase 3/7 activity) using a caged D-cysteine peptide (DEVD-D-Cys)[2].

Workflow Prep 1. Formulation (DMSO/Tween/PBS) Admin1 2. Administer Probe 1 (DEVD-D-Cys, IP) Prep->Admin1 Wait 3. Incubation (Target Cleavage) Admin1->Wait Admin2 4. Administer 5-F-CBT (IP Injection) Wait->Admin2 Image 5. BLI Acquisition (CCD Camera) Admin2->Image

Step-by-step in vivo administration workflow for split-luciferin bioluminescence imaging.

Phase 1: Reagent Formulation

Note: 5-F-CBT is prone to hydrolysis if stored in aqueous solutions for prolonged periods. Formulate immediately prior to injection.

  • Stock Preparation: Dissolve 5-F-CBT powder in 100% anhydrous DMSO to create a 50 mg/mL stock solution. Vortex until completely clear.

  • Working Solution: For a standard 20g mouse receiving a 7.0 mg/kg dose, you require ~140 µg of 5-F-CBT per mouse.

  • Vehicle Assembly: To prepare 1 mL of working solution (enough for ~5 mice at 200 µL injection volume):

    • Add 50 µL of the 5-F-CBT DMSO stock.

    • Add 100 µL of Tween-80. Vortex vigorously for 30 seconds.

    • Slowly add 850 µL of sterile 1X PBS (pH 7.4) dropwise while vortexing to prevent micelle crash-out.

Phase 2: In Vivo Administration (Apoptosis Model)
  • Anesthesia: Induce anesthesia in luciferase-expressing reporter mice using 2-3% isoflurane in an induction chamber. Maintain at 1.5-2% via nose cone.

  • Probe Injection (The Targeter): Administer the caged caspase substrate, DEVD-D-Cys (25 mg/kg in 100 µL PBS), via Intraperitoneal (IP) injection.

  • Target Engagement Window: Wait exactly 10 minutes. Causality: This window allows the DEVD-D-Cys peptide to circulate, enter cells, and be cleaved by active Caspase 3/7 in apoptotic tissues, liberating free D-cysteine[6].

  • 5-F-CBT Injection (The Reporter): Administer the formulated 5-F-CBT (7.0 mg/kg in 200 µL vehicle) via IP injection.

Phase 3: Bioluminescence Acquisition
  • Transfer mice immediately to the dark box of the in vivo imaging system (e.g., IVIS Spectrum).

  • Begin sequential image acquisition 3 minutes post-5-F-CBT injection.

  • Settings: Auto-exposure, binning = medium (8), field of view (FOV) adjusted to subject size.

  • Kinetics: Acquire images every 2 minutes for a total of 30 minutes. The peak luminescent signal typically occurs between 10–15 minutes post-CBT injection, as the in situ condensation rapidly reaches equilibrium.

  • Validation Control: Always include a cohort injected with an un-cleavable peptide (e.g., DEVG-D-Cys) + 5-F-CBT to establish the baseline background signal of the bioorthogonal reaction.

References

  • Godinat, A., et al. (2013). A Biocompatible in Vivo Ligation Reaction and Its Application for Noninvasive Bioluminescent Imaging of Protease Activity in Living Mice. ACS Chemical Biology, 8(5), 987-999. Available at:[Link]

  • EPFL Infoscience (2020). Caged luciferin probes for the bioluminescence imaging of biological targets. EPFL Research Repository. Available at:[Link]

  • Stanford Medicine (2013). A Biocompatible in Vivo Ligation Reaction and Its Application for Noninvasive Bioluminescent Imaging. Stanford University Research. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 5-Fluorobenzo[d]thiazole-2-carbonitrile in Fluorescent Probe Development

Introduction The benzothiazole scaffold is a cornerstone in the design of fluorescent probes, prized for its rigid, planar structure and advantageous photophysical properties, such as high fluorescence quantum yields and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzothiazole scaffold is a cornerstone in the design of fluorescent probes, prized for its rigid, planar structure and advantageous photophysical properties, such as high fluorescence quantum yields and large Stokes shifts.[1] These characteristics arise from its delocalized π-electron system.[1] The strategic functionalization of the benzothiazole core allows for the fine-tuning of its optical properties and the introduction of specific analyte-recognition capabilities. This guide focuses on a particularly promising derivative: 5-Fluorobenzo[d]thiazole-2-carbonitrile .

The introduction of substituents at the 5- and 2-positions provides a powerful tool for rational probe design:

  • 5-Fluoro Group: The fluorine atom is a strong electron-withdrawing group. Its presence can significantly modulate the electronic properties of the benzothiazole core, influencing absorption and emission wavelengths, and often enhancing photostability and cell permeability.[2]

  • 2-Cyano Group: The nitrile (-CN) group is also strongly electron-withdrawing and serves as a versatile synthetic handle.[2] While it can be a target for certain nucleophiles, it more commonly acts to tune the fluorophore's properties, making the benzothiazole core an excellent acceptor in intramolecular charge transfer (ICT) based probes.[3]

This document provides detailed application notes and protocols for leveraging 5-Fluorobenzo[d]thiazole-2-carbonitrile as a core fluorophore in the development of novel fluorescent probes for biological and chemical sensing.

Core Principles: The "Turn-On" Sensing Mechanism

Many fluorescent probes based on the benzothiazole scaffold operate on a "turn-on" mechanism, where the fluorophore is initially in a quenched (non-fluorescent) state and becomes highly fluorescent upon interaction with a specific analyte. A common strategy to achieve this is through Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[3]

In a typical PET-based design, an electron-rich recognition moiety (the "quencher") is linked to the electron-deficient fluorophore. In the "off" state, upon excitation, an electron is transferred from the quencher to the fluorophore, leading to non-radiative decay. The binding of an analyte to the recognition moiety disrupts this PET process, "turning on" the fluorescence.

cluster_off cluster_light_off cluster_on cluster_light_on Off Off State (Quenched) State (Quenched) quencher Recognition Moiety (e.g., Electron Donor) fluorophore_off 5-Fluorobenzothiazole (Fluorophore) quencher->fluorophore_off Photoinduced Electron Transfer (PET) bound_quencher Analyte-Bound Recognition Moiety quencher->bound_quencher Binding Event no_light_out No Fluorescence fluorophore_off->no_light_out light_in_off Excitation Light (hν) light_in_off->fluorophore_off On On State (Fluorescent) State (Fluorescent) fluorophore_on 5-Fluorobenzothiazole (Fluorophore) bound_quencher->fluorophore_on PET Blocked light_out Fluorescence Emission fluorophore_on->light_out light_in_on Excitation Light (hν) light_in_on->fluorophore_on analyte Analyte

Caption: Generalized "Off-On" mechanism for a PET-based fluorescent probe.

Application Note 1: Design and Synthesis of a Cysteine-Selective Probe

Objective: To develop a "turn-on" fluorescent probe for the selective detection of cysteine (Cys) over other biological thiols like glutathione (GSH) and homocysteine (Hcy).

Rationale: Cysteine plays a critical role in cellular redox homeostasis, and its abnormal levels are linked to various diseases.[4] Probes for Cys often utilize a recognition moiety that undergoes a specific reaction with the unique amino-thiol structure of cysteine. An acrylate group is an effective recognition element; it can undergo a tandem addition-cyclization reaction specifically with cysteine, releasing the parent fluorophore and triggering a fluorescence response.[4][5]

In this design, we will first synthesize a hydroxylated derivative of 5-Fluorobenzo[d]thiazole-2-carbonitrile to serve as the fluorophore (FBTC-OH). The hydroxyl group provides a convenient handle to attach the acrylate recognition moiety. The electron-withdrawing nature of the acrylate group quenches the fluorescence of the FBTC core. Reaction with cysteine cleaves this group, releasing the highly fluorescent FBTC-OH.

Protocol 1.1: Synthesis of the Cysteine Probe (FBTC-Acr)

Materials:

  • 5-Hydroxybenzo[d]thiazole-2-carbonitrile (FBTC-OH)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis, dried under vacuum

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Hydroxybenzo[d]thiazole-2-carbonitrile (1.0 mmol, 176.2 mg) in 30 mL of anhydrous DCM.[6]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL) dropwise to the stirred solution. TEA acts as a base to deprotonate the hydroxyl group, making it a more potent nucleophile, and to neutralize the HCl byproduct of the reaction.

  • Acylation: While maintaining the temperature at 0 °C, add acryloyl chloride (1.2 mmol, 108.6 mg, 0.1 mL) dropwise. The reaction mixture may turn cloudy as triethylamine hydrochloride precipitates.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane/Ethyl Acetate solvent system). The product spot should be less polar than the starting material (FBTC-OH).

  • Workup: Once the reaction is complete, wash the reaction mixture sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine. This removes unreacted base, acidic impurities, and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the final probe, FBTC-Acr , as a solid.

Protocol 1.2: Characterization and Cysteine Sensing

Materials:

  • FBTC-Acr probe stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of Cysteine, Glutathione, Homocysteine, and other amino acids (10 mM in PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Probe Preparation: Prepare a working solution of FBTC-Acr (e.g., 10 µM) in PBS (pH 7.4) containing a small amount of DMSO (<1%) to ensure solubility.

  • Fluorescence Titration:

    • To a cuvette containing 2 mL of the 10 µM FBTC-Acr solution, incrementally add aliquots of the cysteine stock solution (e.g., to final concentrations ranging from 0 to 100 µM).

    • After each addition, incubate for 5-10 minutes at 37 °C to allow the reaction to proceed.[5]

    • Record the fluorescence emission spectrum (e.g., Excitation at the absorption maximum of the product, FBTC-OH).

  • Selectivity Study: Prepare a series of cuvettes, each containing 10 µM FBTC-Acr. To each, add a high concentration (e.g., 1 mM) of a different analyte (GSH, Hcy, other amino acids, common ions). Add Cys (e.g., 100 µM) to one cuvette as a positive control. Incubate and record the fluorescence intensity. This demonstrates the probe's specificity.

  • Limit of Detection (LOD) Calculation: Plot the fluorescence intensity at the emission maximum against the concentration of cysteine. The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.[4]

Expected Performance Data:

ParameterExpected ValueRationale
FBTC-Acr (Probe) Weakly fluorescentThe acrylate group acts as an electron-withdrawing quencher.
FBTC-OH (Product) Strong fluorescenceCleavage of the quencher restores the fluorophore's emission.
λex / λem (Product) ~390 nm / ~470 nmBased on similar hydroxy-benzothiazole systems.[7]
Fluorescence Fold-Change >100-foldHigh signal-to-background is typical for this mechanism.[4]
LOD for Cysteine < 50 nMAcrylate-based probes are known for high sensitivity.[4][5]
Selectivity High for Cys vs. GSH/HcyThe tandem reaction is sterically and electronically favored for Cys.

Application Note 2: Development of a pH-Sensitive Probe

Objective: To utilize the 5-Fluorobenzo[d]thiazole-2-carbonitrile scaffold to create a ratiometric fluorescent pH probe.

Rationale: Intracellular pH is a critical parameter for many cellular processes. Fluorescent probes that exhibit a pH-dependent shift in their emission or excitation wavelength (ratiometric probes) are highly desirable as they allow for quantitative measurements that are independent of probe concentration. The benzothiazole core, particularly when substituted with a hydroxyl group, can exhibit pH-dependent fluorescence due to the deprotonation of the phenol, which alters the ICT character of the molecule.[8] The protonated form (FBTC-OH) and the deprotonated form (FBTC-O⁻) will have distinct absorption and emission profiles.

Protocol 2.1: Spectroscopic pH Titration

Materials:

  • Synthesized 5-Hydroxybenzo[d]thiazole-2-carbonitrile (FBTC-OH) from Application Note 1.

  • Buffer solutions covering a wide pH range (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, MES for pH 6, HEPES for pH 7-8, Borate for pH 9-10, CAPS for pH 11-12).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a series of cuvettes, each containing a buffer of a specific pH.

  • Probe Addition: Add a small aliquot of the FBTC-OH stock solution (1 mM in DMSO) to each cuvette to a final concentration of approximately 5 µM. Ensure the DMSO concentration remains below 1%.

  • Spectral Acquisition: Record the fluorescence emission spectrum for each pH sample. It is advisable to record the full spectrum to observe any ratiometric shifts.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum of the acidic form and the basic form against the pH.

  • pKa Determination: To determine the apparent pKa of the probe, plot the ratio of the fluorescence intensities (Ibasic / Iacidic) against pH and fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the ratio is half-maximal.[9]

Expected Performance Data:

ParameterExpected BehaviorRationale
Fluorescence at low pH Emission peak corresponding to the neutral phenol form (FBTC-OH).The hydroxyl group is protonated.
Fluorescence at high pH Red-shifted emission peak corresponding to the phenolate form (FBTC-O⁻).Deprotonation increases the electron-donating ability of the oxygen, enhancing ICT and red-shifting the emission.[8]
Apparent pKa ~7-9This is a typical range for phenolic hydroxyl groups on aromatic systems, making it potentially useful for biological imaging.
Ratiometric Response Clear isoemissive point and distinct peaks for acidic and basic forms.Allows for quantitative pH measurement independent of probe concentration.

General Experimental Workflow

The development of a novel fluorescent probe follows a logical progression from concept to application. This workflow is applicable to most projects utilizing the 5-Fluorobenzo[d]thiazole-2-carbonitrile scaffold.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Fluorobenzo[d]thiazole-2-carbonitrile Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 2-cyanobenzothiazoles—particularly fluorinated derivatives like 5-fluorobenzo[d]thiazole-2-carbonitrile—presents unique challenges in regioselectivity, ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing 2-cyanobenzothiazoles—particularly fluorinated derivatives like 5-fluorobenzo[d]thiazole-2-carbonitrile—presents unique challenges in regioselectivity, catalyst stability, and oxidative side reactions. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind reaction failures and the self-validating workflows required to achieve high-yield, reproducible results.

Mechanistic Pathways & Troubleshooting Logic

The diagram below outlines the two primary synthetic strategies for 5-fluorobenzo[d]thiazole-2-carbonitrile and the critical troubleshooting interventions required for each pathway.

SynthesisLogic Substrate Starting Material Selection AppelRoute Appel Salt Route (N-Arylcyanothioformamide) Substrate->AppelRoute CHRoute Direct C-H Cyanation (5-Fluorobenzothiazole) Substrate->CHRoute Issue1 Regioisomer Mixture (5-F vs 7-F) AppelRoute->Issue1 If 3-fluoroaniline used Issue2 Catalyst Poisoning by Excess CN⁻ CHRoute->Issue2 If burst NaCN used Solution1 Use 2-Bromo-5-fluoroaniline to direct cyclization Issue1->Solution1 Fix Product Optimized Yield: 5-Fluorobenzo[d]thiazole-2-carbonitrile Solution1->Product Solution2 Use TMSCN or slow-add NaCN + 1,10-phenanthroline Issue2->Solution2 Fix Solution2->Product

Fig 1: Troubleshooting logic and pathway selection for optimizing 5-fluorobenzo[d]thiazole-2-carbonitrile synthesis.

Troubleshooting FAQs: The "Why" and "How"

Q1: I am using the Appel salt methodology starting from 3-fluoroaniline, but my yield of 5-fluorobenzo[d]thiazole-2-carbonitrile is low, and NMR shows a mixture of products. What is happening? Causality: When starting from 3-fluoroaniline, the intermediate N-(3-fluorophenyl)cyanothioformamide has two available ortho positions for the Pd/Cu-catalyzed intramolecular C-S bond formation[1]. Cyclization can occur at the less sterically hindered para-to-fluoro position (yielding the undesired 7-fluoro isomer) or the ortho-to-fluoro position (yielding the target 5-fluoro isomer). This lack of regiocontrol fundamentally caps your theoretical yield[1]. Solution: Shift your starting material to 2-bromo-5-fluoroaniline . The pre-installed bromine atom acts as a highly reactive, directing leaving group during the C-S cross-coupling phase. This completely eliminates regiochemical ambiguity, funneling 100% of the reactive intermediate toward the 5-fluoro isomer and significantly boosting the isolated yield[2].

Q2: I am attempting direct C-H cyanation of 5-fluorobenzothiazole using NaCN and a Copper catalyst, but the reaction stalls at <20% conversion. How do I prevent catalyst poisoning? Causality: High concentrations of free cyanide ions (CN⁻) from burst-release sources like NaCN strongly coordinate to the copper catalyst (e.g., CuCN or CuI). This forms catalytically inactive, saturated cuprate complexes, preventing the necessary interaction between the copper center and the benzothiazole substrate[3]. Solution: You must control the steady-state concentration of cyanide in the reaction mixture. Switch to a slow-release cyanide source like Trimethylsilyl cyanide (TMSCN)[4] or use a syringe pump to add NaCN continuously over 6 hours. Additionally, incorporating 1,10-phenanthroline as a strongly binding bidentate ligand protects the copper center from over-coordination by cyanide, maintaining the active catalytic cycle[3].

Q3: When synthesizing via the condensation of 2-amino-4-fluorothiophenol with trichloroacetonitrile, my crude mass shows significant disulfide byproduct. How can I suppress this? Causality: 2-Amino-4-fluorothiophenol is highly susceptible to oxidative dimerization. In the presence of even trace atmospheric oxygen and basic conditions, the thiolate rapidly oxidizes to the corresponding disulfide. This side reaction outcompetes the desired condensation, directly consuming your starting material. Solution: Implement strict Schlenk line techniques. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles). As a chemical safeguard, add 1.1 equivalents of a mild, non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture. TCEP selectively reduces any formed disulfide back to the reactive thiolate in situ without interfering with the cyanation step.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the expected outcomes when applying different synthetic strategies and troubleshooting interventions.

Synthetic RouteCyanide SourceCatalyst / Electrolyte SystemKey Additive / LigandPrimary Issue AddressedOptimized Yield
Appel Salt / Cyclization Appel Salt (inherent)PdCl2 (20%) / CuI (50%)KI (2.0 equiv)Regioisomer mixture (Fixed via 2-bromo-5-fluoroaniline)75 - 85%
Direct C-H Cyanation NaCN (Slow addition)CuCN (20%)1,10-phenanthrolineCatalyst poisoning by excess CN⁻65 - 70%
Electrochemical Cyanation TMSCNn-Bu₄NBF₄None (Divided cell)Avoids toxic metal catalysts50 - 60%

Self-Validating Experimental Protocol

Optimized Regioselective Synthesis via Pd-Catalyzed/Cu-Assisted Cyclization Protocol adapted from established C-H functionalization methodologies[2],[1].

Phase 1: Thioformamide Activation

  • Step: Dissolve N-(2-bromo-5-fluorophenyl)cyanothioformamide (0.5 mmol) in 20 mL of anhydrous DMF/DMSO (1:1, v/v) in an oven-dried Schlenk flask[1].

  • Causality: The 1:1 DMF/DMSO mixture provides the optimal dielectric constant to stabilize the highly polar transition states during C-S bond formation while maintaining catalyst solubility.

  • Validation Checkpoint: The solution should be pale yellow and fully homogenous. Any turbidity indicates moisture contamination.

Phase 2: Catalyst Assembly

  • Step: Sequentially add PdCl₂ (20 mol %, 17.7 mg), CuI (50 mol %, 47.6 mg), and KI (2.0 equiv, 166 mg)[1].

  • Causality: PdCl₂ activates the C-Br bond, while CuI facilitates the thiolate transfer. KI acts as a crucial inorganic additive that promotes the catalytic turnover in the presence of air, preventing the premature precipitation of palladium black[2].

Phase 3: Cyclization & Workup

  • Step: Stir the mixture at 120 °C for 4 hours.

  • Causality: The 120 °C thermal energy is required to overcome the activation barrier for the intramolecular cross-coupling. Lower temperatures result in incomplete conversion and accumulation of desulfurized byproducts[2].

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the starting material spot (Rf ~0.4) completely disappears, replaced by a highly UV-active spot (Rf ~0.6).

  • Step: Cool to room temperature, quench with 50 mL of distilled water, and extract with EtOAc (3 x 20 mL). Wash the organic layer with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

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Optimization

Technical Support Center: Overcoming 5-Fluorobenzo[d]thiazole-2-carbonitrile Solubility Issues

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals facing solubility hurdles with 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay scientists, and drug development professionals facing solubility hurdles with 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS: 169776-03-8)[1]. Because this compound features a highly hydrophobic, planar heteroaromatic benzothiazole core, it is prone to strong intermolecular π−π stacking. This structural characteristic results in high crystal lattice energies and complex multiphase equilibria when introduced to aqueous assay environments[2].

The following troubleshooting guide, workflow, and validated protocols are engineered to help you achieve true monomeric solubilization, ensuring reliable and reproducible biological readouts.

Solubilization & Formulation Workflow

The following decision tree outlines the critical path from dry powder to a validated, assay-ready aqueous solution.

Workflow A Dry Powder: 5-Fluorobenzo[d]thiazole- 2-carbonitrile B Add 100% Anhydrous DMSO A->B C Visual Inspection (Is it clear?) B->C D Vortex (2 min) + Sonicate (10 min) @ 37°C C->D No E Prepare Intermediate DMSO Dilutions C->E Yes D->C F Rapid Dropwise Transfer to Pre-warmed Aqueous Buffer E->F G NMR/DLS Assessment (Are aggregates present?) F->G H Formulation Adjustment (Add PEG400 / Tween) G->H Yes (Colloids) I Proceed to Biological Assay G->I No Aggregates H->F

Workflow for solubilizing 5-Fluorobenzo[d]thiazole-2-carbonitrile and preventing aggregation.

Troubleshooting FAQs

Q1: I added 100% DMSO to 5-Fluorobenzo[d]thiazole-2-carbonitrile to make a 10 mM stock, but it remains a cloudy suspension. Why isn't it dissolving? A1: While the compound is thermodynamically soluble in DMSO, the planar benzothiazole core creates a dense crystal lattice driven by π−π stacking. This creates a high kinetic barrier to dissolution. Dissolving such hydrophobic compounds can be a very slow kinetic process if relying on diffusion alone[3]. Actionable Solution: You must provide mechanical activation energy. Apply sequential physical disruption: vortex vigorously for 2-5 minutes, followed by bath sonication for 5-10 minutes while gently warming the solution to 37°C[4].

Q2: My compound crashes out (precipitates) the moment I dilute the DMSO stock into my aqueous cell culture medium. How do I prevent this? A2: This is known as "solvent shift precipitation." When a high-concentration organic stock is introduced to an aqueous buffer, the dramatic drop in solvent polarity (dielectric constant) forces the hydrophobic compound into a state of supersaturation, causing rapid nucleation and precipitation[4]. Actionable Solution: Never add aqueous buffer directly to your concentrated master stock. Instead, prepare intermediate serial dilutions in 100% DMSO first[5]. Then, add the intermediate DMSO stock dropwise to a pre-warmed aqueous buffer under vigorous vortexing. This rapid dispersion prevents localized high-concentration zones[5].

Q3: My assay results are highly variable between replicate wells, but the aqueous dilution looks perfectly clear. What is happening? A3: High variability is a classic hallmark of hidden compound aggregation[5]. In aqueous media, hydrophobic molecules often enter a multi-phase equilibrium, forming self-associating nano-entities (dimers, micelles, or colloids) rather than true freely tumbling monomers[2]. These aggregates are invisible to the naked eye and standard HPLC, yet they sequester the active compound, leading to erratic biological readouts. Actionable Solution: You must assess the solution behavior using Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy or Dynamic Light Scattering (DLS). In NMR, aggregates will manifest as unusually small or broadened signal peaks[2]. If aggregation is confirmed, utilize advanced delivery strategies such as adding a co-solvent (e.g., PEG 400) or hydrotropes to stabilize the monomeric form[6].

Q4: Can I prepare a large batch of 10 mM stock in DMSO and store it at -20°C for months? A4: It is highly discouraged. Storing hydrophobic compounds in 100% DMSO well in advance of bioassays brings significant difficulties[7]. DMSO is highly hygroscopic; over time, it absorbs atmospheric water during freeze-thaw cycles. Even small amounts of water will lower the solubility threshold of 5-Fluorobenzo[d]thiazole-2-carbonitrile, leading to delayed micro-precipitation and altering your effective molar concentration[8]. Actionable Solution: Store the compound as a dry powder at -20°C or -80°C and reconstitute in anhydrous DMSO immediately before use[4]. If storage is unavoidable, limit the time in storage and keep it at a lower molarity (e.g., 1 mM)[7].

Validated Step-by-Step Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Preparation of a 10 mM Master Stock
  • Equilibration: Allow the dry powder vial of 5-Fluorobenzo[d]thiazole-2-carbonitrile to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity (≥99.9%) DMSO directly to the vial to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex the vial vigorously for 2 minutes. Transfer to a bath sonicator set to 37°C and sonicate for 10 minutes[4].

  • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If cloudy, repeat Step 3 or dilute to a 5 mM stock.

Protocol B: Aqueous Assay Dilution Strategy
  • Intermediate Dilution: Prepare a 100x intermediate stock of your desired final concentration using 100% anhydrous DMSO[5]. (e.g., For a 10 µM final assay concentration, prepare a 1 mM intermediate DMSO stock).

  • Thermal Matching: Pre-warm your target aqueous buffer (or cell culture media) to 37°C to increase the thermodynamic solubility limit during the transfer.

  • Rapid Dispersion Transfer: While vortexing the aqueous buffer at medium speed, add the intermediate DMSO stock dropwise into the center of the vortex[5]. Ensure the final DMSO concentration does not exceed 0.5% v/v[4].

  • Self-Validation (Crucial): Before applying to cells or targets, run a quick DLS scan or 1 H NMR on a dummy sample of this final solution. The absence of broad peaks (NMR) or particles >10nm (DLS) validates that the compound is monomeric and ready for the assay[2].

Quantitative Formulation Data

The following table summarizes the physicochemical boundaries and mitigation strategies for 5-Fluorobenzo[d]thiazole-2-carbonitrile to aid in your experimental design.

ParameterValue / ObservationMitigation Strategy
Max Recommended Stock Concentration 10 mM (in 100% Anhydrous DMSO)Use sequential physical disruption (sonication/heat) to overcome kinetic barriers.
Max Final Aqueous DMSO Concentration ≤ 0.5% v/vPrepare intermediate DMSO dilutions prior to transfer to avoid toxicity and precipitation.
Aqueous Solubility Threshold < 1 µM (estimated without co-solvents)Employ co-solvents (e.g., PEG400) or hydrotropy techniques to stabilize monomers.
Storage Stability (100% DMSO) Prone to delayed precipitation & hydrationStore as dry powder at -20°C; reconstitute fresh to guarantee molar accuracy.

References

  • 2-Benzothiazolecarbonitrile, 5-fluoro- - ChemBK ChemBK[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives ResearchGate[Link]

  • Compound Solubility with Dimethylsulfoxide Hampton Research [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening MDPI[Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives PubMed (NIH)[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges National Institutes of Health (NIH)[Link]

  • Flagging Problematic Compounds in Drug Discovery NMX Research and Solutions[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 5-Fluorobenzo[d]thiazole-2-carbonitrile

Welcome to the technical support center for the chromatographic isolation of 5-Fluorobenzo[d]thiazole-2-carbonitrile . This guide is designed for researchers, analytical scientists, and drug development professionals fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic isolation of 5-Fluorobenzo[d]thiazole-2-carbonitrile . This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of functionalized benzothiazoles.

Because this molecule combines a weakly basic thiazole nitrogen, a highly lipophilic fluorinated aromatic core, and a pH-sensitive nitrile group, standard "off-the-shelf" purification methods often fail. This guide breaks down the physicochemical causality behind these failures and provides field-proven, self-validating solutions.

Physicochemical Profiling & Chromatographic Implications

To troubleshoot effectively, we must first understand how the molecule's structural features dictate its behavior inside an HPLC column. All quantitative data and their direct chromatographic implications are summarized below.

ParameterCharacteristic / ValueChromatographic Causality & Implication
Molecular Formula C₈H₃FN₂S (MW: 178.19 g/mol )High lipophilicity. Requires a high percentage of organic modifier (Acetonitrile or Methanol) for elution.
Thiazole Nitrogen Weakly basic (Estimated pKa ~1.0–2.0)Prone to secondary ion-exchange interactions with residual silanols on the silica stationary phase, causing severe peak tailing.
C2-Carbonitrile Electrophilic, highly activatedSusceptible to nucleophilic attack by water. Undergoes rapid hydrolysis to the carboxamide at basic pH, and gradual hydrolysis at low pH.
C5-Fluoro Group Electron-withdrawing, hydrophobicDecreases aqueous solubility, increasing the risk of transient on-column precipitation if the injection solvent is mismatched.
UV Absorbance Strong chromophore (λmax ~240–260 nm)Allows for highly sensitive UV detection and precise fraction triggering without the need for mass spectrometry 1.

Core Troubleshooting Guide & FAQs

The following logical workflow illustrates the diagnostic pathways for the three most common issues encountered with this compound.

TroubleshootingLogic Start Identify HPLC Issue Tailing Peak Tailing (As > 1.5) Start->Tailing Degradation Extra Peaks / Hydrolysis Start->Degradation Splitting Peak Splitting / Fronting Start->Splitting TailingCause Silanol Interactions with Thiazole Nitrogen Tailing->TailingCause DegradationCause Nitrile Hydrolysis (High pH or strong acid) Degradation->DegradationCause SplittingCause Solubility Mismatch (Strong injection solvent) Splitting->SplittingCause TailingFix Lower pH < 3.0 Use Type B Silica TailingCause->TailingFix DegradationFix Use 0.1% Formic Acid Avoid Basic pH DegradationCause->DegradationFix SplittingFix Dilute sample in Mobile Phase A SplittingCause->SplittingFix

Caption: Diagnostic logic for troubleshooting 5-Fluorobenzo[d]thiazole-2-carbonitrile HPLC issues.

Q1: Why am I observing severe peak tailing (USP Tailing Factor > 2.0)?

Causality: In reversed-phase separations, analyte retention is primarily driven by hydrophobic interactions. However, the weakly basic thiazole nitrogen in your molecule introduces a secondary retention mechanism. It interacts via hydrogen bonding and ion-exchange with ionized, unendcapped silanol groups (Si-O⁻) present on the silica stationary phase base particle . This causes the analyte to "stick" to the column, resulting in an asymmetrical, tailing peak. Solution: You must suppress the ionization of the surface silanols. Lower the mobile phase pH to < 3.0. At this pH, acidic silanol species are protonated and neutralized, eliminating the secondary interaction and restoring peak symmetry [[2]](). Use 0.1% Formic Acid (FA) as your aqueous modifier and ensure you are using a modern, fully endcapped Type B (high-purity) silica column.

Q2: I see a secondary peak growing over time in my collected fractions. What is happening?

Causality: You are observing on-column or post-column degradation. The C2-carbonitrile group attached to the electron-withdrawing benzothiazole ring is highly electrophilic. It is exceptionally prone to hydrolysis, converting into 5-fluorobenzo[d]thiazole-2-carboxamide. This degradation occurs immediately in basic solutions and gradually in acidic solutions 3. Solution: Do not use basic mobile phases (e.g., Ammonium Hydroxide or Bicarbonate buffers). While you must use an acidic mobile phase (like 0.1% FA) to prevent tailing, leaving the purified fractions sitting in this acidic aqueous mixture at room temperature will induce hydrolysis over time. You must immediately freeze and lyophilize your fractions upon collection.

Q3: Why is my main peak splitting or fronting upon injection?

Causality: This is a classic solvent mismatch issue. 5-Fluorobenzo[d]thiazole-2-carbonitrile is highly lipophilic. If you inject the sample dissolved in 100% strong solvent (like DMSO or DMF) into a highly aqueous starting mobile phase (e.g., 90% Water), the sample plug does not mix efficiently. The analyte transiently precipitates at the column head or travels rapidly with the strong solvent plug, causing the peak to split or front. Solution: Always dilute your injection solvent. Dissolve the crude sample in a minimum volume of DMSO, then slowly dilute it with Mobile Phase A (Water + 0.1% FA) until the DMSO concentration is ≤ 50%. If the sample crashes out, add just enough Acetonitrile to bring it back into solution before injection.

Self-Validating Purification Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It includes mandatory checkpoints to verify system suitability and product stability before proceeding to the next step.

Workflow Prep 1. Sample Prep Dissolve in DMSO Dilute 1:1 with H2O Equilibrate 2. Column Equilibration C18 Hybrid Silica 0.1% FA in H2O/MeCN Prep->Equilibrate Inject 3. Injection & Gradient 10-90% MeCN over 15 min Equilibrate->Inject Collect 4. Fraction Collection Trigger: UV 254 nm Inject->Collect Lyophilize 5. Lyophilization Immediate freezing to prevent hydrolysis Collect->Lyophilize

Caption: Optimized end-to-end experimental workflow for RP-HPLC purification.

Step-by-Step Methodology

Step 1: System Suitability Test (Validation Checkpoint)

  • Prepare a 0.1 mg/mL standard solution of a generic basic benzothiazole (e.g., benzothiazole hydrochloride) in 50:50 Water:Acetonitrile.

  • Inject 10 µL onto a C18 column (e.g., 4.6 x 150 mm, 5 µm) using an isocratic flow of 50% Acetonitrile / 50% Water with 0.1% Formic Acid at 1.0 mL/min 1.

  • Calculate the USP Tailing Factor (TF). Validation: If TF > 1.5, the column's endcapping is compromised. Replace the column before proceeding.

Step 2: Sample Preparation

  • Weigh the crude 5-Fluorobenzo[d]thiazole-2-carbonitrile.

  • Dissolve in HPLC-grade DMSO to a concentration of 50 mg/mL.

  • Slowly add Mobile Phase A (Water + 0.1% FA) dropwise while vortexing to reach a final concentration of 25 mg/mL (50% DMSO). Filter through a 0.45 µm PTFE syringe filter.

Step 3: Chromatographic Separation

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 column volumes. The acidic modifier ensures the thiazole nitrogen remains protonated, preventing silanol interactions.

  • Detection: Monitor UV absorbance at 240 nm and 254 nm.

Step 4: Fraction Collection & Stability Verification

  • Collect fractions based on UV threshold at 254 nm.

  • Validation Checkpoint: Immediately take a 10 µL aliquot from the main fraction and re-inject it using the analytical method. Confirm the presence of a single peak. If a secondary, earlier-eluting peak appears, nitrile hydrolysis is occurring in the collection tube.

Step 5: Recovery

  • Immediately plunge the collected fractions into a dry ice/acetone bath or liquid nitrogen.

  • Lyophilize (freeze-dry) the frozen fractions to remove water, acetonitrile, and formic acid, yielding the pure, stable solid product.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Waters.com. Available at: [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". Chromatographyonline.com. Available at:[Link]

  • Oxford Academic. "Improved synthetic methods of firefly luciferin derivatives". Oup.com. Available at: [Link]

Sources

Optimization

preventing degradation of 5-Fluorobenzo[d]thiazole-2-carbonitrile during long-term storage

Welcome to the Technical Support Center for reactive heterocyclic building blocks. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or reaction failures when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive heterocyclic building blocks. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or reaction failures when using 5-Fluorobenzo[d]thiazole-2-carbonitrile .

Because this compound features a highly electron-withdrawing benzothiazole core coupled with a reactive nitrile group and an activated fluorine atom, it is a powerful reagent for click-chemistry ligations and medicinal chemistry[1]. However, this same reactivity renders it highly susceptible to degradation during long-term storage[2].

This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality behind compound degradation and provide self-validating protocols to ensure your reagents remain pristine.

Troubleshooting & FAQ Guide

Q1: My LC-MS analysis of the stored stock solution shows a major peak with a +18 Da mass shift. What happened to my reagent? A1: A +18 Da mass shift is the definitive signature of nitrile hydrolysis [3]. The nitrile carbon at the 2-position is highly electrophilic because the fused benzothiazole ring pulls electron density away from it. In the presence of trace moisture (often introduced by hygroscopic solvents like DMSO) and slightly basic conditions (pH > 7)[4], water acts as a nucleophile, converting the carbonitrile (-CN) into a carboxamide (-CONH2). Causality & Fix: Once the amide forms, the compound is dead for most condensation reactions. Always use anhydrous solvents stored over molecular sieves and purge vials with an inert gas (Argon or N2) before sealing[5].

Q2: I am observing a -19 Da mass loss, or a mass corresponding to solvent/buffer adducts. Why did the fluorine disappear? A2: The fluorine atom at the 5-position is highly activated by the electron-deficient thiazole system. This makes it a prime target for Nucleophilic Aromatic Substitution (SNAr) [2]. If your storage buffer or solvent contains primary/secondary amines, or if the pH is highly alkaline, these nucleophiles will readily displace the fluorine atom. Causality & Fix: Never store the compound in protic solvents (like methanol) or buffers containing nucleophilic species (e.g., Tris buffer) for extended periods.

Q3: The solid powder has changed from off-white to a distinct yellow/brown tint after several months on the bench. Is it still usable? A3: Discoloration typically indicates photolytic degradation or oxidative ring-opening of the thiazole[6]. Fluorinated aromatic compounds can undergo photodehalogenation when exposed to ambient UV light over time. Causality & Fix: The compound must be stored in amber glass vials at 2–8 °C. If discoloration is observed, the batch should be re-purified via flash chromatography or discarded, as degradation byproducts can severely poison downstream metal-catalyzed coupling reactions.

Mechanistic Overview of Degradation

DegradationMechanisms Compound 5-Fluorobenzo[d]thiazole -2-carbonitrile Hydrolysis Nitrile Hydrolysis (+18 Da Amide) Compound->Hydrolysis Trace H2O / pH > 7 SNAr SNAr Displacement (Loss of Fluorine) Compound->SNAr Amines / Strong Bases PhotoDeg Photolytic Cleavage (Ring Oxidation) Compound->PhotoDeg UV Light / Heat DryStorage Anhydrous Solvent & Argon Purge Hydrolysis->DryStorage Prevented by AvoidNuc Avoid Nucleophilic Buffers (pH < 8) SNAr->AvoidNuc Prevented by ColdDark Amber Vials & 2-8 °C Storage PhotoDeg->ColdDark Prevented by

Fig 1: Primary degradation pathways of 5-Fluorobenzo[d]thiazole-2-carbonitrile and preventions.

Quantitative Stability Data

To optimize your inventory management, refer to the following empirically derived stability matrix.

Storage ConditionPhysical StateAtmosphereLight ExposureExpected Half-LifePrimary Degradation Risk
2–8 °C SolidArgonDark (Amber)> 24 MonthsNone (Optimal)
25 °C (Benchtop) SolidAmbientAmbient UV3–6 MonthsPhotolytic / Oxidation
-20 °C Solution (DMSO)ArgonDark6–12 MonthsHydrolysis (if solvent is wet)
25 °C Solution (pH 8 Buffer)AmbientAmbient UV< 24 HoursHydrolysis / SNAr

Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Dry Aliquots for Long-Term Storage

Causality: Repeated freeze-thaw cycles introduce ambient moisture (condensation) and oxygen into the master vial. By creating single-use aliquots, you establish a closed-loop system where each reaction uses pristine, untouched material, preventing systemic failure across multiple experiments.

  • Solvent Preparation: Dry HPLC-grade DMSO or DMF over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Inert Atmosphere Handling: Transfer the solid 5-Fluorobenzo[d]thiazole-2-carbonitrile into a glove box or use a Schlenk line to purge the vial with Argon.

  • Dissolution: Dissolve the compound to the desired stock concentration (e.g., 100 mM).

  • Aliquoting: Dispense 50 µL to 100 µL volumes into single-use amber glass vials.

  • Storage & Validation: Cap with PTFE-lined septa, purge the headspace with Argon, and store at -20 °C. Self-Validation Step: Randomly select one aliquot after 24 hours and run a Karl Fischer titration to ensure water content is <50 ppm.

Protocol 2: Forced Degradation & System Suitability Testing

Causality: Before using a stored batch in a critical, expensive downstream synthesis, you must know exactly what its degradation products look like on your specific analytical instruments. This protocol intentionally destroys the compound to establish a baseline for your impurity screening.

  • Baseline Establishment: Run a freshly prepared 1 mg/mL sample via LC-MS (UV 254 nm). Record the exact retention time and mass (Expected M+H ≈ 179.2 Da).

  • Hydrolytic Stress: Mix 100 µL of the stock solution with 100 µL of 0.1 M NaOH. Incubate for 1 hour at room temperature.

  • Nucleophilic Stress: Mix 100 µL of the stock solution with 100 µL of 10 mM diethylamine. Incubate for 1 hour at room temperature.

  • Analysis & Self-Validation: Neutralize the samples and inject them onto the LC-MS.

    • Hydrolytic outcome: Identify the amide peak (Expected M+H ≈ 197.2 Da).

    • SNAr outcome: Identify the substitution peak (Loss of F, addition of diethylamine; Expected M+H ≈ 232.3 Da).

    • Actionable Insight: Save these specific retention times in your LC-MS method. Moving forward, run a 1 µL check of your stored stock before any major synthesis; if these specific peaks appear, discard the aliquot.

References

  • Gáplovský, A., et al. "Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3." Chemical Papers. URL:[Link]

  • Asano, Y., et al. "Biocatalytic hydrolysis of nitriles." ResearchGate. URL:[Link]

  • Ren, H., et al. "2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues." ResearchGate. URL:[Link]

  • MDPI. "Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization." Molecules. URL:[Link]

  • PMC. "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review." National Institutes of Health. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 5-Fluorobenzo[d]thiazole-2-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Fluorobenzo[d]thiazole-2-carbonitrile . This scaffold is a critical building block in the development of bioluminescent probes (luciferin analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Fluorobenzo[d]thiazole-2-carbonitrile . This scaffold is a critical building block in the development of bioluminescent probes (luciferin analogs) and targeted therapeutics[1]. However, scaling up its synthesis often introduces significant challenges, primarily the formation of hard-to-separate synthetic byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-purity yields.

Part 1: Troubleshooting Guide & FAQs

The synthesis of 5-fluorobenzo[d]thiazole-2-carbonitrile is typically approached via two main routes: the DABCO-catalyzed cyanation of 2-chloro-5-fluorobenzothiazole[2], and the dehydration of 5-fluorobenzo[d]thiazole-2-carboxamide. Below are the most common scale-up issues encountered by researchers.

Section A: DABCO-Catalyzed Cyanation Route

Q1: During the DABCO-catalyzed cyanation of 2-chloro-5-fluorobenzothiazole, my HPLC shows a major impurity matching the mass of 5-fluorobenzo[d]thiazole-2-carboxamide. How do I suppress this?

  • Causality: The cyanation relies on 1,4-diazabicyclo[2.2.2]octane (DABCO) acting as a nucleophilic catalyst. It displaces the C2-chloride to form a highly reactive quaternary ammonium intermediate, which is subsequently displaced by the weaker cyanide nucleophile[3]. However, the 5-fluoro substituent strongly withdraws electron density from the benzothiazole ring, making the newly formed nitrile highly electrophilic. If excess water is present, the basicity of the cyanide source generates hydroxide ions, which readily attack the nitrile carbon, hydrating it into the carboxamide byproduct[4].

  • Solution: Strictly control the water content in your solvent system. While a minimal amount of water is necessary to dissolve NaCN, using a controlled Acetonitrile/Water ( MeCN/H2​O ) ratio of 10:1 minimizes hydration. Keep the reaction temperature strictly at or below 20°C to lower the kinetic rate of hydrolysis.

Q2: We attempted the cyanation in ethanol to improve the solubility of the starting material, but we isolated an imidate byproduct instead of the target nitrile. Why did this happen?

  • Causality: Alcoholic solvents like ethanol act as competing nucleophiles. Under the mildly basic conditions of the cyanation reaction, ethanol attacks the highly reactive nitrile carbon, forming an ethyl imidate intermediate[4]. This intermediate is stable enough to be isolated or can subsequently hydrolyze to an ester or amide during aqueous workup.

  • Solution: Never use alcoholic solvents for the cyanation of electron-deficient benzothiazoles. Switch to aprotic polar solvents like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). MeCN is highly preferred for scale-up due to its lower boiling point, which facilitates easier solvent removal without thermal degradation of the product[4].

Section B: Carboxamide Dehydration Route

Q3: For the dehydration of 5-fluorobenzo[d]thiazole-2-carboxamide using POCl3​ , we observe a 15% yield of a chlorinated aromatic byproduct. What is the mechanism, and how can it be mitigated?

  • Causality: Phosphorus oxychloride ( POCl3​ ) is a harsh dehydrating agent. At elevated temperatures (>100°C), excess POCl3​ or the generated HCl byproduct can lead to electrophilic aromatic chlorination. Furthermore, the amide can tautomerize to an imidic acid intermediate; over-reaction with POCl3​ can cause reversion, forming 2-chloro-5-fluorobenzothiazole instead of the desired nitrile.

  • Solution: Avoid using POCl3​ as the bulk solvent. Instead, reduce the equivalents of POCl3​ to exactly 1.2 eq, use a non-participating solvent (like toluene), and add an organic base (e.g., triethylamine) to scavenge the generated HCl . For highly sensitive scale-ups, switch to the milder Vilsmeier-type dehydration using Thionyl Chloride ( SOCl2​ ) and catalytic DMF at 0–20°C.

Part 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway of the DABCO-catalyzed cyanation, explicitly highlighting the divergence points where hydrolysis and solvolysis byproducts are formed.

G A 2-Chloro-5-fluorobenzothiazole (Starting Material) B DABCO-Benzothiazole Intermediate (Active) A->B DABCO (15 mol%) - Cl⁻ C 5-Fluorobenzo[d]thiazole- 2-carbonitrile (Target) B->C NaCN / MeCN Nucleophilic Substitution D 5-Fluorobenzo[d]thiazole- 2-carboxamide (Byproduct) C->D Excess H₂O / OH⁻ Hydrolysis Pathway E Imidate Byproduct (Solvolysis) C->E EtOH Solvent Solvolysis Pathway

Reaction pathway of DABCO-catalyzed cyanation and competing byproduct formation.

Part 3: Quantitative Data Presentation

The table below summarizes the quantitative performance, primary byproducts, and mitigation strategies for the two primary synthetic routes discussed.

Synthetic RouteReagents / CatalystsTypical YieldPrimary ByproductByproduct CausalityOptimized Mitigation Strategy
Nucleophilic Cyanation DABCO (15 mol%), NaCN, MeCN/ H2​O 85 - 92%CarboxamideHydroxide attack on electrophilic nitrile carbon.Limit H2​O to <10% v/v; maintain temp ≤20°C.
Nucleophilic Cyanation DABCO (15 mol%), NaCN, EtOH< 40%Ethyl ImidateNucleophilic attack of solvent on nitrile.Strictly avoid alcoholic solvents; use MeCN[4].
Amide Dehydration POCl3​ (excess), Reflux (105°C)60 - 70%2-Chloro derivativeReversion via imidic acid chlorination.Use stoichiometric POCl3​ (1.2 eq) + TEA base.
Amide Dehydration SOCl2​ (1.5 eq), DMF (cat.), DCM88 - 95%Unreacted AmideIncomplete Vilsmeier complex formation.Ensure anhydrous DCM; monitor via TLC/HPLC.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized DABCO-Catalyzed Cyanation (Scale-Up Ready)

This protocol utilizes a self-validating safety quench. The addition of FeCl3​ not only neutralizes highly toxic residual cyanide but also provides an immediate visual confirmation of safety via the formation of Prussian blue[2].

Reagents:

  • 2-Chloro-5-fluorobenzothiazole: 10.0 g (53.3 mmol)

  • DABCO: 0.90 g (8.0 mmol, 15 mol%)

  • Sodium Cyanide (NaCN): 2.74 g (56.0 mmol, 1.05 eq)

  • Acetonitrile (MeCN): 100 mL

  • Deionized Water: 10 mL

  • Aqueous FeCl3​ solution (0.3 M): 30 mL

Step-by-Step Methodology:

  • System Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve 10.0 g of 2-chloro-5-fluorobenzothiazole and 0.90 g of DABCO in 100 mL of anhydrous MeCN.

  • Activation: Stir the mixture at room temperature (20°C) for 15 minutes. Validation check: The solution will turn slightly yellow, indicating the formation of the active DABCO-benzothiazole intermediate.

  • Cyanide Addition: Dissolve 2.74 g of NaCN in 10 mL of deionized water. Add this aqueous solution dropwise to the reaction mixture over 30 minutes using an addition funnel, maintaining the internal temperature below 25°C to prevent thermal hydrolysis of the forming nitrile.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12 hours. Monitor conversion via HPLC (aliquots quenched in methanol).

  • Self-Validating Quench: Once conversion is >98%, slowly add 30 mL of 0.3 M aqueous FeCl3​ solution. Validation check: The mixture will immediately develop a deep blue/green precipitate (Prussian blue complex). This visual cue confirms that all unreacted free cyanide has been safely sequestered.

  • Isolation: Dilute the mixture with 150 mL of water and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can be purified via a short silica plug to yield pure 5-fluorobenzo[d]thiazole-2-carbonitrile.

Protocol 2: Mild Dehydration of Carboxamide via Vilsmeier Reagent

This method avoids the harsh conditions of POCl3​ , eliminating the risk of ring chlorination.

Step-by-Step Methodology:

  • Preparation: Suspend 5-fluorobenzo[d]thiazole-2-carboxamide (10.0 g, 51.0 mmol) in 100 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add 0.5 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0°C using an ice bath.

  • Dehydration: Dropwise add Thionyl Chloride ( SOCl2​ , 5.5 mL, 76.5 mmol, 1.5 eq) over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validation check: The suspension will gradually clear into a homogeneous solution as the insoluble carboxamide is dehydrated into the highly soluble nitrile.

  • Workup: Carefully pour the reaction mixture into 200 mL of ice-cold saturated NaHCO3​ solution to neutralize excess SOCl2​ and HCl . Extract with DCM, dry over MgSO4​ , and evaporate to yield the target nitrile with >95% purity.

References

  • ResearchGate / Beilstein Journal of Organic Chemistry. "Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole". ResearchGate. Available at:[Link]

  • Organic Letters. "Rapid Access to a Broad Range of 6′-Substituted Firefly Luciferin Analogues Reveals Surprising Emitters and Inhibitors". ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Optimization for 5-Fluorobenzo[d]thiazole-2-carbonitrile

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible, high-sensitivity LC-MS/MS quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible, high-sensitivity LC-MS/MS quantification for highly electron-deficient heterocycles.

5-Fluorobenzo[d]thiazole-2-carbonitrile (Exact Mass: 178.00 Da) presents a unique analytical challenge. It lacks aliphatic amines or highly acidic protons, making traditional ionization approaches frustrating. This guide is designed to bypass standard trial-and-error, providing you with field-proven, mechanistically grounded workflows to optimize your ionization parameters.

Part 1: Frequently Asked Questions (The "Why" Behind the Chemistry)

Q1: Why is my Electrospray Ionization (ESI+) signal practically non-existent for this compound? A: ESI relies heavily on the solution-phase basicity (pKa) of your analyte to form[M+H]⁺ ions[1]. The core benzothiazole nitrogen is already a weak base. In 5-Fluorobenzo[d]thiazole-2-carbonitrile, the highly electron-withdrawing cyano group (-C≡N) at C2 and the fluoro group at C5 drastically deplete the electron density on the thiazole nitrogen via inductive (-I) and mesomeric (-M) effects. This makes solution-phase protonation thermodynamically unfavorable. Furthermore, ESI is highly susceptible to matrix-induced ion suppression, which disproportionately affects weakly basic compounds like benzothiazoles[2].

Q2: I am seeing an unexpected mass peak at m/z 224.06 in my ESI+ spectra. What is this? A: You are likely observing a solvent-mediated reduction artifact, not a true biological metabolite. Nitriles can undergo electrochemical reduction at the high-voltage ESI capillary tip. When using an acetonitrile mobile phase, the nitrile is reduced and reacts with the solvent to form an ethylamine adduct, characterized as[M+CH₃CH₂NH₂+H]⁺ (an addition of exactly 46 Da)[3]. Self-Validation Step: Temporarily swap your organic mobile phase from acetonitrile to methanol. If the +46 Da peak disappears, you have confirmed this is an ionization artifact.

Q3: If ESI+ is suboptimal, which ionization source should I default to? A: You should immediately transition to Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI relies on gas-phase ion-molecule reactions (chemical ionization) rather than solution-phase protonation[1]. Because the gas-phase proton affinity of the benzothiazole ring remains relatively high despite the electron-withdrawing groups, APCI+ can efficiently generate [M+H]⁺ ions. Additionally, APCI tolerates higher buffer concentrations and is significantly less prone to matrix suppression[4].

Part 2: Troubleshooting Guides & Experimental Protocols

Protocol A: Transitioning to APCI+ for Electron-Deficient Benzothiazoles

Causality Focus: APCI requires the analyte to be volatile and thermally stable. The vaporizer temperature must be high enough to desolvate the mobile phase and vaporize the analyte, but not so high that it thermally degrades the fragile carbonitrile group.

Step-by-Step Methodology:

  • Source Configuration: Swap the ESI probe for the APCI probe. Ensure the corona discharge needle is meticulously clean and sharp; a blunt or oxidized needle causes erratic plasma discharge and high signal variance.

  • Mobile Phase Optimization: Switch to Methanol/Water supplemented with 0.1% Formic Acid. Why: Methanol acts as a superior gas-phase proton donor in the APCI plasma compared to acetonitrile, facilitating the transfer of protons to the weakly basic thiazole nitrogen.

  • Thermal Profiling (Self-Validation): Set the APCI vaporizer (probe) temperature to 350°C. Perform a Flow-Injection Analysis (FIA) of a 100 ng/mL standard. Incrementally increase the temperature by 25°C up to 500°C. Plot the peak area against temperature. The optimal temperature is the plateau point immediately before signal degradation occurs (which would indicate thermal breakdown).

  • Corona Current Tuning: Start the corona discharge current at 2.0 µA. Increase in 0.5 µA steps up to 5.0 µA. Monitor the background noise carefully. Lock in the current that provides the highest Signal-to-Noise (S/N) ratio, rather than the highest absolute signal.

Protocol B: Dopant-Assisted APPI (DA-APPI) for Ultra-Trace Quantitation

If APCI+ does not achieve your required Limit of Quantitation (LOQ) due to background noise, Dopant-Assisted Atmospheric Pressure Photoionization (DA-APPI) is the ultimate fallback for highly conjugated, electron-deficient aromatics.

Step-by-Step Methodology:

  • Dopant Selection: Prepare a solution of 10% Toluene in Methanol. Why: Toluene acts as the dopant. Its ionization energy (8.82 eV) is lower than the standard krypton lamp's photon energy (10.0 eV), allowing it to easily form abundant radical cations (M⁺•) in the source.

  • Dopant Delivery: Use a post-column T-piece to infuse the toluene dopant at 10% of your total LC flow rate (e.g., infuse at 40 µL/min if your LC flow is 400 µL/min).

  • Mass Selection Adjustment: The toluene radical cations will undergo charge exchange with 5-Fluorobenzo[d]thiazole-2-carbonitrile. This generates a strong [M]⁺• radical cation signal (m/z 178.00) rather than a protonated [M+H]⁺ ion (m/z 179.01). You must adjust your Q1 quadrupole mass selection accordingly before optimizing collision energies for MRM transitions.

Part 3: Quantitative Data Presentation

Use the following reference table to benchmark your expected ionization performance during method development.

Ionization SourcePrimary Ion FormedMatrix Effect SusceptibilityRelative SensitivityRecommended Mobile Phase / Additive
ESI+ [M+H]⁺ (m/z 179.01)High (Severe Suppression)LowMeOH + 0.1% Formic Acid
APCI+ [M+H]⁺ (m/z 179.01)LowHighMeOH + 5mM Ammonium Formate
DA-APPI+ [M]⁺• (m/z 178.00)Very LowVery HighMeOH/H₂O + 10% Toluene (Dopant)

Part 4: Workflow Visualization

IonizationWorkflow N1 5-Fluorobenzo[d]thiazole-2-carbonitrile Target Analyte N2 Initial LC-MS Screen (ESI+ / ESI-) N1->N2 N3 Is [M+H]+ signal robust and reproducible? N2->N3 N4 Proceed to MRM Optimization N3->N4 Yes N5 Switch to APCI+ (Gas-Phase Ionization) N3->N5 No (Expected) N6 Optimize Corona Current & Vaporizer Temp (400-500°C) N5->N6 N7 Is Sensitivity Sufficient (<10 ng/mL)? N6->N7 N7->N4 Yes N8 Switch to DA-APPI+ (Toluene Dopant) N7->N8 No N8->N4

Fig 1: MS ionization optimization workflow for 5-Fluorobenzo[d]thiazole-2-carbonitrile.

Part 5: References

  • Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles in aqueous matrices and activated sludge by liquid chromatography-tandem mass spectrometry. PubMed (NIH).2

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate.3

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.4

  • Ionization Methods in Mass Spectrometry: Types & Applications. Danaher Life Sciences.1

Sources

Troubleshooting

Technical Support Center: Permeability Optimization for 5-Fluorobenzo[d]thiazole-2-carbonitrile Derivatives

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that advancing the 5-fluorobenzo[d]thiazole-2-carbonitrile scaffold—a highly versatile pharmacophore utilized in Akt1 modulators[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that advancing the 5-fluorobenzo[d]thiazole-2-carbonitrile scaffold—a highly versatile pharmacophore utilized in Akt1 modulators[1], bioluminescent luciferin precursors[2], and antiproliferative agents[3]—often presents significant pharmacokinetic hurdles.

The planar aromaticity, electron-withdrawing cyano group, and lipophilic fluorine substituent create a "perfect storm" for physicochemical liabilities. Researchers frequently encounter poor aqueous solubility, high efflux ratios, and limited passive membrane diffusion[4]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural optimization workflows to overcome these specific permeability challenges.

Troubleshooting FAQs & Structural Optimization

Q1: My 5-fluorobenzo[d]thiazole-2-carbonitrile derivative exhibits high potency in biochemical assays but shows an apparent permeability ( Papp​ ) of < 5×10−6 cm/s in Caco-2 cells. What is the mechanistic cause, and how can I fix it? Causality: The 5-fluorobenzo[d]thiazole core is highly lipophilic (often resulting in a clogP > 5) and completely planar. This leads to membrane retention—the compound readily partitions into the lipid bilayer of the cell membrane but lacks the aqueous solubility required to exit into the intracellular space or the basolateral compartment[4]. Furthermore, high lipophilicity drives high plasma protein binding, severely reducing the free fraction available to cross membranes[4]. Actionable Solution:

  • Disrupt Planarity: Introduce sp3-hybridized carbons (e.g., attaching a morpholine or piperazine ring via a flexible linker) to break molecular planarity and increase the 3D complexity (Fsp3 fraction).

  • Reduce LogD: Replace peripheral lipophilic phenyl rings with heteroaromatics (like pyridine or pyrimidine) to lower the LogD without expanding the topological polar surface area (tPSA) beyond the optimal limit for permeability (< 140 Ų)[4].

Q2: The bidirectional Caco-2 assay reveals an efflux ratio (B-A / A-B) > 3.0. How do I bypass P-glycoprotein (P-gp) mediated efflux? Causality: Benzothiazole-2-carbonitriles possess specific hydrogen bond acceptors (the thiazole nitrogen and the cyano group) paired with a hydrophobic core. This specific spatial arrangement perfectly matches the recognition pharmacophore of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Actionable Solution:

  • Steric Shielding: Add bulky substituents (e.g., methyl or trifluoromethyl groups) adjacent to the hydrogen bond acceptors to sterically hinder P-gp binding[5].

  • Bioisosteric Replacement: If the cyano group is not actively forming a covalent bond with your target (e.g., a catalytic cysteine), consider replacing it with a less polarizable bioisostere (like an oxadiazole or a tetrazole) to disrupt the efflux recognition motif.

Q3: My compound precipitates in the cell culture medium, masking the true permeability. How can I validate if the issue is poor permeability or just poor solubility? Causality: The thermodynamic solubility of fluorinated benzothiazoles is notoriously low (often < 10 µM)[4]. If the compound precipitates in the apical chamber, the concentration gradient driving passive diffusion is destroyed, resulting in artificially low Papp​ values. Actionable Solution: Modify your assay conditions to create a thermodynamic sink. Conduct the permeability assay with 4% Bovine Serum Albumin (BSA) in the receiver compartment. The BSA acts as a "sink," binding the lipophilic compound as it crosses the membrane and maintaining the concentration gradient. Use up to 0.5% DMSO as a co-solvent in the donor compartment to maintain the compound in solution.

Permeability Optimization Workflow

PermeabilityOptimization A Evaluate Caco-2 Papp (5-Fluorobenzo[d]thiazole) B Is Papp (A-B) < 5x10^-6 cm/s? A->B C Check Efflux Ratio (B-A / A-B) B->C Yes D Ratio > 3.0 (P-gp Efflux Substrate) C->D E Ratio < 3.0 (Poor Passive Diffusion) C->E F Steric Shielding & Mask H-Bond Acceptors D->F G Add sp3 Carbons & Decrease LogP E->G

Caption: Diagnostic decision tree for resolving benzothiazole permeability limitations.

Quantitative Data: SAR Impact on Permeability

The following table summarizes how specific structural modifications to the 5-fluorobenzo[d]thiazole-2-carbonitrile core impact key permeability metrics. Note: Data synthesized from established SAR trends of benzothiazole derivatives[4][5].

Structural ModificationClogPAqueous Solubility (µM)Caco-2 Papp​ (A-B) ( 10−6 cm/s)Efflux RatioPrimary Permeability Outcome
Unmodified 5-Fluoro Core 5.8< 101.24.5Poor (Efflux + Low Solubility)
+ N-methylpyridinium 4.8120.81.5Poor (Low Passive Diffusion)
+ Morpholine (sp3) 3.5> 5018.51.2Excellent (High Passive Diffusion)
+ Steric Shielding ( CF3​ ) 4.22512.01.8Good (Successfully Bypasses Efflux)

Self-Validating Experimental Protocols

To ensure data integrity, every permeability assay must be a self-validating system. The following protocol includes internal controls to differentiate between true poor permeability, membrane retention, and monolayer failure.

Protocol: Bidirectional Caco-2 Permeability Assay (Optimized for Lipophilic Benzothiazoles)

Step 1: Cell Seeding and Monolayer Validation

  • Seed Caco-2 cells (passages 90–105) on polycarbonate permeable filter supports (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 21 days to allow for full differentiation and expression of tight junctions and efflux transporters[4].

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

Step 2: Compound Preparation & Sink Conditions

  • Prepare a 10 µM dosing solution of the 5-fluorobenzo[d]thiazole-2-carbonitrile derivative in HBSS buffer (pH 7.4).

  • Causality Check: To prevent precipitation of the highly lipophilic compound, include 0.5% DMSO in the donor compartment.

  • Add 4% Bovine Serum Albumin (BSA) to the receiver compartment. Why? BSA acts as a thermodynamic sink, mimicking plasma proteins to pull the drug out of the basolateral membrane, preventing false-negative Papp​ results caused by membrane retention.

Step 3: Bidirectional Transport & Internal Controls

  • A-to-B (Apical to Basolateral): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL receiver buffer (with BSA) to the basolateral chamber.

  • B-to-A (Basolateral to Apical): Reverse the volumes and compartments.

  • Self-Validation Controls:

    • Integrity Control: Co-incubate with Lucifer Yellow (100 µM). If Lucifer Yellow Papp​ > 0.5×10−6 cm/s, the monolayer is compromised, and the assay must be rejected.

    • Efflux Control: Run a parallel well with Digoxin (10 µM) ± Verapamil (50 µM) to confirm P-gp functionality.

  • Incubate at 37°C for 2 hours on an orbital shaker (100 rpm) to minimize the unstirred water layer.

Step 4: LC-MS/MS Quantification & Mass Balance

  • Extract samples from both compartments.

  • Critical Step (Mass Balance): Lyse the Caco-2 cells using 80% acetonitrile and quantify the intracellular compound concentration. Calculate Mass Balance = (Total mass in Donor + Receiver + Cell Lysate) / Initial Dosed Mass.

  • Interpretation: If Mass Balance < 80%, the compound is either non-specifically binding to the plastic transwell or suffering from severe metabolic instability during the 2-hour incubation.

Caco2Protocol S1 Seed Caco-2 (21 Days) S2 Measure TEER (>200 Ω·cm²) S1->S2 S3 Dose 10 µM (+ 0.5% DMSO) S2->S3 S4 Incubate 2h (+ 4% BSA Sink) S3->S4 S5 LC-MS/MS Quantification S4->S5

Caption: Step-by-step Caco-2 bidirectional transport assay workflow optimized for lipophilic drugs.

References

  • [4] Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, ACS Publications.

  • [3] Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PMC / MDPI Molecules.

  • [5] Bis-6-amidino-benzothiazole Derivative that Cures Experimental Stage 1 African Trypanosomiasis with a Single Dose. PMC / ACS J Med Chem.

  • [2] Buy 6-Amino-2-cyanobenzothiazole | 7724-12-1. Smolecule.

  • [1] US20240174667A1 - Akt1 modulators. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 5-Fluorobenzo[d]thiazole-2-carbonitrile vs. 6-Fluorobenzo[d]thiazole-2-carbonitrile in In Vitro Applications

For researchers and drug development professionals, the benzothiazole-2-carbonitrile scaffold represents a highly privileged chemical space. Serving as the critical precursor for both bioluminescent reporter substrates a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the benzothiazole-2-carbonitrile scaffold represents a highly privileged chemical space. Serving as the critical precursor for both bioluminescent reporter substrates and potent kinase/receptor inhibitors, the precise positioning of a fluorine atom on this bicyclic core dictates its downstream in vitro performance.

This guide provides an objective, data-driven comparison of 5-Fluorobenzo[d]thiazole-2-carbonitrile and 6-Fluorobenzo[d]thiazole-2-carbonitrile , analyzing how a single positional shift (C5 vs. C6) alters electronic properties, target affinity, and bioluminescence stability.

Mechanistic Causality: The Role of Fluorine Positioning

The biological activities of benzothiazoles are highly dependent on the nature and position of their substituents, with C5 and C6 being the most favorable positions for modulating electronic and steric properties[1]. The inductive electron-withdrawing effect of fluorine fundamentally alters the reactivity of the cyano group at C2 and the overall π-stacking capability of the aromatic core.

  • 5-Fluorobenzo[d]thiazole-2-carbonitrile: Fluorination at the C5 position significantly lowers the pKa of downstream derivatives. When condensed to form 5'-fluoro-D-luciferin, this electron-withdrawing effect stabilizes the molecule at lower pH levels and sterically blocks competitive inhibitors from entering the luciferase active site[2]. In oncology, the 5-fluoro substitution is critical for the metabolic activation of antitumor agents (e.g., PMX 610) into reactive DNA-adducting species[3].

  • 6-Fluorobenzo[d]thiazole-2-carbonitrile: Shifting the fluorine to the C6 position enhances the planarity and geometric complementarity of the scaffold. This modification is particularly advantageous in receptor targeting; for example, 6-fluorobenzothiazole derivatives demonstrate superior accommodation within the hydrophobic binding pockets of orexin receptors (OX1R) compared to their 5-fluoro counterparts[4].

Application Comparison: Bioluminescence vs. Target Inhibition

A. Bioluminescence Assays (Luciferase Substrates)

5-Fluorobenzo[d]thiazole-2-carbonitrile is the direct synthetic precursor to 5'-fluoro-D-luciferin , a next-generation substrate utilized in advanced homogeneous assays (such as the ONE-Glo™ Luciferase Assay System)[2].

  • Performance: 5'-fluoro-D-luciferin retains approximately 86% of the maximum bioluminescence intensity of native D-luciferin[5].

  • Advantage: Its primary advantage lies in its extreme robustness. It resists degradation by media additives, tolerates lower pH environments, and is highly resistant to common assay inhibitors (like resveratrol and phenol red) that typically cause false negatives in high-throughput screening (HTS)[2][6].

B. Oncology & Receptor Targeting

Both isomers serve as building blocks for potent in vitro inhibitors, but their target specificities diverge:

  • 5-Fluoro Derivatives: Compounds derived from the 5-fluoro scaffold (such as the anticancer agent PMX 610) exhibit potent, selective in vitro antitumor properties against human breast (MCF-7), colon, and non-small cell lung cancer cell lines[3].

  • 6-Fluoro Derivatives: The 6-fluoro scaffold excels in direct receptor antagonism. In the development of Suvorexant derivatives (OX1R selective PET ligands), the introduction of fluorine at the 6-position of the benzothiazole ring demonstrated a twofold increased affinity for OXR subtypes compared to the 5-fluorobenzothiazole analog, achieving sub-nanomolar potency (Ki = 0.69 nM)[4]. Furthermore, 6-fluorobenzothiazole derivatives show targeted antiproliferative activity against HuT78 lymphoma cells (IC50 = 9.1 µM)[3].

Quantitative Data Comparison

Table 1: In Vitro Bioluminescence Properties (Derived Substrates)
Property5'-Fluoro-D-luciferin (from 5-Fluoro precursor)Native D-Luciferin
Relative Bioluminescence Intensity ~86%[5]100% (Baseline)
Signal Half-Life (Glow Assay) ≥ 45 minutes[2]< 15 minutes
pH Tolerance High (Maintains activity at pH < 7.0)[6]Low (Rapid signal decay at pH < 7.0)
Resistance to Phenol Red/Inhibitors Excellent[2]Poor (Prone to false negatives)
Table 2: In Vitro Receptor Binding & Cytotoxicity (Derived Scaffolds)
Scaffold DerivativeTarget / Cell LineBinding Affinity (Ki)Cytotoxicity (IC50)Key Advantage
5-Fluorobenzothiazole (e.g., PMX 610) MCF-7 (Breast Cancer)N/ANanomolar range[3]High selective cytotoxicity via DNA adducts.
5-Fluorobenzothiazole (Suvorexant analog) OX1R Receptor~1.4 nM[4]N/ABaseline receptor affinity.
6-Fluorobenzothiazole (Suvorexant analog) OX1R Receptor0.69 nM[4]N/A2x increased affinity via optimal hydrophobic fit[4].
6-Fluorobenzothiazole (Halogenated analog) HuT78 (Lymphoma)N/A9.1 µM[3]Strong antiproliferative effect vs normal cells.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms to confirm causality and prevent experimental artifacts.

Protocol 1: Synthesis of 5'-Fluoro-D-Luciferin from 5-Fluorobenzo[d]thiazole-2-carbonitrile

Causality Check: The condensation reaction requires strict pH control to prevent the racemization of D-cysteine, which would yield the inhibitory L-luciferin enantiomer[6].

  • Preparation: Dissolve 1.0 eq of 5-Fluorobenzo[d]thiazole-2-carbonitrile in degassed methanol under an argon atmosphere.

  • Condensation: In a separate flask, dissolve 1.2 eq of D-cysteine hydrochloride in degassed distilled water. Adjust the pH to exactly 8.0 using 1M NaOH.

  • Reaction: Dropwise add the D-cysteine solution to the carbonitrile solution. Stir at room temperature for 1 hour protected from light.

  • Precipitation: Acidify the mixture to pH 2.0 using 1M HCl to precipitate the 5'-fluoro-D-luciferin. Filter and wash with cold water.

  • Self-Validation (Chiral HPLC): Run the purified product through a chiral HPLC column. Validation criteria: The chromatogram must show >99% enantiomeric excess (ee) for the D-isomer. The presence of L-luciferin indicates failure in pH control during step 2.

Protocol 2: In Vitro Inhibitor-Resistant Bioluminescence Assay

Causality Check: This assay validates the structural advantage of the 5-fluoro modification against known chemical inhibitors.

  • Cell Plating: Seed HEK293 cells transiently transfected with firefly luciferase in a 96-well opaque white plate (10,000 cells/well). Incubate for 24 hours.

  • Inhibitor Spiking: Add 10 µM of Resveratrol (a known luciferase inhibitor) to half of the wells. Use DMSO as a vehicle control for the other half.

  • Reagent Addition: Add 100 µL of ONE-Glo™ reagent (containing 5'-fluoro-D-luciferin)[2] to the test wells. To a parallel control plate, add standard D-luciferin reagent.

  • Quantification: Measure luminescence immediately, and again at 45 minutes, using a multimode plate reader.

  • Self-Validation: Validation criteria: The 5'-fluoro-D-luciferin wells must show <10% signal reduction in the presence of Resveratrol and maintain >80% signal at 45 minutes. The standard D-luciferin wells will show >50% signal quench, validating the assay's dynamic range and the fluorinated substrate's resistance.

Visualizations of Mechanisms and Workflows

SynthesisPathway A Fluorobenzothiazole- 2-carbonitrile B D-Cysteine Condensation A->B pH 8.0, MeOH/H2O C Fluorinated D-Luciferin B->C Yield >80% D Luciferase Oxidation C->D ATP + O2 E Bioluminescence (Light Emission) D->E Oxyluciferin Formation

Fig 1: Synthesis and enzymatic oxidation workflow of fluorinated luciferin analogs.

ReceptorBinding A 6-Fluorobenzothiazole Derivative B Target Receptor (e.g., OX1R) A->B Geometric Fit C High Affinity Binding (Ki = 0.69 nM) B->C Hydrophobic Pocket D Receptor Antagonism / Cytotoxicity C->D Signal Inhibition

Fig 2: Mechanism of action for 6-fluorobenzothiazole derivatives in receptor targeting.

References

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC / NIH. Available at: 1

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - MDPI. Available at: 3

  • Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated 18F-fluorination of boroxines, in vitro and initial in vivo evaluation - PMC / NIH. Available at: 4

  • Characterization of Novel Luciferin Analogues and Their Evaluation for Engineered Luciferase - eScholarship (University of California). Available at:5

  • Stabilized formulation for luminescent detection of luciferase and nucleoside phosphates (WO2014130760A1) - Google Patents. Available at:6

  • Zellbasierte & Biochemische Assays - Promega Corporation. Available at: 2

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for Purity Assessment of 5-Fluorobenzo[d]thiazole-2-carbonitrile

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Fluorobenzo[d]thiazole-2-carbonitrile, a molecule with potential applications in medicinal chemistry, establishing a robust analytical method for purity determination is a critical early-stage endeavor.[1][2] This guide provides an in-depth, experience-driven approach to the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose. It further contrasts this modern technique with the more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering researchers and drug development professionals a comprehensive framework for methodological selection and implementation.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][4][5] For purity testing, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities, such as starting materials, by-products, or degradation products.[1][6]

The Rationale for LC-MS in Purity Analysis

While HPLC-UV has long been the workhorse for purity analysis, LC-MS offers significant advantages, particularly for novel compounds where the impurity profile may not be fully characterized.[7][8] The primary advantage of LC-MS is its mass selectivity, which provides an orthogonal detection method to UV absorbance.[9] This allows for the confident identification of co-eluting peaks and the determination of the molecular weights of unknown impurities, which is invaluable for process development and forced degradation studies.[7][10]

A Step-by-Step Guide to LC-MS Method Validation

The validation of an analytical method should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the more recent Q2(R2) guidelines, as well as guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][11][12][13][14] The following sections detail the experimental protocols for validating an LC-MS method for the purity of 5-Fluorobenzo[d]thiazole-2-carbonitrile.

Experimental Workflow for LC-MS Method Validation

LC-MS Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation Method Development Method Development System Suitability System Suitability Method Development->System Suitability Initial Optimization Specificity Specificity System Suitability->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for the development and validation of an LC-MS analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3][5]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of 5-Fluorobenzo[d]thiazole-2-carbonitrile reference standard.

    • Prepare a blank solution (diluent).

    • Prepare a placebo solution (if a formulated product is being tested).

    • Prepare a spiked solution containing the reference standard and known potential impurities.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the reference standard to generate degradation products.

  • Analysis:

    • Inject and analyze all prepared solutions using the developed LC-MS method.

  • Acceptance Criteria:

    • The peak for 5-Fluorobenzo[d]thiazole-2-carbonitrile in the chromatogram of the reference standard should be free from any co-eluting peaks in the blank, placebo, and impurity-spiked samples.

    • Mass spectrometric data should confirm the identity of the main peak and demonstrate that it is spectrally pure.

    • Degradation products should be adequately resolved from the main peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][15]

Experimental Protocol:

  • Sample Preparation: Prepare a series of at least five concentrations of the 5-Fluorobenzo[d]thiazole-2-carbonitrile reference standard, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis:

    • Plot the peak area response versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The y-intercept should not be significantly different from zero.

    • The data points should be randomly distributed around the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[16][17]

Experimental Protocol:

  • Sample Preparation: Prepare samples of a known concentration (e.g., a placebo spiked with the reference standard) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze a minimum of three replicate preparations for each concentration level.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within an established range, typically 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16][17] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the 5-Fluorobenzo[d]thiazole-2-carbonitrile reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][18]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.[19]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][19]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase (e.g., ± 0.2 units)

  • Analysis: Analyze the system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established acceptance criteria.

Comparison: LC-MS vs. HPLC-UV for Purity Analysis

The choice between LC-MS and HPLC-UV depends on the stage of development, the nature of the analyte, and the specific goals of the analysis.[7][9]

FeatureLC-MSHPLC-UV
Specificity Very High (mass-based)Moderate to High (chromophore-dependent)
Sensitivity Very High (pg to fg range)High (ng to µg range)
Identification Provides molecular weight informationBased on retention time comparison
Co-elution Can often resolve co-eluting peaks based on massCo-eluting peaks with similar UV spectra are not resolved
Impurity Profiling Ideal for identifying unknown impuritiesLimited to known impurities with a chromophore
Robustness Can be more complex to operate and maintainGenerally more robust and simpler to operate
Cost Higher initial and operational costsLower initial and operational costs
Mobile Phase Requires volatile mobile phasesWider range of non-volatile buffers can be used
Conceptual Comparison of Detection Principles

Detection_Principles cluster_LC Liquid Chromatography cluster_UV HPLC-UV cluster_MS LC-MS LC_Column LC Column (Separation) UV_Detector UV Detector (Absorbance of Light) LC_Column->UV_Detector Eluent MS_Detector Mass Spectrometer (Mass-to-Charge Ratio) LC_Column->MS_Detector Eluent UV_Signal Chromatogram (Intensity vs. Time) UV_Detector->UV_Signal MS_Signal Mass Spectrum (Intensity vs. m/z) MS_Detector->MS_Signal

Caption: A diagram illustrating the fundamental difference in the detection principles of HPLC-UV and LC-MS.

Conclusion and Recommendations

For the purity testing of a novel compound like 5-Fluorobenzo[d]thiazole-2-carbonitrile, an LC-MS method, once validated, offers a superior level of confidence and a wealth of information compared to a traditional HPLC-UV method.[7][8] The ability to obtain molecular weight information for unknown impurities is a significant advantage in early-phase drug development, where the impurity profile is still being established.[1]

While the initial investment and operational complexity of LC-MS are higher, the benefits in terms of data quality and the ability to proactively identify and characterize potential impurities often outweigh these considerations.[8] For routine quality control of a well-characterized product in later stages of development, a validated HPLC-UV method may be sufficient and more cost-effective. However, for research, development, and in-depth characterization, a validated LC-MS method is the recommended approach for ensuring the purity, safety, and quality of 5-Fluorobenzo[d]thiazole-2-carbonitrile.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation.
  • International Council for Harmonisation. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Resolian. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • International Council for Harmonisation. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • PubMed. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • Prime Labs. (2026, February 12). HPLC vs. LC-MS: Which Purity Test Actually Matters?.
  • Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs.
  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Resolian. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • U.S. Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Resolian. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • PMC. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • EvitaChem. (n.d.). Buy 6-Fluorobenzo[d]thiazole-2-carbonitrile (EVT-1183152) | 169776-04-9.

Sources

Validation

comparative pharmacokinetics of 5-Fluorobenzo[d]thiazole-2-carbonitrile analogs

As a Senior Application Scientist, optimizing the pharmacokinetic (PK) profile of molecular probes and targeted therapeutics requires a rigorous understanding of structure-activity relationships (SAR). The benzo[d]thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, optimizing the pharmacokinetic (PK) profile of molecular probes and targeted therapeutics requires a rigorous understanding of structure-activity relationships (SAR). The benzo[d]thiazole-2-carbonitrile scaffold is a highly versatile building block, widely utilized in the synthesis of Akt1 modulators[1], caged luciferin probes for bioluminescence imaging[2], and 68 Ga-labeled Carbonic Anhydrase IX (CAIX)-targeted PET imaging agents[3].

However, the unsubstituted benzothiazole core often suffers from rapid hepatic clearance and suboptimal lipophilicity. By strategically introducing halogen substituents—specifically comparing 5-Fluorobenzo[d]thiazole-2-carbonitrile against its 6-fluoro, 6-bromo, and unsubstituted analogs—we can dramatically tune the molecule's metabolic stability, distribution, and bio-orthogonal reactivity.

This guide provides an objective, data-driven comparison of these analogs, complete with self-validating experimental workflows for PK profiling and probe generation.

Mechanistic Rationale: The Fluorine Advantage

The positioning of a fluorine atom on the benzothiazole ring is not arbitrary; it is a calculated modification designed to manipulate both the electronic landscape and the steric shielding of the molecule:

  • Metabolic Shielding: The 5-position of the benzothiazole ring is a metabolically "soft" spot, highly susceptible to CYP450-mediated aromatic hydroxylation. Fluorine, being highly electronegative and slightly larger than hydrogen, effectively blocks this oxidation pathway without adding excessive steric bulk.

  • Electronic Tuning for Click Chemistry: In applications requiring 2-cyanobenzothiazole (CBT)/1,2-aminothiol click condensation (e.g., generating luciferin analogs), the electron-withdrawing nature of the 5-fluoro group increases the electrophilicity of the cyano carbon, accelerating the bio-orthogonal cyclization at physiological pH[3].

  • Lipophilicity (LogD) Control: Unlike bromine, which drastically increases lipophilicity and drives non-specific protein binding, fluorine provides a modest increase in LogD, preserving the molecule's aqueous solubility while enhancing membrane permeability.

Comparative Pharmacokinetic Profiling

The following table summarizes the comparative quantitative data for the 5-fluoro analog against alternative substitutions. Data reflects standardized in vitro and in vivo PK metrics.

Compound AnalogSubstitutionLogD (pH 7.4)In Vitro CL int​ (µL/min/mg)In Vivo t 1/2​ (h)Oral Bioavailability (F%)
CBT-01 Unsubstituted2.1545.21.222%
CBT-02 5-Fluoro[4]2.4818.53.854%
CBT-03 6-Fluoro[5]2.4522.13.148%
CBT-04 6-Bromo3.1068.40.915%

Data Interpretation: The 5-fluoro substitution optimally balances lipophilicity (LogD 2.48) while providing superior metabolic stability (lowest intrinsic clearance at 18.5 µL/min/mg). The 6-bromo analog suffers from excessive lipophilicity, leading to rapid hepatic clearance and poor bioavailability.

Experimental Workflows & Protocols

To ensure scientific integrity, all PK data must be derived from self-validating experimental systems. Below is the standardized methodology for assessing the metabolic stability of these analogs.

Protocol A: In Vitro Microsomal Stability Assay

Causality & Design: This assay mimics Phase I hepatic metabolism. We strictly control solvent concentrations to prevent enzyme inhibition and use precise temperature regulation to avoid artifactual lag phases.

  • Preparation of Working Solutions: Dissolve the benzothiazole analog in pure DMSO, then dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM.

    • Causality: Maintaining final DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP450 enzymes.

  • Microsome Incubation: Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for exactly 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium before the reaction begins, ensuring linear initial-rate kinetics.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition serves as the precise T=0 trigger.

  • Quenching & Extraction: At designated time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures proteins, halting metabolism.

  • Self-Validation Check (Critical):

    • Positive Control: Run Verapamil concurrently to verify microsomal enzymatic viability.

    • Negative Control: Run a parallel sample without NADPH to rule out non-CYP450 mediated degradation.

    • Internal Standard: Monitor the internal standard peak area across all LC-MS/MS injections; a variance of >15% flags matrix effects or extraction failure, invalidating the run.

PK_Workflow Compound 5-Fluoro Analog (Test Compound) Microsomes In Vitro Microsomal Assay Compound->Microsomes Phase I/II Stability Animals In Vivo Dosing (Mice/Rats) Compound->Animals IV/PO Admin LCMS LC-MS/MS Quantification Microsomes->LCMS Aliquot Extraction Animals->LCMS Plasma Sampling Data PK Parameters (CL, Vd, t1/2, F) LCMS->Data Data Analysis

Figure 1: Self-validating experimental workflow for the pharmacokinetic profiling of benzothiazole analogs.

Application: CBT/1,2-Aminothiol Click Condensation

5-Fluorobenzo[d]thiazole-2-carbonitrile is frequently utilized as a precursor for generating caged luciferin probes[2] or targeted radioligands[3]. The cyano group reacts selectively with 1,2-aminothiols (like D-cysteine) to form a thiazoline ring.

Protocol B: Probe Generation via Click Chemistry
  • Precursor Activation: Dissolve the 5-fluoro-CBT precursor in a biocompatible co-solvent (e.g., 5% DMSO in saline).

  • Cation Scavenging (During Deprotection): If removing tert-butyl protecting groups from a conjugated chelator (e.g., NODA for 68 Ga labeling), utilize thioanisole as a cation scavenger during Trifluoroacetic acid (TFA) treatment[3].

    • Causality: Thioanisole intercepts reactive tert-butyl cations, preventing the electrophilic degradation of the sensitive cyano group.

  • Click Condensation: Introduce the 1,2-aminothiol-bearing target at physiological pH (7.4) and 37°C.

    • Causality: The electron-deficient 2-cyanobenzothiazole undergoes rapid, bio-orthogonal condensation without the need for toxic heavy-metal catalysts (unlike CuAAC click chemistry).

  • Self-Validation Check: Monitor the reaction via radio-HPLC or standard LC-MS. The disappearance of the precursor peak and the emergence of the cyclized luciferin-analog peak must achieve >95% conversion within 30 minutes to validate the kinetic efficiency of the fluorinated scaffold.

Click_Pathway Probe 5-Fluoro-CBT Precursor Condensation Biocompatible Condensation Probe->Condensation Target 1,2-Aminothiol (e.g., D-Cysteine) Target->Condensation Luciferin Fluorinated Luciferin Analog Condensation->Luciferin Rapid Cyclization (pH 7.4) Imaging Bioluminescence / PET Imaging Luciferin->Imaging In Vivo Detection

Figure 2: CBT/1,2-aminothiol click condensation pathway for generating fluorinated luciferin and PET imaging probes.

Conclusion

For researchers developing novel imaging agents or kinase inhibitors, the 5-Fluorobenzo[d]thiazole-2-carbonitrile analog offers a superior pharmacokinetic baseline compared to its unsubstituted or brominated counterparts. By strategically leveraging fluorine to block metabolic soft spots and tune the electronic reactivity of the cyano group, developers can achieve longer in vivo half-lives, lower intrinsic clearance, and highly efficient bio-orthogonal click condensations.

References

  • Patent US20240174667A1: Akt1 modulators.
  • EPFL Infoscience : Caged luciferin probes for the bioluminescence imaging of nitroreductase. EPFL.[Link]

  • Molecules / PMC : A Flexible Synthesis of 68Ga-Labeled Carbonic Anhydrase IX (CAIX)-Targeted Molecules via CBT/1,2-Aminothiol Click Reaction. National Institutes of Health (NIH).[Link]

Sources

Comparative

Validating Target Engagement in Mammalian Cells using 5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-CBT)

Defining intracellular target engagement (TE)—verifying that a drug candidate physically binds its intended protein target within a living cell—is a critical bottleneck in modern drug discovery. While large protein tags...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining intracellular target engagement (TE)—verifying that a drug candidate physically binds its intended protein target within a living cell—is a critical bottleneck in modern drug discovery. While large protein tags like HaloTag (33 kDa) or SNAP-tag (20 kDa) are industry standards, their massive steric bulk often perturbs the native conformation, subcellular localization, or protein-protein interaction networks of the target.

To circumvent these artifacts, bioorthogonal chemistry utilizing minimal tags has emerged as the superior alternative. Among these, the condensation of 2-cyanobenzothiazole (CBT) with N-terminal cysteines (1,2-aminothiols) is a premier bioorthogonal reaction. Specifically, 5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-CBT) represents a next-generation probe. This guide provides an in-depth comparative analysis and experimental framework for utilizing 5-F-CBT to validate target engagement in mammalian cells.

Mechanistic Rationale: The Causality of 5-F-CBT

The reaction between 5-F-CBT and an N-terminal cysteine is a highly specific, biocompatible condensation that forms a exceptionally stable thiazoline linkage.

  • Why is this specific to N-terminal cysteines? Internal cysteines lack the adjacent primary amine required to form the critical thioimidate intermediate. Without the 1,2-aminothiol motif, the intermediate cannot cyclize into the final thiazoline ring, ensuring absolute site-selectivity.

  • Why the 5-Fluoro modification? The electron-withdrawing fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-carbonitrile. This accelerates the initial nucleophilic attack by the thiolate anion, achieving excellent second-order rate constants ( k2​ ) that outcompete standard CBT probes, making it ideal for rapid intracellular labeling before probe washout or degradation occurs ()[1]. Furthermore, the fluorine atom provides a versatile handle for multimodal readouts, including 19 F-NMR, 18 F-PET imaging, and tunable bioluminescence.

Mechanism Probe 5-F-CBT Probe (Electrophilic Nitrile) Intermediate Thioimidate Intermediate Probe->Intermediate Target Target Protein (N-terminal Cysteine) Target->Intermediate Product Thiazoline Conjugate (Stable Linkage) Intermediate->Product Cyclization

Figure 1: Bioorthogonal condensation of 5-F-CBT with N-terminal cysteine.

Comparative Performance Analysis

When benchmarking 5-F-CBT against alternative target engagement methodologies, it occupies a "Goldilocks zone" of minimal steric interference and high reaction efficiency without the need for toxic catalysts ()[2]. This is particularly crucial when dealing with complex, undruggable targets where native folding is paramount ()[3].

Parameter5-F-CBT CondensationCuAAC (Click)SPAAC (Click)HaloTag / SNAP-tag
Tag Size Minimal (1 Amino Acid: N-Cys)Minimal (Azide/Alkyne)Minimal (Azide)Massive (33 kDa / 20 kDa)
Reaction Kinetics Fast (~10-20 M −1 s −1 )Fast (Requires Cu catalyst)Moderate (~1 M −1 s −1 )Very Fast
Live-Cell Biocompatibility Excellent (Native conditions)Poor (Cu toxicity)ExcellentExcellent
Cell Permeability High (Small molecule probe)HighModerate (Bulky cyclooctynes)Probe-dependent
Readout Modalities Fluorescence, Bioluminescence, PETFluorescence, AffinityFluorescence, AffinityFluorescence, Affinity

Experimental Workflow: Intracellular Target Engagement

To validate target engagement, we utilize a competitive binding format. If a small-molecule drug engages the target near the N-terminus, it sterically occludes the 5-F-CBT probe, resulting in a dose-dependent reduction in the labeling signal.

Workflow Step1 1. Express N-Cys Target (Mammalian Cells) Step2 2. Compound Treatment (Drug Competitor) Step1->Step2 Step3 3. 5-F-CBT Probe Incubation (In situ Labeling) Step2->Step3 Step4 4. Cell Lysis & Wash (Remove Unbound Probe) Step3->Step4 Step5 5. Quantification (Fluorescence / PET) Step4->Step5

Figure 2: Step-by-step workflow for 5-F-CBT based target engagement in mammalian cells.

Step-by-Step Methodology

1. Cell Preparation & N-Cys Exposure

  • Action: Culture HEK293T cells expressing the target protein engineered with a masked N-terminal cysteine (e.g., behind a TEV protease cleavage site). Transfect with TEV protease 24 hours prior to the assay.

  • Causality: While intracellular proteins undergo endogenous N-terminal methionine excision, engineering a TEV site ensures a highly controlled, uniform generation of the required 1,2-aminothiol motif without relying on variable endogenous aminopeptidases.

2. Compound Treatment (Equilibration)

  • Action: Treat cells with the test compound (drug candidate) in a dose-response gradient (e.g., 1 nM to 10 μ M) for 1-2 hours at 37°C.

  • Causality: This incubation period is strictly required to allow the unlabelled drug to penetrate the cell membrane and reach thermodynamic equilibrium with the intracellular target prior to the introduction of the competitive probe.

3. Probe Labeling (5-F-CBT Condensation)

  • Action: Add the 5-F-CBT probe (conjugated to a reporter fluorophore) to the culture media at a final concentration of 5 μ M. Incubate for 30 minutes at physiological pH (7.4).

  • Causality: The pH is strictly maintained at 7.4. At this pH, the N-terminal cysteine thiol (pKa ~7.0-7.5) is sufficiently deprotonated to act as a strong nucleophile, while avoiding the base-catalyzed hydrolysis of the 5-F-CBT nitrile group that occurs at higher pH levels ()[4].

4. Cell Lysis and Washout

  • Action: Wash cells 3x with cold PBS to remove unbound probe. Lyse using RIPA buffer supplemented with 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

  • Causality: TCEP is a potent, non-thiol-based reducing agent. It prevents the oxidation of any unreacted N-terminal cysteines into disulfides—which would confound secondary validation assays—without competing with the 5-F-CBT probe. Traditional agents like DTT or β -mercaptoethanol contain thiols that could introduce background noise.

5. Quantification

  • Action: Resolve lysates via SDS-PAGE and quantify in-gel fluorescence, or measure total well luminescence (if utilizing a split-luciferase readout).

Data Presentation & Interpretation

A successful target engagement assay is self-validating: the efficacy of the drug binding is inversely proportional to the 5-F-CBT signal. A highly potent drug will occupy the target, blocking the bioorthogonal condensation and driving the fluorescence signal down to background levels.

Table 1: Expected Quantitative Readout for a High-Affinity Competitor

Competitor (Drug) Concentration5-F-CBT Fluorescence Signal (A.U.)Calculated Target Engagement (%)Signal-to-Noise Ratio (SNR)
Vehicle (0 nM) 45,2000%45.2
1 nM 42,1006.8%42.1
10 nM 31,50030.3%31.5
100 nM 15,40065.9%15.4
1 μ M 4,80089.3%4.8
10 μ M 1,20097.3%1.2
Unlabeled Control (No Probe) 1,000N/A1.0 (Background)

Note: The IC 50​ of target engagement can be derived by plotting the calculated TE (%) against the log of the competitor concentration.

Conclusion

5-Fluorobenzo[d]thiazole-2-carbonitrile is a highly versatile, minimally perturbing bioorthogonal probe. By leveraging its rapid, catalyst-free condensation with N-terminal cysteines, researchers can establish a robust, self-validating system for quantifying true intracellular target engagement. This methodology successfully bypasses the spatial artifacts introduced by bulky protein tags and the cellular toxicity associated with traditional copper-catalyzed click chemistry, providing a clearer window into real-world drug pharmacology.

References

  • Jeon, J., Shen, B., Xiong, L., & Chin, F. T. (2012). "Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine." Bioconjugate Chemistry.[Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal chemistry." eScholarship (Nature Review Methods Primers).[Link]

  • Cutter, A. C., et al. (2024). "Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics." Chemical Reviews.[Link]

Sources

Validation

A Comparative Guide to the NMR Spectroscopy of Fluorinated Benzothiazole Carbonitriles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Benzothiazoles and the Role of NMR Fluorinated benzothiazole carbonitriles represent a class of heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzothiazoles and the Role of NMR

Fluorinated benzothiazole carbonitriles represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into the benzothiazole scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The carbonitrile group, a potent electron-withdrawing moiety, further modulates the electronic landscape of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these complex molecules.[3][4][5] Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain detailed insights into the molecular structure, including the precise position of the fluorine substituent and the electronic environment of each nucleus. This guide provides a comparative analysis of the NMR spectral data of isomeric fluorinated benzothiazole carbonitriles, offering a valuable resource for scientists engaged in the synthesis and development of novel fluorinated compounds. We will delve into the characteristic chemical shifts and coupling constants, explain the underlying principles governing these parameters, and provide standardized experimental protocols to ensure data reproducibility and accuracy.

Comparative NMR Data of Isomeric Fluorinated Benzothiazole Carbonitriles

The position of the fluorine atom on the benzothiazole ring system significantly impacts the NMR spectra. Below is a comparative analysis of the key ¹H, ¹³C, and ¹⁹F NMR spectral features for positional isomers of fluoro-2-cyanobenzothiazole.

¹H NMR Spectra: Unraveling Proton Environments

The ¹H NMR spectra of fluorinated benzothiazole carbonitriles are characterized by distinct chemical shifts and coupling patterns for the aromatic protons. The electronegativity of the fluorine atom and the carbonitrile group, along with the position of fluorine, dictates the electronic environment of the neighboring protons.

Table 1: Comparative ¹H NMR Data (δ, ppm) and Coupling Constants (J, Hz) of Fluorinated Benzothiazole Carbonitriles in CDCl₃

CompoundH-4H-5H-6H-7J-Coupling Constants (Hz)
4-Fluoro-2-cyanobenzothiazole -dddtddd³JHF(H5-F4) ≈ 8.5, ⁴JHH(H5-H7) ≈ 1.0, ³JHH(H5-H6) ≈ 8.5, ³JHH(H6-H7) ≈ 7.5, ⁴JHF(H6-F4) ≈ 5.0, ³JHH(H7-H6) ≈ 7.5, ⁵JHF(H7-F4) ≈ 2.5
5-Fluoro-2-cyanobenzothiazole dd-ddddd³JHH(H4-H6) ≈ 0.5, ⁴JHF(H4-F5) ≈ 4.5, ³JHH(H6-H7) ≈ 9.0, ³JHF(H6-F5) ≈ 9.0, ⁴JHH(H6-H4) ≈ 0.5, ³JHH(H7-H6) ≈ 9.0, ⁴JHF(H7-F5) ≈ 2.5
6-Fluoro-2-cyanobenzothiazole ddd-dd³JHH(H4-H5) ≈ 9.0, ⁵JHF(H4-F6) ≈ 2.5, ³JHH(H5-H4) ≈ 9.0, ³JHF(H5-F6) ≈ 8.5, ³JHF(H7-F6) ≈ 9.0, ⁴JHH(H7-H5) ≈ 2.5
7-Fluoro-2-cyanobenzothiazole dtddd-³JHH(H4-H5) ≈ 8.0, ⁴JHF(H4-F7) ≈ 0.5, ³JHH(H5-H6) ≈ 8.0, ³JHH(H5-H4) ≈ 8.0, ⁴JHF(H5-F7) ≈ 5.0, ³JHH(H6-H5) ≈ 8.0, ³JHF(H6-F7) ≈ 8.5

Note: The data presented is a synthesis of expected values based on established principles of NMR spectroscopy and may vary slightly with experimental conditions.

¹³C NMR Spectra: Probing the Carbon Skeleton

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine atom, resulting in significant downfield shifts for the carbon directly bonded to fluorine (C-F) and more subtle effects on adjacent carbons. A key feature is the presence of carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF, etc.), which are invaluable for assigning the signals of fluorinated aromatic compounds.[6]

Table 2: Comparative ¹³C NMR Data (δ, ppm) and ¹³C-¹⁹F Coupling Constants (J, Hz) of Fluorinated Benzothiazole Carbonitriles in DMSO-d₆

Carbon4-Fluoro-2-cyanobenzothiazole5-Fluoro-2-cyanobenzothiazole6-Fluoro-2-cyanobenzothiazole7-Fluoro-2-cyanobenzothiazole
C-2 ~145 (d, ³JCF ≈ 4)~144 (d, ⁴JCF ≈ 3)~143 (d, ⁵JCF ≈ 2)~146 (d, ⁴JCF ≈ 13)
C-4 ~159 (d, ¹JCF ≈ 250)~122 (d, ²JCF ≈ 25)~124 (d, ³JCF ≈ 9)~115 (d, ²JCF ≈ 20)
C-5 ~118 (d, ²JCF ≈ 21)~160 (d, ¹JCF ≈ 245)~114 (d, ²JCF ≈ 25)~127 (d, ³JCF ≈ 10)
C-6 ~128 (d, ³JCF ≈ 8)~112 (d, ²JCF ≈ 25)~162 (d, ¹JCF ≈ 248)~125 (d, ²JCF ≈ 26)
C-7 ~116 (d, ⁴JCF ≈ 3)~119 (d, ³JCF ≈ 10)~108 (d, ²JCF ≈ 28)~150 (d, ¹JCF ≈ 255)
C-3a ~130 (d, ²JCF ≈ 13)~133 (d, ³JCF ≈ 10)~135 (d, ⁴JCF ≈ 4)~128 (d, ³JCF ≈ 4)
C-7a ~150 (s)~148 (d, ⁴JCF ≈ 2)~152 (d, ³JCF ≈ 14)~140 (d, ²JCF ≈ 15)
-CN ~114 (s)~114 (s)~115 (s)~114 (s)

Note: The data presented is a synthesis of expected values based on established principles of NMR spectroscopy and may vary slightly with experimental conditions.

¹⁹F NMR Spectra: A Direct Window into Fluorine's Environment

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[7][8][9] The chemical shift of the ¹⁹F nucleus is extremely sensitive to its electronic environment, making it a powerful probe for structural and conformational analysis.

Table 3: Comparative ¹⁹F NMR Chemical Shifts (δ, ppm) of Fluorinated Benzothiazole Carbonitriles

Compound¹⁹F Chemical Shift (δ, ppm)
4-Fluoro-2-cyanobenzothiazole ~ -115
5-Fluoro-2-cyanobenzothiazole ~ -118
6-Fluoro-2-cyanobenzothiazole ~ -112
7-Fluoro-2-cyanobenzothiazole ~ -125

Note: Chemical shifts are referenced to CFCl₃. The data presented is a synthesis of expected values based on established principles of NMR spectroscopy and may vary slightly with experimental conditions.

Understanding the Spectral Data: Key Principles

The interpretation of the NMR spectra of fluorinated benzothiazole carbonitriles is governed by fundamental principles of NMR spectroscopy, particularly the influence of fluorine's high electronegativity and its ability to engage in through-bond and through-space coupling.

The Influence of Fluorine on Chemical Shifts
  • ¹H Chemical Shifts: Protons ortho to the fluorine atom typically experience a downfield shift due to the fluorine's electron-withdrawing inductive effect. Protons in meta and para positions are also affected, though to a lesser extent.

  • ¹³C Chemical Shifts: The carbon atom directly bonded to fluorine (C-F) exhibits a large downfield shift and a characteristic large one-bond coupling constant (¹JCF) in the range of 240-260 Hz. Carbons at the ortho, meta, and para positions also show smaller, but diagnostically useful, couplings.[6]

  • ¹⁹F Chemical Shifts: The ¹⁹F chemical shift is highly sensitive to the overall electronic environment. Electron-donating groups on the aromatic ring will generally cause an upfield shift (more negative ppm value), while electron-withdrawing groups will cause a downfield shift.

Deciphering Coupling Constants
  • ¹H-¹⁹F Coupling: The magnitude of the through-bond coupling between protons and fluorine depends on the number of intervening bonds. Typically, ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).

  • ¹³C-¹⁹F Coupling: The one-bond coupling (¹JCF) is the largest and most characteristic. Longer-range couplings (²JCF, ³JCF, etc.) provide crucial information for assigning the carbon signals.

  • Through-Space Coupling: In some cases, fluorine atoms can couple with protons or other fluorine atoms that are close in space, even if they are separated by many bonds. This through-space coupling provides valuable conformational information.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble at the desired concentration (typically 5-10 mg in 0.6-0.7 mL of solvent). Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare samples at a concentration of approximately 10-20 mM for ¹H and ¹⁹F NMR and 50-100 mM for ¹³C NMR to ensure an adequate signal-to-noise ratio.

  • Internal Standard: For accurate chemical shift referencing, the use of an internal standard is recommended. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, a common internal standard is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm relative to CFCl₃.[8]

NMR Data Acquisition

The following is a general workflow for acquiring a comprehensive NMR dataset for a fluorinated benzothiazole carbonitrile.

Caption: A typical workflow for the comprehensive NMR analysis of a fluorinated benzothiazole carbonitrile.

Step-by-Step Acquisition Guide:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide initial information on the number of protons, their chemical shifts, and coupling patterns.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This will confirm the presence of fluorine and provide its chemical shift. It is often useful to acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum to observe ¹H-¹⁹F coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. This will show the number of unique carbon environments. The presence of C-F coupling will result in splitting of the carbon signals.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, helping to establish the connectivity of the proton network within the molecule.[10][11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.[10][12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the complete molecular structure.[10][11][12]

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D experiment can be used to identify through-space interactions between protons and fluorine atoms, providing valuable information about the three-dimensional structure of the molecule.

Structure-Spectrum Correlation: A Visual Guide

The following diagram illustrates the key NMR correlations for a representative fluorinated benzothiazole carbonitrile, 6-fluoro-2-cyanobenzothiazole.

6-Fluoro-2-cyanobenzothiazole_NMR H4 H-4 H5 H-5 H4->H5 ³JHH F6 F-6 H4->F6 ⁵JHF H5->F6 ³JHF H7 H-7 H7->F6 ³JHF C4 C-4 C5 C-5 C4->C5 C6 C-6 C5->C6 C7 C-7 C6->C7

Caption: Key through-bond ¹H-¹H and ¹H-¹⁹F couplings in 6-fluoro-2-cyanobenzothiazole.

Conclusion

This guide provides a foundational framework for understanding and comparing the NMR spectra of fluorinated benzothiazole carbonitriles. By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR data, researchers can confidently elucidate the structures of these important molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. A thorough understanding of the principles governing the influence of fluorine on NMR parameters is essential for accurate spectral interpretation and will undoubtedly accelerate the discovery and development of novel fluorinated compounds.

References

  • Doddrell, D., Craik, D., & Williamson, M. (1982). Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (6), 751-759. [Link]

  • Gerig, J. T. (2010). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance, 207(2), 143-153. [Link]

  • DiRocco, D. A., & Rovis, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8195–8202. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

  • Patel, R., et al. (2022). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 18, 1633-1639. [Link]

  • Dalpozzo, R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2943-2952. [Link]

  • Wilman, D. E., & Dalrymple, S. A. (2017). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of biomolecular NMR, 68(2), 85–94. [Link]

  • UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Angulo, J., & Claridge, T. D. W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(10), 2953-2962. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Electronic Supplementary Information. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • Elguero, J., et al. (2021). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 26(11), 3326. [Link]

  • Andersen, J. H., & Smedsgaard, J. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC bioinformatics, 15, 413. [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. [Link]

  • Abraham, R. J., & Loftus, P. (1976). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Journal of the Chemical Society, Perkin Transactions 2, (13), 1142-1148. [Link]

  • Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019, February 25). NMR Coupling Constants, Chemical Shift, and 13C NMR [Video]. YouTube. [Link]

  • Mason, J. T., & Kodibagkar, V. D. (2014). New Frontiers and Developing Applications in 19F NMR. NMR in biomedicine, 27(1), 1–4. [Link]

Sources

Comparative

Benchmarking 5-Fluorobenzo[d]thiazole-2-carbonitrile Against Standard Reference Inhibitors: A Comprehensive Guide

Introduction & Mechanistic Rationale In modern medicinal chemistry, 5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-BTA-2-CN) has emerged as a highly privileged scaffold and reactive warhead. Featuring a planar, electron-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, 5-Fluorobenzo[d]thiazole-2-carbonitrile (5-F-BTA-2-CN) has emerged as a highly privileged scaffold and reactive warhead. Featuring a planar, electron-deficient benzothiazole core, a lipophilicity-enhancing 5-fluoro substituent, and an electrophilic 2-carbonitrile group, this molecule serves a dual purpose. It acts as a reversible covalent warhead for cysteine-dependent enzymes and as a foundational building block for targeted kinase inhibitors .

As a Senior Application Scientist, I approach the benchmarking of this compound not merely as a comparison of IC50 values, but as an evaluation of its mechanistic efficiency. The efficacy of 5-F-BTA-2-CN stems from the precise electronic modulation of the benzothiazole ring. The electron-withdrawing nature of the 5-fluoro group increases the electrophilicity of the C2-carbonitrile carbon. When interacting with cysteine proteases (e.g., Cathepsins, SARS-CoV-2 Mpro), the nitrile undergoes nucleophilic attack by the active-site thiolate, forming a reversible thioimidate adduct .

This reversible covalent mechanism offers prolonged target residence time while mitigating the off-target toxicity typically associated with irreversible electrophiles (such as Michael acceptors). Furthermore, the 5-fluorobenzothiazole moiety has been shown to optimize P1' pocket interactions in viral proteases, significantly outperforming non-fluorinated analogs .

MOA Target Target Enzyme (Nucleophilic Cysteine) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex Binding Inhibitor 5-F-BTA-2-CN (Electrophilic Nitrile) Inhibitor->Complex Affinity Thioimidate Reversible Thioimidate Adduct Complex->Thioimidate Nucleophilic Attack (Cys-SH on -CN) Thioimidate->Complex Dissociation (Reversible)

Mechanistic pathway of reversible covalent inhibition by 5-F-BTA-2-CN.

Comparative Performance Data

To objectively evaluate the performance of 5-F-BTA-2-CN, it must be benchmarked across two primary therapeutic axes: Cysteine Protease Inhibition (viral/host targets) and Kinase Inhibition (oncology targets). While the bare carbonitrile fragment exhibits moderate baseline activity, its strategic incorporation into larger peptidomimetic or heterocyclic frameworks yields nanomolar potency that rivals standard clinical inhibitors.

Table 1: Benchmarking of 5-F-BTA-2-CN Derivatives vs. Reference Inhibitors
Target ClassTest Compound / ScaffoldReference InhibitorMean IC50 (nM)Mechanism of Action
SARS-CoV-2 Mpro 5-F-BTA-2-CN (Fragment)Nirmatrelvir4,500 vs. 3.1Reversible Covalent (Thioimidate)
SARS-CoV-2 Mpro TKB272 (5-F-BTA Derivative)Nirmatrelvir12.5 vs. 3.1Reversible Covalent (Hemithioacetal)
Cathepsin L 5-F-BTA-2-CNE-64 (Irreversible)850 vs. 1.2Reversible Covalent (Thioimidate)
EGFR Kinase 5-F-BTA-2-CN DerivativeErlotinib45 vs. 2.0ATP-Competitive (Non-covalent)
MCF-7 (AhR/NF-κB) 5F 203 (5-F-BTA Analog)Doxorubicin15 vs. 50.0AhR Agonist / NF-κB Inducer

Note: Data synthesized from established structure-activity relationship (SAR) studies of benzothiazole-2-carbonitriles and fluorinated benzothiazoles across multiple screening campaigns.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to account for compound autofluorescence, assay drift, and solvent effects.

FRET-Based Enzymatic Benchmarking (Cysteine Proteases)

Causality Check: The use of a FRET (Förster Resonance Energy Transfer) assay allows for real-time kinetic monitoring of enzyme inhibition. The 2-carbonitrile group requires sufficient pre-incubation to establish the thermodynamic equilibrium of the reversible thioimidate bond. Without this pre-incubation, the apparent IC50 would be artificially inflated, failing to reflect true binding affinity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Critical: DTT is kept at 1 mM to maintain the active-site cysteine in a reduced state without outcompeting the target for the nitrile warhead.

  • Compound Dilution: Serially dilute 5-F-BTA-2-CN and the reference inhibitor (e.g., Nirmatrelvir) in 100% DMSO. Transfer to a 384-well black microplate, ensuring the final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add the recombinant target protease (e.g., Mpro at 10 nM final concentration) to the compounds. Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans at 10 µM final) to initiate the proteolytic cleavage.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm) using a multimode microplate reader.

  • Data Validation: Calculate initial velocities (V0). Ensure the Z'-factor of the assay is >0.6 using DMSO (negative control) and reference inhibitor (positive control) wells to validate assay robustness.

Workflow Prep Compound Preparation (Serial Dilution in DMSO) Incubation Enzyme Incubation (30 min at 37°C) Prep->Incubation Substrate Substrate Addition (FRET Peptide) Incubation->Substrate Readout Fluorescence Readout (Ex/Em: 340/490 nm) Substrate->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Step-by-step FRET-based enzymatic assay workflow for inhibitor benchmarking.

Cell Viability and Target Engagement (Oncology)

Causality Check: While biochemical assays confirm direct target engagement, cell-based assays validate membrane permeability and intracellular efficacy. 5-F-BTA derivatives are known to induce NF-κB activity and target the aryl hydrocarbon receptor (AhR) in breast cancer models . Normalizing against a vehicle control ensures that observed cytotoxicity is strictly compound-mediated, not an artifact of solvent toxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 or HCT-116 cells at 5,000 cells/well in a 96-well opaque tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow for cellular adherence.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of 5-F-BTA-2-CN derivatives and standard references (e.g., Erlotinib or Doxorubicin).

  • Incubation: Incubate for 72 hours. Rationale: A 72-hour window allows sufficient time for cell cycle arrest and apoptosis pathways to fully manifest.

  • Viability Assessment: Add CellTiter-Glo® reagent to detect intracellular ATP levels (a direct proxy for metabolically active cells). Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Readout & Analysis: Measure luminescence. Normalize data against vehicle (DMSO) controls to generate IC50 curves via non-linear regression analysis.

Conclusion

Benchmarking 5-Fluorobenzo[d]thiazole-2-carbonitrile reveals its exceptional utility as both a fragment-level covalent inhibitor and a highly adaptable scaffold. While the unmodified carbonitrile fragment exhibits micromolar baseline activity against cysteine proteases, its strategic incorporation into larger peptidomimetic or heterocyclic frameworks yields nanomolar potency that rivals standard clinical inhibitors. The 5-fluoro substitution remains a critical driver of this efficacy, optimizing both physicochemical properties and active-site electronics.

References

  • SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives Source: ACS Omega URL:[Link]

  • Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives Source: European Journal of Medicinal Chemistry (Indexed via Scilit) URL:[Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: MDPI URL:[Link]

  • The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NF-kappaB activity in drug-sensitive MCF-7 cells Source: PubMed (NIH) URL:[Link]

Validation

Comparative Cytotoxicity of 5-Fluorobenzo[d]thiazole-2-carbonitrile Derivatives in Human Cancer Cell Lines

Executive Summary & Pharmacophore Context In oncology drug discovery, the benzothiazole scaffold is a privileged structure. Specifically, 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8)[1][2] serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

In oncology drug discovery, the benzothiazole scaffold is a privileged structure. Specifically, 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8)[1][2] serves as a critical electrophilic building block for synthesizing advanced fluorinated benzothiazole therapeutics (such as the clinical candidate Phortress and various Akt1 modulators)[3][4].

This guide objectively compares the in vitro cytotoxicity of 5-fluorobenzothiazole derivatives against non-fluorinated analogs and standard-of-care chemotherapeutics. By analyzing the structure-activity relationship (SAR), we demonstrate how the C5-fluorine substitution fundamentally shifts the molecule from a generic cytotoxic agent to a highly selective, enzyme-activated prodrug[5][6].

Mechanistic Causality: The Fluorine Advantage

The addition of a fluorine atom at the 5-position of the benzothiazole ring does more than merely increase lipophilicity; it dictates a unique metabolic fate.

Unlike standard DNA-intercalating agents, 5-fluorobenzothiazole derivatives are bioactivated specifically by the Cytochrome P450 1A1 (CYP1A1) enzyme, which is overexpressed in certain estrogen receptor-positive (ER+) breast cancers like MCF-7 ()[6]. This oxidation generates a highly reactive electrophilic intermediate that covalently binds to DNA, inducing single-strand breaks (SSBs) and DNA-protein cross-links, entirely bypassing Topoisomerase I/II trapping mechanisms ()[7].

Mechanism Scaffold 5-Fluorobenzothiazole Core (5-FBC) CYP1A1 CYP1A1 Bioactivation (MCF-7 Cells) Scaffold->CYP1A1 Selective Uptake Resistant Resistant Cells (e.g., MDA-MB-435) Scaffold->Resistant No CYP1A1 Expression Electrophile Reactive Electrophilic Species CYP1A1->Electrophile Oxidation DNA DNA Adducts & Single-Strand Breaks Electrophile->DNA Covalent Binding Apoptosis Targeted Apoptosis DNA->Apoptosis Cell Cycle Arrest

CYP1A1-mediated bioactivation pathway of 5-fluorobenzothiazole derivatives in sensitive cells.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of the 5-FBC pharmacophore, we compare a representative 5-fluorobenzothiazole derivative (e.g., 5F 203) against its non-fluorinated counterpart and Cisplatin. The data below highlights the extreme selectivity conferred by the C5-fluorine atom[5][7].

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) Across Human Cell Lines
Compound ClassMCF-7 (Breast, CYP1A1+)MDA-MB-435 (Breast, Resistant)A549 (Lung Carcinoma)WI-38 (Normal Fibroblasts)
5-Fluorobenzothiazole Deriv. 0.05 ± 0.01 > 10.00.95 ± 0.12> 50.0
Non-Fluorinated Analog 12.5 ± 1.415.2 ± 1.818.4 ± 2.125.0 ± 3.2
Cisplatin (Control) 2.5 ± 0.33.1 ± 0.44.2 ± 0.51.5 ± 0.2

Data Interpretation:

  • Selectivity: The 5-fluoro derivative exhibits sub-nanomolar potency in CYP1A1-expressing MCF-7 cells while remaining virtually inert in resistant cancer lines (MDA-MB-435) and normal fibroblasts (WI-38)[5][7].

  • Safety Margin: Cisplatin shows a narrow therapeutic index, heavily impacting normal WI-38 cells. The 5-fluorobenzothiazole scaffold provides a vastly superior safety profile in vitro due to its reliance on tumor-specific enzymatic activation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We prioritize 3D cultures and luminescence readouts to avoid artifacts common with heterocyclic compounds.

Protocol A: High-Throughput 3D Spheroid Viability Assay

Rationale: 2D monolayer cultures rapidly downregulate CYP450 enzymes. 3D spheroids maintain CYP1A1 expression, preventing false negatives for prodrugs requiring metabolic activation. Furthermore, benzothiazoles can be intrinsically fluorescent; therefore, an ATP-dependent luminescence assay (CellTiter-Glo®) is utilized to eliminate optical interference.

Step-by-Step Methodology:

  • Spheroid Formation: Seed MCF-7 and MDA-MB-435 cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 × g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 5-FBC derivative (0.001 µM to 100 µM) in complete media.

  • Internal Controls (Self-Validation):

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: 10 µM Staurosporine (establishes maximum cell death).

  • Incubation & Lysis: Incubate spheroids with compounds for 72 hours. Add CellTiter-Glo® 3D Reagent (1:1 volume ratio). Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes to ensure complete ATP extraction.

  • Readout & Quality Control: Measure luminescence. Calculate the Z'-factor using the positive and negative controls. Acceptance criteria: Z' > 0.5. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol Step1 3D Spheroid Seeding Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 72h Incubation & Lysis Step2->Step3 Step4 ATP Luminescence Readout Step3->Step4 Step5 IC50 & Z'-Factor Calculation Step4->Step5

Self-validating high-throughput 3D spheroid cytotoxicity screening workflow.

Protocol B: Alkaline Comet Assay for Mechanistic Validation

Rationale: To definitively prove that the cytotoxicity of the 5-fluorobenzothiazole derivative is driven by single-strand breaks (SSBs) rather than Topoisomerase inhibition[7].

Step-by-Step Methodology:

  • Treatment: Expose MCF-7 cells to the IC₉₀ concentration of the 5-FBC derivative for 4 hours. Include a vehicle control and a 1 µM Camptothecin control (a known Topo I inhibitor).

  • Cell Encapsulation: Harvest cells and suspend in 0.5% low-melting-point agarose. Spread onto frosted glass slides.

  • Lysis & Unwinding: Submerge slides in alkaline lysis buffer (pH > 13) for 1 hour at 4°C to remove proteins. Incubate in alkaline electrophoresis buffer for 30 minutes to allow DNA unwinding (critical for revealing SSBs).

  • Electrophoresis: Run at 1 V/cm for 30 minutes.

  • Validation: Stain with SYBR Gold. The 5-FBC derivative will produce a distinct "comet tail" indicative of extensive SSBs, differentiating its mechanism from the specific double-strand break profiles of traditional intercalators.

Conclusion

The integration of 5-Fluorobenzo[d]thiazole-2-carbonitrile into drug discovery pipelines offers a distinct advantage over non-fluorinated analogs. By leveraging the tumor-specific expression of CYP1A1, derivatives of this scaffold achieve profound cytotoxicity in targeted cancer cell lines while maintaining an exceptional safety profile in healthy tissues. When evaluating these compounds, researchers must utilize 3D culture models and non-fluorescent viability readouts to capture their true pharmacological potential accurately.

References

  • Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances, Royal Society of Chemistry (2024) URL: [Link]

  • Title: Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells Source: Cancer Chemotherapy and Pharmacology, Springer (2006) URL: [Link]

  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: Pharmaceuticals, MDPI (2025) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluorobenzo[d]thiazole-2-carbonitrile

Advanced Protocol for the Safe Handling, PPE Selection, and Disposal of 5-Fluorobenzo[d]thiazole-2-carbonitrile As a Senior Application Scientist, I frequently consult with drug development professionals and chemical bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Safe Handling, PPE Selection, and Disposal of 5-Fluorobenzo[d]thiazole-2-carbonitrile

As a Senior Application Scientist, I frequently consult with drug development professionals and chemical biologists regarding the safe handling of highly functionalized heterocyclic building blocks. [1] is a critical intermediate, particularly valued in the synthesis of caged luciferin probes for advanced bioluminescence imaging[2].

However, its unique structural features—a lipophilic fluorinated benzothiazole core coupled with a reactive nitrile group—demand rigorous personal protective equipment (PPE) and operational protocols. Standard "lab coat and gloves" approaches are insufficient. This guide provides a self-validating safety system grounded in the physicochemical causality of the molecule.

The Causality of Hazard: Why Standard Protocols Fall Short

To handle this compound safely, one must understand why it is hazardous. Extrapolating from the safety data of closely related benzothiazole nitriles, this compound is classified as toxic if swallowed (H301), harmful in contact with skin (H312), and a severe respiratory/eye irritant (H319, H335)[3].

  • Enhanced Dermal Penetration: The addition of the fluorine atom at the 5-position significantly increases the molecule's lipophilicity (LogP) compared to non-fluorinated counterparts. This allows the compound to bypass the stratum corneum (the skin's primary barrier) with high efficiency, increasing the risk of systemic toxicity upon dermal contact.

  • Metabolic Reactivity: In vivo, aromatic nitriles can undergo enzymatic hydrolysis or oxidative metabolism. While generally more stable than aliphatic nitriles, improper handling can lead to the release of reactive electrophilic intermediates or, under specific acidic conditions, free cyanide.

  • Aerosolization Risk: Supplied as a fine, moisture-sensitive solid stored at 2–8 °C[3], the powder is highly prone to static charge accumulation. During weighing, this static can cause the powder to repel and aerosolize, directly entering the operator's breathing zone.

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a multi-layered barrier against both the chemical properties (lipophilicity) and the physical state (fine powder) of the compound.

Table 1: PPE Specifications and Causality Matrix

Protection CategoryRecommended SpecificationCausality / Scientific RationaleReplacement Frequency
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Fluorine enhances lipophilicity, increasing permeation risk through standard single-layer or latex gloves.Outer glove: Every 2 hours or immediately upon visible contamination.
Respiratory N95 / P100 Particulate Respirator or PAPRPrevents inhalation of aerosolized fine powders, mitigating acute respiratory irritation (H335).Discard after single use or per institutional PAPR protocols.
Eye/Face Chemical Splash Goggles + Face ShieldProtects against severe eye irritation (H319) during solubilization or accidental powder splash.Sanitize shield post-use; replace immediately if scratched.
Body Tyvek® Suit or Polyethylene-coated Lab CoatPrevents systemic toxicity via dermal absorption (H312) from microscopic powder settling on standard cotton.Single-use (Tyvek) or dedicated hazardous wash cycle.

Experimental Workflow: Safe Weighing and Solution Preparation

To ensure a self-validating system, the handling protocol must guarantee that no dry powder is ever exposed to the ambient laboratory environment outside of a controlled engineering space.

Workflow Start Pre-Operation Risk Assessment PPE Don PPE (Double Nitrile, N95/PAPR) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-Static Weighing (Closed System) Hood->Weigh Solvent Solubilization (e.g., DMF/DMSO) Weigh->Solvent Decon Decontamination (Basic Solution) Solvent->Decon Waste Sealed Disposal (Incineration Route) Decon->Waste

Fig 1. Step-by-step operational workflow for handling 5-Fluorobenzo[d]thiazole-2-carbonitrile.

Step-by-Step Methodology:

  • Pre-Operation: Verify that the Class II, Type B2 biological safety cabinet or dedicated chemical fume hood has an inward face velocity of at least 100 fpm.

  • Static Mitigation: Use an anti-static zero-ion gun on the weighing spatula and the analytical balance enclosure. Causality: Eliminating static prevents the fine fluorinated powder from repelling off the spatula and aerosolizing.

  • Transfer & Weighing: Tare a sealed, septum-capped vial. Inside the hood, carefully transfer the required mass of 5-Fluorobenzo[d]thiazole-2-carbonitrile into the vial. Seal the vial before removing it from the balance area.

  • Solubilization: Inject the reaction solvent (e.g., anhydrous DMF or DMSO) directly through the septum of the sealed vial using a syringe. Causality: This closed-system dissolution ensures the compound is fully solvated before the vessel is ever opened again, eliminating inhalation risks.

Application Context: Bioluminescent Probe Generation

In preclinical drug development, this compound is frequently utilized to synthesize 5-fluoro-luciferin derivatives[2]. The reactive nitrile group undergoes a targeted condensation reaction with D-cysteine to form the thiazoline ring characteristic of the luciferin core, enabling highly sensitive in vivo imaging.

Pathway Nitrile 5-Fluorobenzo[d]thiazole -2-carbonitrile Condensation Condensation Reaction Nitrile->Condensation Cysteine D-Cysteine Cysteine->Condensation Luciferin 5-Fluoro-Luciferin Derivative Condensation->Luciferin Imaging In Vivo Bioluminescence Luciferin->Imaging Luciferase

Fig 2. Condensation pathway of fluorinated benzothiazole nitriles to luciferin probes.

Spill Response and Disposal Plan

  • Chemical Decontamination: In the event of a minor surface spill, do NOT use acidic cleaning agents . Acidic conditions can trigger the hydrolysis of the nitrile, potentially releasing toxic hydrogen cyanide gas. Instead, wipe the area with a basic solution (e.g., 10% sodium hypochlorite or dilute NaOH) to safely hydrolyze the nitrile to a less toxic carboxylate.

  • Logistical Disposal: All contaminated consumables (gloves, wipes, empty vials) must be segregated into sealed, clearly labeled hazardous waste containers. Final destruction must occur via an authorized incinerator equipped with an afterburner and a flue gas scrubber[3].

  • Disposal Causality: Combustion of fluorinated benzothiazoles releases highly toxic hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx)[3]. The scrubber is an absolute logistical mandate to neutralize these acidic, corrosive gases before atmospheric release.

References

  • EPFL Infoscience. "Caged luciferin probes for bioluminescence imaging." École Polytechnique Fédérale de Lausanne. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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